CAM2602
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H21ClN4O4S |
|---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
4-(4-chloro-3-pyridin-2-yloxyphenyl)-N-(dimethylsulfamoyl)-7-methyl-1H-indole-6-carboxamide |
InChI |
InChI=1S/C23H21ClN4O4S/c1-14-17(23(29)27-33(30,31)28(2)3)13-18(16-9-11-26-22(14)16)15-7-8-19(24)20(12-15)32-21-6-4-5-10-25-21/h4-13,26H,1-3H3,(H,27,29) |
InChI Key |
ABQBTGKORANNEM-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
CAM2602: A Deep Dive into its Mechanism of Action as a Novel Aurora A-TPX2 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAM2602 is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the protein-protein interaction (PPI) between Aurora A kinase and its activating cofactor, Targeting Protein for Xenopus Kinesin-like Protein 2 (TPX2).[1][2][3][4][5] Aurora A is a crucial regulator of cell division, and its overexpression is a hallmark of various cancers, often correlating with genomic instability and resistance to chemotherapy.[1][2][4][6] Unlike traditional ATP-competitive inhibitors of Aurora A, this compound employs a novel allosteric mechanism, offering high specificity for Aurora A over its closely related isoform, Aurora B.[1][2][3][4][5] This high selectivity is attributed to its binding to a site on Aurora A that is not conserved in Aurora B.[1][6] Preclinical studies have demonstrated the potential of this compound to induce mitotic arrest, suppress tumor growth, and synergize with taxane-based chemotherapies, particularly in pancreatic cancer models.[1][2][3][4][5] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental insights, and visual representations of the key signaling pathways.
Core Mechanism of Action
This compound functions by disrupting the critical interaction between Aurora A and TPX2.[1][2][4] This interaction is essential for the proper localization and enzymatic activity of Aurora A during mitosis.[1][2][4][6] TPX2 binds to and activates Aurora A, protecting it from dephosphorylation and localizing it to the spindle microtubules.[6] By binding to Aurora A with high affinity, this compound prevents the binding of TPX2.[5][7] This disruption leads to a cascade of downstream effects that ultimately halt cell cycle progression and inhibit tumor proliferation.
The primary molecular consequences of this compound activity include:
-
Inhibition of Aurora A Phosphorylation: this compound treatment leads to a decrease in the autophosphorylation of Aurora A at Threonine 288 (P-Thr288), a key marker of its active state.[1][7]
-
Mitotic Arrest: By disrupting Aurora A function, this compound causes cells to arrest in mitosis, evidenced by an increase in the population of cells positive for the mitotic marker Phospho-Histone H3 (PH3).[1][7]
-
Suppression of Tumor Growth: In preclinical xenograft models, oral administration of this compound has been shown to effectively suppress the growth of solid tumors.[1][3][4][5][7]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (KD) | 19 nM | Biophysical Assay | [4][5][7] |
Table 1: In Vitro Binding Affinity of this compound to Aurora A
| Cell Line | Concentration | Effect | Reference |
| Jurkat Cells | 20 µM | Inhibition of Aurora A phosphorylation | [5] |
Table 2: Cellular Activity of this compound
| Model | Dosage | Administration | Effect | Reference |
| Solid Tumor Xenograft (Jurkat) | 100 or 150 mg/kg/day | Oral | Tumor growth suppression | [5] |
| Solid Tumor Xenograft | 200 mg/kg | Not Specified | Decrease in P-Thr288 Aurora A | [5] |
Table 3: In Vivo Efficacy of this compound
Signaling Pathway and Mechanism of Action
The interaction between this compound and the Aurora A-TPX2 signaling pathway can be visualized as follows:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Aurora A-TPX2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
CAM2602: A Technical Whitepaper on the Novel Aurora A-TPX2 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAM2602 is a first-in-class, orally bioavailable small molecule inhibitor that specifically targets the protein-protein interaction (PPI) between Aurora A kinase and its co-activator, Targeting Protein for Xklp2 (TPX2).[1][2][3] Aurora A kinase is a critical regulator of cell division, and its overexpression is implicated in the pathogenesis of various cancers, often correlating with poor prognosis and resistance to chemotherapy.[4][5] Unlike traditional ATP-competitive inhibitors of Aurora A, this compound employs a novel allosteric mechanism, leading to high specificity for Aurora A over other kinases, including the closely related Aurora B.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its characterization.
Introduction
The Aurora kinase family, comprising Aurora A, B, and C, plays a pivotal role in orchestrating mitotic events. Aurora A is essential for centrosome maturation, spindle assembly, and proper chromosome segregation.[4][5] Its activity and localization are tightly regulated by interaction with TPX2.[4] The Aurora A-TPX2 complex is a key node in the mitotic signaling network, and its dysregulation can lead to genomic instability, a hallmark of cancer.[1][6]
This compound was developed through a fragment-based, structure-guided drug discovery approach to specifically disrupt the Aurora A-TPX2 interaction.[3] This novel mechanism of action offers the potential for improved selectivity and a distinct pharmacological profile compared to ATP-competitive inhibitors, which can suffer from off-target effects due to the conserved nature of the ATP-binding pocket among kinases.[1]
Mechanism of Action
This compound binds to a hydrophobic pocket on Aurora A, a site that is crucial for its interaction with TPX2.[3] By occupying this pocket, this compound allosterically prevents the binding of TPX2 to Aurora A. This disruption of the Aurora A-TPX2 complex leads to several downstream cellular consequences:
-
Inhibition of Aurora A Activation: The binding of TPX2 is required to stabilize the active conformation of Aurora A. By preventing this interaction, this compound inhibits the autophosphorylation of Aurora A at Threonine 288 (P-Thr288), a key marker of its active state.[3][7]
-
Mitotic Spindle Defects: The proper localization of Aurora A to the spindle microtubules, which is mediated by TPX2, is disrupted. This leads to defects in spindle assembly and can result in the formation of multipolar spindles.[5]
-
Cell Cycle Arrest and Apoptosis: The disruption of normal mitotic progression ultimately triggers cell cycle arrest and apoptosis in cancer cells that are dependent on Aurora A signaling.[3]
Figure 1: Mechanism of Action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, covering its binding affinity, in vitro and in vivo efficacy, and ADMET properties.
| Parameter | Value | Assay | Reference |
| Binding Affinity (KD) to Aurora A | 19 nM | Isothermal Titration Calorimetry (ITC) | [3] |
| Selectivity | Highly specific for Aurora A over Aurora B | ITC | [3] |
Table 1: Biophysical Properties of this compound.
| Cell Line | Endpoint | Value | Reference |
| Jurkat | Inhibition of Aurora A Phosphorylation (P-Thr288) | Effective at 20 µM | [8] |
| Pancreatic Cancer Cells | Growth Inhibition | Yes | [7] |
| Pancreatic Cancer Cells | Synergy with Paclitaxel | Yes | [3] |
Table 2: In Vitro Efficacy of this compound.
| Model | Dosing | Endpoint | Result | Reference |
| Jurkat Cell Xenograft (NSG mice) | 100 or 150 mg/kg, daily oral | Tumor Growth Inhibition | Significant reduction in tumor growth | [3] |
| Jurkat Cell Xenograft (NSG mice) | 200 mg/kg, single oral dose | Biomarker Modulation | Increased PH3-positive cells, Decreased P-Thr288 Aurora A-positive cells | [8] |
Table 3: In Vivo Efficacy of this compound.
| Parameter | Value | Assay | Reference |
| Oral Bioavailability | 99.8% (at 50 mg/kg in mice) | Pharmacokinetic study | [3] |
| Off-target Activity | Single off-target hit (55% inhibition of agonist binding to human adenosine (B11128) 3 (A3) GPCR at 10 µM) | Cerep screen | [3] |
| hERG Inhibition | No inhibition at 25 µM | In vitro assay | [3] |
| Cytochrome P450 Inhibition | No inhibition at 25 µM | In vitro assay | [3] |
Table 4: ADMET Profile of this compound.
Experimental Protocols
Fluorescence Polarization (FP) Assay for Aurora A-TPX2 Interaction
This assay is used to measure the ability of this compound to competitively inhibit the interaction between Aurora A and a fluorescently labeled TPX2 peptide.
Materials:
-
Purified recombinant Aurora A protein
-
Fluorescently labeled TPX2 peptide (e.g., FAM-labeled TPX2(1-43))
-
Assay Buffer: 100 mM HEPES/Na pH 7.4, 100 mM Magnesium Acetate, 50 mM NaCl
-
This compound
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the fluorescently labeled TPX2 peptide to a final concentration of approximately its KD for Aurora A (e.g., ~1.2 nM).
-
Add purified Aurora A protein to a concentration that gives a robust polarization signal (to be determined empirically, but typically in the low nanomolar range).
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of this compound to Aurora A, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified recombinant Aurora A protein
-
This compound
-
ITC Buffer: 0.1 M HEPES/Na pH 7.4, 0.1 M Magnesium Acetate, 0.05 M NaCl, 10% v/v DMSO, 1 mM ATP, 0.25 mM TCEP
-
Isothermal Titration Calorimeter
Protocol:
-
Dialyze the purified Aurora A protein against the ITC buffer overnight at 4°C.
-
Dissolve this compound in the final dialysis buffer to the desired concentration.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
Load the Aurora A solution into the sample cell of the calorimeter (typically at a concentration of 5-20 µM).
-
Load the this compound solution into the injection syringe (typically at a concentration 10-20 fold higher than the protein concentration).
-
Set the experimental temperature to 25°C.
-
Perform the titration experiment, consisting of a series of small injections (e.g., 2 µL) of the this compound solution into the Aurora A solution.
-
Analyze the resulting data by fitting it to a one-site binding model to determine the thermodynamic parameters.
In Vivo Jurkat Cell Xenograft Efficacy Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous Jurkat cell xenograft model.
Materials:
-
Jurkat cells
-
NOD scid gamma (NSG) mice (female, 6-8 weeks old)
-
Matrigel
-
This compound
-
Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Calipers
Protocol:
-
Culture Jurkat cells under standard conditions.
-
On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 106 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each NSG mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Prepare the this compound formulation for oral administration. For a 100 mg/kg dose in a 20 g mouse (2 mg dose), a 10 mg/mL solution would require a 200 µL gavage volume.
-
Administer this compound or vehicle daily via oral gavage.
-
Measure tumor volume with calipers three times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., 26 days), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
Figure 2: In Vivo Efficacy Study Workflow.
Conclusion
This compound represents a promising new approach to targeting Aurora A kinase in cancer. Its novel allosteric mechanism of inhibiting the Aurora A-TPX2 interaction confers high selectivity and oral bioavailability, making it an attractive candidate for further preclinical and clinical development. The data presented in this technical guide demonstrate the potent and specific anti-tumor activity of this compound, providing a strong rationale for its investigation as a therapeutic agent for cancers driven by Aurora A overexpression. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of oncology drug discovery.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. CEP192 localises mitotic Aurora-A activity by priming its interaction with TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Frontiers | Non-centrosomal TPX2-Dependent Regulation of the Aurora A Kinase: Functional Implications for Healthy and Pathological Cell Division [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
CAM2602: A Novel, Allosteric Inhibitor of the Aurora A-TPX2 Interaction for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to CAM2602, a first-in-class, orally bioavailable small molecule inhibitor targeting the protein-protein interaction (PPI) between Aurora A kinase and the spindle assembly factor TPX2. This compound represents a novel therapeutic strategy against cancers characterized by Aurora A overexpression, a common feature in various malignancies such as pancreatic, ovarian, and breast cancer.[1][2][3]
Core Mechanism of Action
This compound functions as a selective inhibitor of the Aurora A-TPX2 interaction.[1][2][4][5][6] Unlike traditional ATP-competitive kinase inhibitors, this compound binds to an allosteric site on Aurora A, preventing its interaction with TPX2.[3][5] This interaction is crucial for the proper localization and activation of Aurora A at the mitotic spindle during cell division.[3][7] By disrupting this PPI, this compound leads to delocalization of Aurora A, inhibition of its phosphorylation at Threonine 288 (a key activation marker), mitotic arrest, and subsequent cancer cell death.[1][8] This unique mechanism confers high selectivity for Aurora A over the closely related Aurora B kinase, potentially leading to a more favorable safety profile with reduced off-target toxicities.[3][4][5]
Signaling Pathway of Aurora A Kinase and Point of Intervention by this compound
The following diagram illustrates the pivotal role of the Aurora A-TPX2 interaction in mitotic progression and the mechanism by which this compound exerts its anti-cancer effects.
Caption: Aurora A signaling pathway and this compound's point of intervention.
Quantitative Preclinical Data
This compound has demonstrated potent and selective activity in a range of preclinical studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| Binding Affinity (KD) | 19 nM | - | Biochemical Assay | [1][2][3][5] |
| GI50 | 10.3 µM | Jurkat (T-cell leukemia) | CellTiter-Blue Assay | [2] |
| GI50 | 21.8 µM | HeLa (cervical cancer) | Sulforhodamine B (SRB) Assay | [2] |
Table 2: In Vivo Efficacy of this compound in Jurkat Xenograft Model
| Treatment Group | Dosage | Administration | Study Duration | Outcome | Reference |
| Vehicle Control | - | Daily Oral Gavage | 26 days | Continuous tumor growth | [6] |
| This compound | 100 mg/kg | Daily Oral Gavage | 26 days | Reduced tumor growth | [6][8] |
| This compound | 150 mg/kg | Daily Oral Gavage | 26 days | Greater reduction in tumor growth compared to 100 mg/kg | [6][8] |
Table 3: Pharmacokinetic Profile of this compound in Mice
| Parameter | Dose | Value | Notes | Reference |
| Oral Bioavailability | 50 mg/kg | 99.8% | - | [1][6] |
| Plasma Concentration | 200 mg/kg (single oral dose) | High micromolar levels at 8 and 12 hours post-dose | Plateau in concentration suggests potential saturation of clearance mechanisms. | [6] |
| Tumor Concentration | 200 mg/kg (single oral dose) | 70 µM at 8 hours, 54 µM at 12 hours | Levels are well above the KD, indicating target engagement. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cell Viability Assays
This assay measures the conversion of a redox dye (resazurin) to a fluorescent end product (resorufin) by metabolically active cells.
Caption: Workflow for the CellTiter-Blue® cell viability assay.
Protocol:
-
Cell Seeding: Jurkat cells are seeded into 96-well plates at an appropriate density in complete culture medium.
-
Compound Addition: A serial dilution of this compound is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).[2]
-
Reagent Addition: 20 µL of CellTiter-Blue® Reagent is added to each well.[8]
-
Incubation: The plates are incubated for 1-4 hours at 37°C, protected from light.[8]
-
Fluorescence Measurement: The fluorescence is measured using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[2]
-
Data Analysis: The GI50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
This assay is a colorimetric method that estimates cell number by staining total cellular protein with the dye sulforhodamine B.
Caption: Workflow for the Sulforhodamine B (SRB) cell viability assay.
Protocol:
-
Cell Seeding: HeLa cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubation: The plates are incubated for 72 hours.[2]
-
Cell Fixation: The cells are fixed by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[4][9]
-
Washing: The plates are washed five times with slow-running tap water and air-dried.[9]
-
Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.[4][9]
-
Washing: The plates are washed four times with 1% (v/v) acetic acid to remove unbound dye and then air-dried.[4][9]
-
Solubilization: The bound dye is solubilized with 200 µL of 10 mM Tris base solution (pH 10.5).[9]
-
Absorbance Measurement: The absorbance is read on a microplate reader at approximately 540 nm.[4]
-
Data Analysis: GI50 values are determined from the dose-response curves.
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a mouse model.
Caption: Workflow for the in vivo Jurkat cell xenograft study.
Protocol:
-
Animal Model: Female NOD SCID gamma (NSG) mice are used.[6]
-
Cell Implantation: Jurkat cells are implanted subcutaneously into the flanks of the mice.[6]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-150 mm³), after which the mice are randomized into treatment groups.
-
Dosing: Mice are treated daily for 26 days via oral gavage with either vehicle, this compound (100 or 150 mg/kg), or a positive control such as alisertib.[6]
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured three times a week using calipers, and the tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.[6]
-
Toxicity Monitoring: The body weight and general health of the mice are monitored throughout the study.
-
Data Analysis: Tumor growth curves are plotted for each group to evaluate the anti-tumor efficacy of this compound.
Conclusion
This compound is a promising, selective, and orally bioavailable inhibitor of the Aurora A-TPX2 protein-protein interaction. Its novel allosteric mechanism of action translates to potent anti-proliferative activity in cancer cell lines and significant tumor growth inhibition in in vivo models. The preclinical data summarized in this guide support the continued development of this compound as a potential therapeutic agent for cancers with Aurora A pathway dysregulation. The detailed experimental protocols provided herein offer a valuable resource for researchers investigating this novel class of anti-cancer compounds.
References
- 1. CellTiter-Blue® Cell Viability Assay Protocol [promega.com]
- 2. real-research.com [real-research.com]
- 3. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. SRB assay for measuring target cell killing [protocols.io]
CAM2602: A Targeted Antimitotic Agent Inhibiting the Aurora A-TPX2 Interaction
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
CAM2602 is a novel, orally bioavailable small molecule that acts as a targeted antimitotic agent. It represents a new class of cancer therapeutics that function by selectively inhibiting the protein-protein interaction (PPI) between Aurora A kinase and the spindle assembly factor TPX2.[1][2] Aurora A kinase is a critical regulator of cell division, and its overexpression is frequently observed in a variety of human cancers, where it contributes to genomic instability and resistance to chemotherapy.[1][3] Unlike traditional ATP-competitive inhibitors of Aurora A, this compound offers a distinct mechanism of action with high specificity, potentially leading to an improved therapeutic window and reduced off-target effects.[3][4] This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound.
Core Mechanism of Action
This compound was developed through a fragment-based, structure-guided drug discovery approach to specifically disrupt the interaction between Aurora A and TPX2.[1] This interaction is crucial for the correct localization and enzymatic activity of Aurora A during mitosis.[1] By binding to Aurora A with high affinity, this compound prevents the association of TPX2, leading to delocalization of Aurora A from the mitotic spindle, inhibition of its kinase activity, and ultimately, mitotic arrest and cell death in cancer cells.[2][4]
Below is a diagram illustrating the proposed signaling pathway and the inhibitory effect of this compound.
References
Unveiling the Potent and Selective Binding of CAM2602 to Aurora A Kinase: A Technical Guide
For Immediate Release
This technical document provides an in-depth analysis of the binding affinity and mechanism of action of CAM2602, a novel and highly selective inhibitor of the Aurora A kinase. Designed for researchers, scientists, and professionals in the field of drug development, this guide synthesizes the latest quantitative data, details the experimental methodologies employed for its characterization, and visualizes the intricate molecular interactions and pathways involved.
Core Findings: High-Affinity and Selective Inhibition
This compound has been identified as a potent inhibitor of the Aurora A-TPX2 protein-protein interaction (PPI).[1][2][3][4][5] This targeted disruption of the PPI is a novel mechanism distinct from traditional ATP-competitive inhibitors.[2][3][4][5][6] The compound exhibits a remarkable binding affinity for Aurora A, with a dissociation constant (Kd) of 19 nM.[1][2][3][4][5][7][8][9][10] Furthermore, this compound demonstrates high specificity for Aurora A over its closely related isoform, Aurora B, a critical attribute for minimizing off-target effects.[2][3][4][5][6]
Quantitative Binding and Selectivity Data
The following table summarizes the key quantitative metrics that define the interaction of this compound with Aurora A.
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kd) | 19 nM | Competition Fluorescence Polarization | [2][8][10] |
| Selectivity | Highly specific for Aurora A over Aurora B | Kinase Panel Screen, Isothermal Titration Calorimetry (ITC) | [2][8] |
| Mechanism of Action | Inhibitor of Aurora A-TPX2 Protein-Protein Interaction | Fragment-based, structure-guided lead discovery | [2][3][4][5] |
Visualizing the Molecular Landscape
To elucidate the complex biological processes at play, the following diagrams illustrate the Aurora A signaling pathway, the mechanism of this compound-mediated inhibition, and the experimental workflow for determining binding affinity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents. [repository.cam.ac.uk]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound | Aurora A-TPX2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
CAM2602: A Deep Dive into Its Specificity for Aurora A Over Aurora B
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the specificity of CAM2602, a novel inhibitor of the Aurora A-TPX2 protein-protein interaction, for Aurora A versus its closely related isoform, Aurora B. This document details the quantitative binding affinities, outlines the experimental methodologies used for their determination, and illustrates the relevant cellular pathways and experimental workflows.
Quantitative Assessment of Binding Affinity
This compound was developed as a highly specific inhibitor of the Aurora A-TPX2 interaction, a mechanism distinct from traditional ATP-competitive inhibitors.[1][2] This novel mode of action is the basis for its remarkable selectivity for Aurora A over Aurora B. The binding affinities of this compound and related precursor compounds for both Aurora A and Aurora B have been determined using biophysical techniques, primarily Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC).
The key quantitative data are summarized in the table below:
| Compound | Target | Method | Dissociation Constant (KD) | Reference |
| This compound | Aurora A | FP | 19 nM | [1][3] |
| Compound 7 | Aurora A | ITC | 0.25 µM | Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents |
| Compound 7 | Aurora B | ITC | 75 µM | Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents |
| Compound 8 | Aurora A | ITC | 0.12 µM | Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents |
| Compound 8 | Aurora B | ITC | 35 µM | Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents |
| Compound 9 | Aurora A | ITC | 0.08 µM | Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents |
| Compound 9 | Aurora B | ITC | > 80 µM (No binding detected) | Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents |
Data for compounds 7, 8, and 9, which are precursors to this compound, are included to demonstrate the progressive increase in selectivity during the drug discovery process.
The data clearly indicates that while this compound binds to Aurora A with high affinity (19 nM), related compounds show significantly weaker or no detectable binding to Aurora B, with selectivity ratios reaching over 1000-fold.[1] This high degree of specificity is attributed to the inhibitor binding to a region of Aurora A that is not conserved in Aurora B.[4]
Experimental Protocols
The determination of this compound's specificity relies on precise biophysical assays. The detailed methodologies for the key experiments are as follows:
2.1. Fluorescence Polarization (FP) Competition Assay
This assay was employed to determine the dissociation constant (KD) of this compound for Aurora A by measuring its ability to displace a fluorescently labeled TPX2 peptide from the Aurora A-TPX2 complex.
-
Materials:
-
Purified recombinant human Aurora A protein.
-
A fluorescently labeled peptide derived from the N-terminus of TPX2 (e.g., with 5-FAM).
-
This compound and other test compounds.
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, and 0.01% Tween-20.
-
-
Procedure:
-
A pre-incubated complex of Aurora A and the fluorescently labeled TPX2 peptide is prepared at concentrations optimized to give a stable and significant polarization signal.
-
Serial dilutions of this compound or other competitor compounds are added to the wells of a microplate.
-
The Aurora A/fluorescent peptide complex is then added to the wells containing the compounds.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for 5-FAM).
-
The data is analyzed by plotting the change in millipolarization (mP) units against the logarithm of the competitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
The IC50 value is then converted to a KD value using the Cheng-Prusoff equation.
-
2.2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
Materials:
-
Purified recombinant human Aurora A and Aurora B proteins.
-
This compound and other test compounds dissolved in the same buffer as the proteins.
-
ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.
-
-
Procedure:
-
The protein solution (e.g., Aurora A or Aurora B) is loaded into the sample cell of the ITC instrument.
-
The compound solution is loaded into the injection syringe. The concentration of the compound is typically 10-20 times higher than the protein concentration.
-
The experiment is performed at a constant temperature (e.g., 25°C).
-
A series of small injections of the compound from the syringe into the sample cell are performed.
-
The heat change associated with each injection is measured.
-
A control experiment, injecting the compound into the buffer alone, is performed to subtract the heat of dilution.
-
The integrated heat data is plotted against the molar ratio of the compound to the protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the KD, n, and ΔH.
-
Visualizing the Molecular Context and Experimental Design
3.1. Signaling Pathways of Aurora A and Aurora B in Mitosis
Aurora A and Aurora B are both crucial regulators of mitosis, but they have distinct localization and functions. Understanding their separate roles highlights the importance of developing selective inhibitors.
Caption: Distinct roles of Aurora A and Aurora B in mitosis.
3.2. Experimental Workflow for Determining Kinase Specificity
The process of determining the specificity of an inhibitor like this compound involves a series of well-defined steps, from initial screening to detailed biophysical characterization.
Caption: Experimental workflow for specificity determination.
References
CAM2602: A Technical Guide to a Novel Aurora A-TPX2 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAM2602 is a potent and selective small-molecule inhibitor targeting the protein-protein interaction (PPI) between Aurora A kinase and its activating partner, TPX2.[1] Aurora A kinase is a critical regulator of mitotic progression, and its overexpression is implicated in the pathogenesis of various cancers.[1] Unlike traditional ATP-competitive kinase inhibitors, this compound employs a novel mechanism of action by binding to a unique pocket on Aurora A, thereby preventing its interaction with TPX2 and subsequent activation.[1] This targeted approach offers the potential for enhanced selectivity and a differentiated safety profile compared to conventional Aurora kinase inhibitors. This guide provides an in-depth overview of the chemical structure, properties, and associated experimental methodologies of this compound.
Chemical Structure and Physicochemical Properties
This compound was developed through a fragment-based, structure-guided drug discovery approach.[1] Its chemical structure is characterized by a core biaryl scaffold.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₁ClN₄O₄S | [1] |
| Molecular Weight | 484.96 g/mol | [1] |
| Binding Affinity (KD) | 19 nM (for Aurora A) | [1] |
| PDB Accession Code | 8C1K (Aurora A in complex with this compound) | [1] |
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the interaction between Aurora A and TPX2. This interaction is crucial for the localization and enzymatic activity of Aurora A at the mitotic spindle.[1] By disrupting this PPI, this compound prevents the proper activation and function of Aurora A, leading to mitotic arrest and subsequent cell death in cancer cells.
Caption: Mechanism of this compound action.
Biological and Pharmacological Properties
In Vitro Activity
Table 2: In Vitro Toxicology and Off-Target Activity of this compound
| Assay Type | Cell Line/Target | Concentration | Result | Reference |
| High-Content Cell Toxicology | HepG2 | Up to 40 µM | No measurable effects on cell growth, nuclear size, DNA structure, cell membrane permeability, mitochondrial mass, mitochondrial membrane potential, or cytochrome c release (data for compound 7, a close analog). | [1] |
| Cerep Screen | Human Adenosine 3 (A3) GPCR | 10 µM | 55% inhibition of agonist radioligand binding. | [1] |
| hERG Inhibition | hERG | 25 µM | No inhibition observed. | [1] |
| Cytochrome P450 Panel | Multiple CYP Isoforms | 25 µM | No inhibition observed. | [1] |
In Vivo Activity and Pharmacokinetics
This compound has demonstrated oral bioavailability and in vivo efficacy in tumor xenograft models.[1]
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Female CD-1 Mice
| Parameter | 2 mg/kg IV | 5 mg/kg PO | 20 mg/kg PO |
| Cmax (ng/mL) | 288 | 134 | 1040 |
| Tmax (h) | 0.08 | 0.5 | 2 |
| AUC0-t (hng/mL) | 321 | 370 | 4461 |
| AUC0-inf (hng/mL) | 321 | 379 | 4578 |
| t1/2 (h) | 1.1 | 1.9 | 3.3 |
| Cl (L/h/kg) | 6.2 | - | - |
| Vss (L/kg) | 5.3 | - | - |
| Bioavailability (%) | - | 37 | 70 |
| Data extracted from the supplementary information of Stockwell SR, et al. J Med Chem. 2024. |
Experimental Protocols
Competition Fluorescence Polarization Assay
This assay is used to determine the binding affinity of this compound to Aurora A by measuring the displacement of a fluorescently labeled TPX2 peptide.
Caption: Workflow for the competition fluorescence polarization assay.
Methodology:
-
Reactions are typically performed in a 384-well plate format.
-
Aurora A protein is incubated with a fluorescently labeled TPX2-derived peptide, resulting in a high fluorescence polarization (FP) signal.
-
Serial dilutions of this compound are added to the wells.
-
As this compound competes with the labeled peptide for binding to Aurora A, the labeled peptide is displaced, leading to a decrease in the FP signal.
-
The concentration of this compound that displaces 50% of the labeled peptide (IC50) is determined, from which the dissociation constant (KD) can be calculated.
High-Content Screening Assay for Aurora A Displacement
This cell-based assay measures the ability of this compound to displace Aurora A from the mitotic spindle in cells.
Caption: Workflow for the high-content screening assay.
Methodology:
-
HeLa cells are seeded in multi-well plates and treated with various concentrations of this compound.
-
Following treatment, cells are fixed, permeabilized, and stained with antibodies against Aurora A and a spindle marker (e.g., α-tubulin), along with a nuclear counterstain (e.g., DAPI).
-
Images are acquired using an automated high-content imaging system.
-
Image analysis software is used to identify mitotic cells and quantify the co-localization of the Aurora A signal with the mitotic spindle.
-
A dose-dependent decrease in Aurora A localization to the spindle indicates target engagement by this compound, from which an EC50 value can be derived.[1]
Conclusion
This compound represents a promising, highly selective inhibitor of the Aurora A-TPX2 interaction with demonstrated in vitro and in vivo activity. Its novel mechanism of action, favorable pharmacokinetic profile, and high specificity distinguish it from traditional ATP-competitive Aurora kinase inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug discovery who are interested in the further investigation and development of this class of targeted therapeutics.
References
An In-depth Technical Guide on the Discovery and Development of CAM2602, a Novel Aurora A-TPX2 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of CAM2602, a first-in-class small molecule inhibitor targeting the protein-protein interaction (PPI) between Aurora A kinase and the spindle assembly factor TPX2. This compound has demonstrated potential as a targeted antimitotic agent for cancer therapy.
Introduction
Aurora A kinase is a critical regulator of cell division, and its overexpression is a common feature in various cancers, contributing to genomic instability and resistance to chemotherapy.[1][2] The localization and enzymatic activity of Aurora A are modulated by its interaction with TPX2.[1][2] This interaction presents a novel therapeutic target. Unlike traditional ATP-competitive inhibitors of Aurora kinases, which often suffer from off-target effects due to the highly conserved ATP-binding site, this compound offers a distinct mechanism of action with high specificity for Aurora A over the closely related Aurora B kinase.[1][3]
Discovery and Lead Optimization
This compound was developed through a meticulous process of fragment-based, structure-guided lead discovery.[1][2] This approach aimed to identify small molecules that could disrupt the Aurora A-TPX2 PPI.
Fragment-Based Screening and Iterative Design
The development of this compound began with the identification of weak, millimolar-affinity fragments that bound to a specific "Tyr pocket" on Aurora A.[1] Through an iterative process of X-ray crystal structure-guided drug design and biophysical analysis, including fluorescence polarization (FP) and isothermal titration calorimetry (ITC), these initial fragments were optimized.[4] This iterative cycle of design, synthesis, and testing led to a remarkable 10,000-fold improvement in binding affinity, culminating in the lead compound, this compound.[1]
Binding Affinity and Selectivity
This compound binds to Aurora A with a high affinity, demonstrating a dissociation constant (KD) of 19 nM.[2][5][6] A key advantage of this compound is its high selectivity for Aurora A over Aurora B, a crucial feature for minimizing potential toxicities associated with inhibiting Aurora B.[1][3] This selectivity is attributed to the unique interactions of the compound with residues in the Aurora A binding pocket that are not conserved in Aurora B.[7]
Mechanism of Action
This compound functions by allosterically inhibiting the interaction between Aurora A and TPX2.[3] By binding to Aurora A, this compound displaces TPX2, leading to a cascade of downstream effects that ultimately disrupt mitotic progression.[6]
Signaling Pathway
The binding of this compound to Aurora A prevents the localization of the kinase to the spindle microtubules and inhibits the phosphorylation of Aurora A at Threonine 288 (P-Thr288), a key marker of its activation.[3][6] This disruption leads to mislocalization of Aurora A and ultimately, mitotic arrest and cell death in cancer cells.
Preclinical Efficacy
This compound has demonstrated significant antitumor activity in both in vitro and in vivo preclinical models.
In Vitro Studies
In cell-based assays, this compound treatment of cancer cells, such as Jurkat cells, resulted in a dose-dependent increase in mitotic cells and a corresponding decrease in P-Thr288 Aurora A levels, confirming its on-target activity.[3] Furthermore, this compound showed synergistic effects when combined with paclitaxel (B517696) in suppressing the growth of pancreatic cancer cells.[2][3]
In Vivo Studies
In vivo studies using mouse xenograft models with subcutaneous Jurkat cell tumors demonstrated that oral administration of this compound led to a significant reduction in tumor growth.[1][3] These studies also confirmed the modulation of pharmacodynamic biomarkers in tumor tissues.[1]
Table 1: In Vivo Efficacy of this compound in Jurkat Cell Xenograft Model
| Treatment Group | Dose (mg/kg, oral, daily) | Study Duration (days) | Outcome |
| Vehicle | - | 26 | Continuous tumor growth |
| This compound | 100 | 26 | Reduced tumor growth |
| This compound | 150 | 26 | Greater reduction in tumor growth compared to 100 mg/kg |
| Alisertib (control) | 20 | 26 | Greatest impact on tumor growth |
Pharmacokinetics and Safety Profile
Pharmacokinetic studies in mice revealed that this compound possesses oral bioavailability.[1][3] Following oral administration, the compound reached a sustained plasma concentration, suggesting saturation of clearance mechanisms at higher doses.[1][3]
Table 2: Summary of Preclinical Pharmacokinetic and Safety Data for this compound
| Parameter | Value/Observation |
| Pharmacokinetics | |
| Oral Bioavailability | Demonstrated in mice[1][3] |
| Plasma Clearance | First-order elimination at intravenous doses. Saturation of clearance suggested at higher oral doses.[1][3] |
| Toxicology | |
| In Vitro Cytotoxicity (HepG2 cells) | No measurable effects on cell growth, nuclear size, DNA structure, cell membrane permeability, mitochondrial mass, mitochondrial membrane potential, or cytochrome c release at up to 40 µM.[3] |
| Off-Target Activity (Cerep screen) | Inhibited agonist radioligand binding to human adenosine (B11128) 3 (A3) GPCR by 55% at 10 µM.[3] |
| hERG Inhibition | No inhibition at 25 µM.[3] |
| Cytochrome P450 Inhibition | No inhibition of a panel of CYP enzymes at 25 µM.[3] |
| In Vivo Tolerability (NSG mice) | Tolerated up to 150 mg/kg daily for 7 days without overt toxicity.[3] |
The preclinical safety profile of this compound appears favorable. Notably, in vivo studies did not reveal the overt toxicities that are often associated with ATP-competitive Aurora A inhibitors, which may be attributed to the high target specificity of this compound's PPI inhibition mechanism.[1][3]
Experimental Protocols
In Vivo Tumor Xenograft Efficacy Study
The following provides a general outline of the experimental protocol for assessing the in vivo efficacy of this compound.
Protocol Steps:
-
Cell Culture: Jurkat cells are cultured under standard conditions.
-
Animal Model: Female NSG (NOD scid gamma) mice are used.
-
Tumor Implantation: A suspension of Jurkat cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Mice are randomized into treatment groups and dosed orally once daily with vehicle, this compound (e.g., 100 or 150 mg/kg), or a positive control such as alisertib.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., three times a week) using calipers.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the different treatment groups.
Pharmacokinetic Analysis
Protocol Steps:
-
Animal Model: Female CD-1 mice are used.
-
Dosing: this compound is administered either intravenously or orally at various doses.
-
Sample Collection: Blood samples are collected at multiple time points post-dosing. For tumor-bearing models, tumor tissue may also be collected.
-
Sample Processing: Plasma is separated from blood samples. Tumor tissues are homogenized.
-
Bioanalysis: The concentration of this compound in plasma and tumor homogenates is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Modeling: The resulting concentration-time data is used to determine key pharmacokinetic parameters.
Conclusion
This compound represents a promising, highly selective, and orally bioavailable small molecule inhibitor of the Aurora A-TPX2 protein-protein interaction.[1][2][3] Its novel mechanism of action distinguishes it from traditional ATP-competitive kinase inhibitors and may offer a superior safety profile.[1][3] The robust preclinical data, demonstrating both in vitro and in vivo efficacy, provide a strong rationale for the continued development of this compound as a potential targeted therapy for various cancers.[1][2][3]
References
- 1. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Aurora A-TPX2 inhibitor | Probechem Biochemicals [probechem.com]
- 7. biorxiv.org [biorxiv.org]
CAM2602: A Technical Whitepaper on the Inhibition of the Aurora A-TPX2 Protein-Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurora A kinase is a critical regulator of mitotic progression, and its overexpression is a hallmark of numerous cancers, often correlating with poor prognosis and resistance to chemotherapy. The localization and enzymatic activity of Aurora A are critically dependent on its interaction with the spindle assembly factor TPX2. Disrupting this protein-protein interaction (PPI) presents a novel therapeutic strategy that offers high specificity compared to traditional ATP-competitive kinase inhibitors. This document provides a comprehensive technical overview of CAM2602, a first-in-class, orally bioavailable small molecule inhibitor of the Aurora A-TPX2 interaction. Developed through a fragment-based, structure-guided approach, this compound demonstrates potent and selective binding to Aurora A, leading to effective target engagement in cellular and in vivo models. This guide details the underlying science, mechanism of action, key quantitative data, and the experimental protocols utilized in the characterization of this compound.
Introduction: The Aurora A-TPX2 Axis in Oncology
Aurora A is a serine/threonine kinase that plays a pivotal role in the early stages of mitosis, governing centrosome maturation, mitotic entry, and the formation of a bipolar spindle.[1] Its function is spatially and temporally regulated by cofactors, the most critical of which is TPX2 (Targeting Protein for Xenopus kinesin-like protein 2).[2][3]
In the G2 phase, Aurora A is localized at the centrosomes, while TPX2 is sequestered in the nucleus.[4][5] Upon mitotic entry and nuclear envelope breakdown, a Ran-GTP gradient releases TPX2 from importin proteins.[5][6] Freed TPX2 then binds directly to the kinase domain of Aurora A.[7] This interaction is essential for two reasons:
-
Activation and Protection: TPX2 binding allosterically activates Aurora A and protects its key activating phosphorylation site, Threonine-288 (P-Thr288), from phosphatases.[8]
-
Localization: TPX2 targets the activated Aurora A kinase to the mitotic spindle microtubules, ensuring its activity is concentrated where it is needed for proper spindle assembly.[8]
Given that Aurora A and TPX2 are frequently co-overexpressed in various cancers, their interaction constitutes a unique oncogenic unit, making it an attractive target for therapeutic intervention.[1][8] this compound was developed to specifically disrupt this interaction, representing a departure from conventional ATP-competitive inhibitors and promising greater selectivity and a distinct mechanism of action.[1][9]
This compound: Mechanism of Action
This compound is a potent small molecule inhibitor developed through fragment-based, structure-guided lead discovery.[1][8] It acts by directly binding to a unique pocket on the Aurora A kinase, the so-called "Tyr pocket," which is essential for the interaction with TPX2.[8] By occupying this site, this compound physically prevents the binding of TPX2 to Aurora A.
The downstream consequences of this inhibition are twofold:
-
Mislocalization of Aurora A: Without its TPX2 tether, Aurora A cannot localize to the mitotic spindle, leading to its displacement within the cell.[8]
-
Dephosphorylation of Aurora A: The disruption of the complex exposes the P-Thr288 site to cellular phosphatases, leading to a reduction in active Aurora A.[8]
This dual effect disrupts mitotic spindle formation, leading to mitotic defects and ultimately inhibiting the proliferation of cancer cells.[8][10]
Quantitative Data Summary
The efficacy and properties of this compound have been quantified through a series of biophysical and cell-based assays.
Table 1: Biophysical and Cellular Activity of this compound
| Parameter | Method | Value | Target/Cell Line | Notes |
| Binding Affinity (KD) | Isothermal Titration Calorimetry (ITC) / Fluorescence Polarization (FP) | 19 nM | Aurora A | Demonstrates potent, direct binding to the target protein.[1][8][9][10][11][12][13] |
| Growth Inhibition (GI50) | CellTiter-Blue Assay (72 hr) | 10.3 µM | Jurkat (human T lymphocyte) | Measures the concentration required to inhibit cell growth by 50%.[11] |
| Growth Inhibition (GI50) | Sulforhodamine B Assay (72 hr) | 21.8 µM | HeLa (human cervical cancer) | Demonstrates efficacy in a different cancer cell line.[11] |
| Cellular Target Engagement (EC50) | High-Content Microscopy | Correlated with GI50 | HeLa | Measures mislocalization of Aurora A and loss of P-Thr288. Specific EC50 for this compound is not published, but precursors show values in the low micromolar range.[8] |
Table 2: In Vivo Study Parameters and Observations
| Parameter | Animal Model | Dosing Regimen | Key Observations |
| Tolerability | NSG Mice | 50, 100, 150 mg/kg (daily oral) | Highest dose of 150 mg/kg was well-tolerated with no overt toxicity.[1][8] |
| Biomarker Modulation | Jurkat Xenograft in NSG Mice | 200 mg/kg (single oral dose) | Increased Phospho-Histone H3 (PH3) positive cells and decreased P-Thr288 Aurora A positive cells in tumors 8-12 hours post-dosing, confirming target engagement.[1][8][13] |
| Efficacy | Jurkat Xenograft in NSG Mice | 100 or 150 mg/kg (daily oral, 26 days) | Successfully reduced tumor growth compared to vehicle control, with the 150 mg/kg dose showing a greater effect.[1][8][13] |
| Synergy | Pancreatic Cancer Cells | Combination with Paclitaxel (B517696) | This compound synergizes with paclitaxel to suppress the outgrowth of pancreatic cancer cells.[1][8][9] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the core experimental protocols used to characterize this compound.
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the binding affinity of inhibitors by measuring their ability to displace a fluorescently labeled TPX2 peptide from Aurora A.
-
Principle: A small, fluorescently labeled peptide (TPX2 fragment) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Aurora A protein, its tumbling slows, and polarization increases. A competing inhibitor like this compound will displace the fluorescent peptide, causing a decrease in polarization.
-
Protocol:
-
Reagents: Purified Aurora A kinase domain, fluorescein-labeled TPX2 peptide, and this compound in appropriate assay buffer (e.g., 0.1 M HEPES pH 7.4, 0.1 M MgOAc, 0.05 M NaCl, 1 mM ATP, 0.25 mM TCEP).
-
Prepare a solution of Aurora A and the fluorescent TPX2 peptide at concentrations optimized for a stable, high-polarization signal.
-
In a 384-well plate, add serial dilutions of this compound.
-
Add the Aurora A/TPX2-peptide complex to the wells.
-
Incubate at room temperature for 30 minutes to reach equilibrium.
-
Measure fluorescence polarization using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.
-
Calculate the percentage of inhibition at each concentration and fit the data to a dose-response curve to determine the KD or IC50 value.[8]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
-
Principle: A solution of the ligand (this compound) is titrated into a sample cell containing the protein (Aurora A). The instrument measures the minute temperature changes that occur upon binding.
-
Protocol:
-
Reagents: Highly purified and concentrated Aurora A and this compound, dialyzed extensively against the identical buffer (e.g., 0.1 M HEPES pH 7.4, 0.1 M NaCl, 10% DMSO, 1 mM ATP, 0.25 mM TCEP) to minimize heats of dilution.
-
Load the Aurora A solution (e.g., 25 µM) into the sample cell of the microcalorimeter.
-
Load the this compound solution (e.g., 300 µM) into the injection syringe.
-
Set the experimental parameters (temperature: 25°C, stir speed: 750 rpm).
-
Perform a series of small, timed injections of this compound into the Aurora A solution.
-
Record the heat change after each injection.
-
Integrate the resulting peaks and fit the data to a single-site binding model to derive the thermodynamic parameters.[8]
-
High-Content Cellular Imaging Assay
This assay quantifies target engagement in a cellular context by measuring the mislocalization of Aurora A from the mitotic spindle.
-
Principle: In mitotic cells, Aurora A is localized to the spindle. Treatment with an effective Aurora A-TPX2 inhibitor causes the kinase to become displaced. This displacement can be visualized and quantified using immunofluorescence and automated microscopy.
-
Protocol:
-
Cell Culture: Plate HeLa cells in 96-well imaging plates and allow them to adhere.
-
Compound Treatment: Treat cells with a titration of this compound for a short period (e.g., 2 hours).
-
Fixation and Staining: Fix the cells, permeabilize them, and stain with primary antibodies against Aurora A and α-tubulin (a spindle marker), and a DNA dye (e.g., DAPI).
-
Secondary Staining: Add fluorescently labeled secondary antibodies.
-
Imaging: Acquire images using a high-content automated microscope.
-
Analysis: Use image analysis software to identify mitotic cells (based on condensed DNA and spindle morphology). Within the mitotic cell population, quantify the co-localization of the Aurora A signal with the α-tubulin signal.
-
Scoring: Score cells as "localized" or "mislocalized." Calculate the percentage of mitotic cells with mislocalized Aurora A at each compound concentration and determine the EC50. A similar protocol is used to measure the loss of P-Thr288 signal.[8][10]
-
In Vivo Xenograft Efficacy Study
This protocol assesses the ability of this compound to inhibit tumor growth in a living organism.
-
Principle: Human cancer cells (Jurkat) are implanted into immunodeficient mice to form tumors. The mice are then treated with this compound, and tumor growth is monitored over time.
-
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NSG mice).
-
Tumor Implantation: Subcutaneously implant Jurkat cells. Allow tumors to grow to a palpable size.
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound 100 mg/kg, this compound 150 mg/kg, Alisertib 20 mg/kg).
-
Dosing: Administer the compounds orally, once daily, for a set period (e.g., 26 days).
-
Tumor Measurement: Measure tumor volume using calipers three times per week.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Tumor growth inhibition is calculated by comparing the average tumor volume in treated groups to the vehicle control group.
-
Biomarker Analysis (for separate pharmacodynamic studies): For biomarker assessment, mice receive a single dose. Tumors are harvested at specific time points (e.g., 8 and 12 hours), processed into single-cell suspensions, and analyzed by flow cytometry for PH3 and P-Thr288 levels.[1][8]
-
Conclusion and Future Directions
This compound is a highly selective and potent inhibitor of the Aurora A-TPX2 protein-protein interaction. With a distinct mechanism of action compared to ATP-competitive inhibitors, it avoids the selectivity issues that often plague traditional kinase inhibitor development.[8] this compound demonstrates clear target engagement and anti-tumor efficacy in preclinical models, both as a single agent and in combination with taxanes.[8][9] The data presented here provide a strong rationale for this approach as a viable therapeutic strategy in oncology. Future work will likely focus on optimizing the pharmacological properties of this compound series, exploring its efficacy in a broader range of cancer models, and identifying predictive biomarkers to guide its clinical development. The success of this compound provides a blueprint for targeting the Aurora A-TPX2 PPI and highlights the potential of inhibiting protein-protein interactions for cancer therapy.[1][8]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Non-centrosomal TPX2-Dependent Regulation of the Aurora A Kinase: Functional Implications for Healthy and Pathological Cell Division [frontiersin.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents. [repository.cam.ac.uk]
- 13. This compound | Aurora A-TPX2 inhibitor | Probechem Biochemicals [probechem.com]
The Novel Mechanism of CAM2602: A Technical Guide to Allosteric Inhibition of Aurora A
For Immediate Release
This technical guide provides an in-depth analysis of the novel mechanism of action of CAM2602, a selective inhibitor of the Aurora A-TPX2 protein-protein interaction (PPI). This document is intended for researchers, scientists, and drug development professionals interested in the next generation of targeted cancer therapies. We will explore how this compound's allosteric inhibition strategy offers a distinct and potentially more advantageous approach compared to traditional ATP-competitive inhibitors of Aurora A kinase.
Executive Summary
Aurora A kinase is a critical regulator of mitotic progression, and its overexpression is frequently associated with various cancers. While ATP-competitive inhibitors of Aurora A have shown clinical activity, they often suffer from off-target effects due to the highly conserved nature of the ATP-binding pocket among kinases. This compound represents a paradigm shift by targeting the protein-protein interaction between Aurora A and its co-activator and localization factor, TPX2. By binding to an allosteric site known as the "Tyr pocket," this compound prevents the binding of TPX2, thereby inhibiting Aurora A activation and proper spindle assembly.[1][2] This novel mechanism confers high selectivity for Aurora A over the closely related Aurora B and offers a differentiated pharmacological profile with the potential for improved therapeutic outcomes.
Comparative Analysis: this compound vs. ATP-Competitive Inhibitors
The fundamental difference between this compound and ATP-competitive inhibitors lies in their binding sites and consequent mechanisms of action.
-
ATP-Competitive Inhibitors (e.g., Alisertib): These molecules bind to the highly conserved ATP-binding pocket of the kinase domain, directly competing with the endogenous ATP substrate. This prevents the transfer of a phosphate (B84403) group to downstream substrates, thereby inhibiting the kinase's catalytic activity.[1] However, the similarity of the ATP-binding site across the kinome can lead to off-target inhibition and associated toxicities.
-
This compound (Aurora A-TPX2 PPI Inhibitor): this compound binds to a distinct, allosteric pocket on Aurora A that is specifically involved in the interaction with TPX2.[1][2] This binding event physically blocks the association of TPX2 with Aurora A. The interaction with TPX2 is crucial for the full activation of Aurora A and its localization to the mitotic spindle. By disrupting this interaction, this compound indirectly inhibits Aurora A's function in a highly specific manner.[1]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct mechanisms of action.
Caption: Mechanism of ATP-Competitive Inhibition of Aurora A.
Caption: Novel Mechanism of this compound via Allosteric Inhibition.
Quantitative Data Comparison
The following table summarizes the key quantitative data for this compound and the ATP-competitive inhibitor, Alisertib.
| Parameter | This compound | Alisertib | Reference(s) |
| Binding Affinity (Kd) for Aurora A | 19 nM | N/A | [1][3] |
| Biochemical IC50 for Aurora A | N/A | 1.2 nM | [1] |
| Biochemical IC50 for Aurora B | >1000-fold selective for A | 396.5 nM | [2] |
| Cellular GI50 (HeLa) | 21.8 µM | N/A | [3] |
| Cellular GI50 (Jurkat) | 10.3 µM | N/A | [3] |
| Cellular IC50 for Aurora A (HeLa) | N/A | 6.7 nM | [2] |
| Cellular IC50 for Aurora B (HeLa) | N/A | 1,534 nM | [2] |
N/A: Not available in the reviewed literature.
Detailed Experimental Protocols
Competitive Fluorescence Polarization (FP) Assay for this compound
This assay is used to determine the binding affinity of this compound to Aurora A by measuring the displacement of a fluorescently labeled TPX2 peptide.
-
Reagents:
-
Recombinant human Aurora A protein
-
Fluorescently labeled TPX2 peptide (e.g., with 5-FAM)
-
This compound at various concentrations
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT
-
-
Protocol:
-
Prepare a solution of Aurora A and the fluorescently labeled TPX2 peptide in the assay buffer. The concentrations should be optimized to be near the Kd of the Aurora A-TPX2 interaction to ensure a sensitive assay window.
-
In a 384-well, low-volume, black plate, add a fixed volume of the Aurora A/fluorescent peptide mix to each well.
-
Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.
-
The data is then analyzed to calculate the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
-
Isothermal Titration Calorimetry (ITC) for this compound
ITC directly measures the heat change upon binding of this compound to Aurora A, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Reagents:
-
Recombinant human Aurora A protein, dialyzed extensively against the ITC buffer.
-
This compound dissolved in the same ITC buffer.
-
ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.
-
-
Protocol:
-
Load the Aurora A solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe. A typical concentration for the ligand in the syringe is 10-20 fold higher than the protein in the cell.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections of this compound into the Aurora A solution.
-
The heat change for each injection is measured and plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.
-
High-Content Screening Assay for Aurora A Displacement from the Spindle
This cellular assay visualizes and quantifies the ability of this compound to displace Aurora A from the mitotic spindle.
-
Reagents & Materials:
-
HeLa cells
-
This compound at various concentrations
-
Primary antibodies: anti-α-tubulin, anti-Aurora A
-
Fluorescently labeled secondary antibodies
-
DNA stain (e.g., DAPI)
-
High-content imaging system
-
-
Protocol:
-
Seed HeLa cells in 96- or 384-well imaging plates.
-
Treat the cells with a mitotic synchronizing agent (e.g., nocodazole) to enrich the population of cells in mitosis.
-
Replace the media with fresh media containing serial dilutions of this compound and incubate for a defined period (e.g., 2 hours).
-
Fix, permeabilize, and stain the cells with the primary and secondary antibodies and the DNA stain.
-
Acquire images using a high-content imaging system.
-
Analyze the images using appropriate software to identify mitotic cells and quantify the co-localization of the Aurora A signal with the α-tubulin signal (representing the spindle). A decrease in co-localization indicates displacement of Aurora A.
-
Conclusion
This compound represents a significant advancement in the field of Aurora A kinase inhibition. Its novel allosteric mechanism of disrupting the Aurora A-TPX2 protein-protein interaction provides a highly selective means of targeting this key oncogenic driver. The data presented in this guide highlights the distinct pharmacological profile of this compound compared to traditional ATP-competitive inhibitors. The detailed experimental protocols provided will enable researchers to further investigate this promising new class of anti-cancer agents. The continued exploration of allosteric inhibitors like this compound holds the potential to deliver more effective and less toxic therapies for a range of cancers.
References
Methodological & Application
Application Notes and Protocols for CAM2602 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAM2602 is a potent and selective inhibitor of the Aurora A-TPX2 protein-protein interaction, demonstrating significant potential as a targeted antimitotic agent in cancer therapy.[1][2][3] It acts by disrupting the interaction between Aurora A kinase and its co-factor TPX2, which is crucial for the localization and enzymatic activity of Aurora A during mitosis.[1][2][3] This disruption leads to mitotic arrest and subsequent inhibition of tumor cell growth.[1][4] These application notes provide detailed experimental protocols for utilizing this compound in cell culture-based assays to study its effects on cell viability, cell cycle progression, and protein localization.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | GI50 (µM) | Incubation Time (hrs) | Reference |
| HeLa | Cervical Cancer | Sulforhodamine B assay | 21.8 | 72 | [4] |
| Jurkat | T-cell Leukemia | CellTiter-Blue assay | 10.3 | 72 | [4] |
| PANC-1 | Pancreatic Cancer | Not Specified | Not Specified | Not Specified | [4] |
Signaling Pathway
The Aurora A-TPX2 signaling pathway is a critical regulator of mitosis. TPX2 binds to and activates Aurora A, localizing it to the spindle microtubules. This complex is essential for proper spindle assembly and chromosome segregation. This compound specifically inhibits the interaction between Aurora A and TPX2, leading to delocalization of Aurora A from the spindle, mitotic defects, and ultimately, cell cycle arrest.
Caption: Aurora A-TPX2 signaling pathway and this compound's mechanism of action.
Experimental Protocols
Cell Viability Assay
This protocol is designed to determine the half-maximal growth inhibitory concentration (GI50) of this compound in cancer cell lines.
Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for CAM2602 In Vivo Dosing in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of CAM2602, a selective inhibitor of the Aurora A-TPX2 protein-protein interaction, in mouse models of cancer. The protocols outlined below are based on published preclinical studies and are intended to assist in the design and execution of pharmacokinetic, pharmacodynamic, and efficacy studies.
Mechanism of Action
This compound is a potent and highly specific small molecule inhibitor that disrupts the interaction between Aurora A kinase and its activating protein, TPX2.[1][2][3][4] Aurora A is a key regulator of mitosis, and its overexpression is common in many cancers, contributing to genomic instability.[2][4] By binding to an allosteric site on Aurora A with a high affinity of 19 nM, this compound prevents the conformational changes required for kinase activation by TPX2.[1][2][4] This selective inhibition leads to defects in mitotic spindle assembly, resulting in cell cycle arrest and subsequent apoptosis in cancer cells.[1][5] Unlike ATP-competitive inhibitors, this compound's mechanism offers high specificity for Aurora A over the closely related Aurora B kinase.[1][2]
Below is a diagram illustrating the signaling pathway inhibited by this compound.
Caption: this compound inhibits the Aurora A-TPX2 interaction, leading to mitotic arrest.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies with this compound in mouse models.
Table 1: Pharmacokinetic Parameters of this compound in CD-1 Mice
| Parameter | Value | Mouse Strain | Administration Route | Dose (mg/kg) |
| Oral Bioavailability | 99.8% | CD-1 (female) | Oral | 50 |
Data sourced from references[6][7].
Table 2: In Vivo Efficacy Study Design in NSG Mice with Jurkat Xenografts
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Duration |
| Vehicle | - | Oral | Once daily | 26 days |
| This compound | 100 | Oral | Once daily | 26 days |
| This compound | 150 | Oral | Once daily | 26 days |
| Alisertib | 20 | Oral | Once daily | 26 days |
Data sourced from reference[1][7].
Table 3: Biomarker Modulation Study in NSG Mice with Jurkat Xenografts
| Treatment | Dose (mg/kg) | Administration Route | Time Points for Analysis | Biomarkers Assessed |
| This compound | 200 | Oral | 8 and 12 hours post-dose | Phospho-Histone H3 (PH3), p-Thr288 Aurora A |
| Alisertib | 30 | Oral | 8 and 12 hours post-dose | Phospho-Histone H3 (PH3), p-Thr288 Aurora A |
| Vehicle | - | Oral | 8 and 12 hours post-dose | Phospho-Histone H3 (PH3), p-Thr288 Aurora A |
Data sourced from references[1][5][7].
Experimental Protocols
Detailed protocols for key in vivo experiments involving this compound are provided below.
Protocol 1: Subcutaneous Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous Jurkat cell xenograft model in NOD SCID gamma (NSG) mice.
Materials:
-
Jurkat cells (human T-cell leukemia)
-
NOD SCID gamma (NSG) mice (female, 6-8 weeks old)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Syringes and needles (27-gauge)
-
Calipers
Procedure:
-
Culture Jurkat cells to the desired number.
-
Harvest and wash the cells with sterile PBS.
-
Resuspend the cells in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each NSG mouse.
-
Monitor the mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume periodically using calipers with the formula: Volume = (length x width²) / 2.
Protocol 2: Oral Administration of this compound
This protocol outlines the procedure for single or repeat oral dosing of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare the dosing formulation of this compound in the chosen vehicle at the desired concentration.
-
For a single-dose study, administer a single oral gavage of the this compound formulation (e.g., 200 mg/kg for biomarker studies).[1][5][7]
-
For a multi-dose efficacy study, administer the this compound formulation orally once daily at the desired doses (e.g., 100 or 150 mg/kg).[1][7]
-
Administer an equivalent volume of the vehicle to the control group.
-
Monitor the mice for any signs of toxicity or adverse effects. Body weight should be recorded regularly.[1][7]
Protocol 3: Pharmacodynamic (Biomarker) Analysis
This protocol details the collection and processing of tumor tissue for the analysis of target engagement biomarkers.
Materials:
-
Tumor-bearing mice from Protocol 1 dosed according to Protocol 2
-
Surgical tools for tumor excision
-
Collagenase/dispase solution
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies against PH3 and p-Thr288 Aurora A
Procedure:
-
At specified time points after the final dose (e.g., 8 or 12 hours), euthanize the mice.[1][5][7]
-
Excise the tumors and place them in cold PBS.
-
Mechanically and enzymatically digest the tumors to obtain a single-cell suspension.
-
Fix and permeabilize the cells according to standard protocols for intracellular flow cytometry.
-
Stain the cells with antibodies against PH3 and p-Thr288 Aurora A.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of PH3-positive cells and the level of p-Thr288 Aurora A.[1][5][7]
The following diagram illustrates the experimental workflow for a pharmacodynamic study.
Caption: Workflow for pharmacodynamic biomarker analysis in tumor xenografts.
Tolerability and Safety
In preclinical studies, this compound was well-tolerated in mice.[1][7] Daily oral administration of up to 150 mg/kg for 7 days did not result in overt signs of toxicity.[1][7] Furthermore, during a 26-day efficacy study, no significant loss of body weight was observed in the treated mice.[1][7] High-content cell toxicology screening also indicated a favorable safety profile, with no measurable adverse effects on various cellular health parameters.[1][5]
It is important to note that while these application notes provide a detailed framework, specific experimental parameters may need to be optimized for different cancer models or research questions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents. [repository.cam.ac.uk]
- 4. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CAM2602 in Jurkat Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAM2602 is a potent and selective small molecule inhibitor of the Aurora A-TPX2 protein-protein interaction.[1][2][3][4] Aurora A kinase is a critical regulator of cell division, and its overexpression is frequently observed in various cancers, contributing to genomic instability and resistance to chemotherapy.[2][3][4] this compound disrupts the localization and enzymatic activity of Aurora A by preventing its interaction with the spindle assembly factor TPX2.[2][3] This novel mechanism of action distinguishes it from traditional ATP-competitive inhibitors of Aurora kinases.[2][3] Jurkat cells, an immortalized human T lymphocyte cell line, are a widely used model for studying T-cell leukemia and T-cell signaling.[5][6] This document provides detailed application notes and protocols for utilizing this compound in Jurkat cell lines to investigate its anti-proliferative effects and mechanism of action.
Mechanism of Action
This compound binds to Aurora A with a high affinity, preventing its interaction with TPX2.[1][3] This disruption leads to the mislocalization of Aurora A and a reduction in its phosphorylation at Threonine 288 (P-Thr288), a key marker of its activity.[2] Consequently, treatment with this compound induces a mitotic arrest, characterized by an increase in the population of cells positive for the mitotic marker Phospho-Histone H3 (PH3), and ultimately leads to the inhibition of cancer cell growth.[1][2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Jurkat cells - Wikipedia [en.wikipedia.org]
- 6. invivogen.com [invivogen.com]
Application Notes and Protocols for CAM2602 in HeLa and PANC-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAM2602 is a potent and selective small molecule inhibitor of the Aurora A-TPX2 protein-protein interaction (PPI).[1][2][3] Unlike traditional ATP-competitive kinase inhibitors, this compound employs a novel mechanism of action, offering high specificity for Aurora A over the closely related Aurora B kinase.[1][2][3] Aurora A is a key regulator of mitosis, and its overexpression is implicated in various cancers, including cervical and pancreatic cancer, often correlating with genomic instability and resistance to chemotherapy.[1][2][3] By disrupting the interaction between Aurora A and its activating and localizing partner, TPX2, this compound induces mitotic arrest and subsequent cell death in cancer cells.[1][4] These application notes provide detailed protocols for studying the effects of this compound in HeLa (cervical adenocarcinoma) and PANC-1 (pancreatic carcinoma) cell lines.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay Type | Metric | Value | Incubation Time | Reference |
| HeLa | Sulforhodamine B | GI₅₀ | 21.8 µM | 72 hours | [5] |
| PANC-1 | Synergy Assay (with Paclitaxel) | Drug Synergy | Synergistic | Not Specified | [4] |
Target Engagement and Binding Affinity
| Target | Assay Type | Metric | Value | Reference |
| Aurora A | Not Specified | Binding Affinity (Kd) | 19 nM | [1][2][5] |
Signaling Pathway and Mechanism of Action
This compound functions by allosterically inhibiting Aurora A kinase. It binds to a pocket on Aurora A that is critical for its interaction with the spindle assembly factor TPX2.[1] This interaction is essential for the localization and activation of Aurora A at the mitotic spindle during cell division. Disruption of the Aurora A-TPX2 complex by this compound leads to the mislocalization of Aurora A and a reduction in its activating phosphorylation at Threonine 288 (P-Thr288).[1] This ultimately results in spindle abnormalities, mitotic arrest, and inhibition of cell proliferation.[1][4]
Figure 1: Mechanism of action of this compound in disrupting the Aurora A-TPX2 signaling pathway.
Experimental Protocols
Protocol 1: Cell Culture of HeLa and PANC-1 Cells
This protocol outlines the basic maintenance of HeLa and PANC-1 cell lines for subsequent experiments with this compound.
Materials:
-
HeLa or PANC-1 cells
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose, with GlutaMAX™ and pyruvate[1][4]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture HeLa and PANC-1 cells in T-75 flasks containing DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[1][4]
-
For sub-culturing, aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at the desired density.
-
Passage cells every 2-4 days, or when they reach 80-90% confluency.
Protocol 2: Cell Viability/Growth Inhibition Assay (SRB Assay for HeLa)
This protocol is adapted for determining the GI₅₀ of this compound in adherent cells like HeLa using a sulforhodamine B (SRB) assay.[4]
Materials:
-
HeLa cells
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (510 nm)
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.[5]
-
Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plate five times with tap water and allow it to air dry completely.
-
Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.
-
Quickly rinse the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilize the bound stain by adding 200 µL of 10 mM Tris base solution to each well.
-
Read the absorbance on a microplate reader at 510 nm.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value using non-linear regression analysis.
Figure 2: Experimental workflow for the Sulforhodamine B (SRB) cell viability assay.
Protocol 3: Analysis of Mitotic Arrest in PANC-1 Cells (Flow Cytometry)
This protocol describes how to assess the induction of mitotic arrest in PANC-1 cells treated with this compound by staining for the mitotic marker Phospho-Histone H3 (PH3) and DNA content.
Materials:
-
PANC-1 cells
-
Complete growth medium
-
This compound
-
6-well plates
-
PBS
-
Ethanol (B145695), 70% (cold)
-
Anti-Phospho-Histone H3 (Ser10) antibody (e.g., Alexa Fluor® 488 conjugated)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed PANC-1 cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.5x, 1x, 2x GI₅₀) or vehicle (DMSO) for 8-24 hours.
-
Harvest cells by trypsinization, collect them in tubes, and wash once with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells twice with cold PBS.
-
Resuspend cells in PBS containing the conjugated anti-PH3 antibody and incubate for 1-2 hours at room temperature, protected from light.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in PI/RNase Staining Buffer and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. Gate on the cell population and quantify the percentage of PH3-positive cells within the 4N DNA content population (G2/M phase). An increase in the PH3-positive population indicates mitotic arrest.[5]
Protocol 4: Synergy Study with Paclitaxel (B517696) in PANC-1 Cells
This protocol provides a framework for evaluating the synergistic effects of this compound and paclitaxel on PANC-1 cell viability, as suggested by preclinical data.[4]
Materials:
-
PANC-1 cells
-
Complete growth medium
-
This compound and Paclitaxel stock solutions
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Seed PANC-1 cells in 96-well plates as described in Protocol 2.
-
Prepare a matrix of drug concentrations. This involves creating serial dilutions of this compound and paclitaxel, both alone and in combination at constant ratios (e.g., based on their individual GI₅₀ values).
-
After 24 hours of cell attachment, add the drug combinations to the plate.
-
Incubate for 72 hours at 37°C and 5% CO₂.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Analyze the data using synergy software to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Troubleshooting and Considerations
-
Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in cell culture medium is non-toxic (ideally ≤ 0.5%).
-
Cell Density: Optimal seeding density is crucial for all assays and may need to be determined empirically for your specific experimental conditions.
-
Time Course: The effects of this compound are cell-cycle dependent. Time-course experiments are recommended to identify the optimal treatment duration for observing mitotic arrest and subsequent effects.
-
Off-Target Effects: While this compound is highly selective, it has shown some minor off-target activity at high concentrations (e.g., 55% inhibition of an adenosine (B11128) A3 GPCR agonist at 10 µM).[1][4] It is important to use concentrations relevant to the on-target cellular effects.
-
PANC-1 Specifics: Pancreatic cancer cells can be highly resistant to treatment. The synergy with taxanes like paclitaxel is a promising avenue for overcoming this resistance.[2][4][6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Effects of CAM2602 and Paclitaxel in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAM2602, a potent and selective inhibitor of the Aurora A-TPX2 protein-protein interaction, has demonstrated significant anti-proliferative effects in various cancer models. Paclitaxel (B517696), a well-established chemotherapeutic agent, exerts its cytotoxic effects by stabilizing microtubules and inducing mitotic arrest. Preclinical studies have revealed a synergistic relationship between this compound and paclitaxel, particularly in suppressing the growth of pancreatic cancer cells.[1][2] This document provides detailed application notes, experimental protocols, and visualizations of the underlying signaling pathways to guide researchers in exploring this promising combination therapy.
Data Presentation: In Vitro and In Vivo Synergy
While direct quantitative data from combined this compound and paclitaxel synergy studies are not publicly available in tabular format, the following tables illustrate the expected synergistic outcomes based on the confirmation of synergy in published literature. These tables are designed to serve as a template for presenting experimental findings.
Table 1: In Vitro Cytotoxicity of this compound and Paclitaxel in Pancreatic Cancer Cell Lines
| Cell Line | Treatment | IC50 (nM) [Illustrative] |
| PANC-1 | This compound | 150 |
| Paclitaxel | 10 | |
| This compound + Paclitaxel | 45 (this compound) + 3 (Paclitaxel) | |
| MIA PaCa-2 | This compound | 200 |
| Paclitaxel | 15 | |
| This compound + Paclitaxel | 60 (this compound) + 4.5 (Paclitaxel) |
Table 2: Combination Index (CI) Analysis for this compound and Paclitaxel in Pancreatic Cancer Cells
| Cell Line | Combination | Combination Index (CI) [Illustrative] | Interpretation |
| PANC-1 | This compound + Paclitaxel | 0.75 | Synergy |
| MIA PaCa-2 | This compound + Paclitaxel | 0.68 | Synergy |
| CI < 0.9 indicates synergy; 0.9 ≤ CI ≤ 1.1 indicates an additive effect; CI > 1.1 indicates antagonism. |
Table 3: In Vivo Tumor Growth Inhibition in a Pancreatic Cancer Xenograft Model
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 21 [Illustrative] | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 1200 | 0 |
| This compound | 100 mg/kg, p.o., daily | 850 | 29 |
| Paclitaxel | 10 mg/kg, i.p., twice weekly | 700 | 42 |
| This compound + Paclitaxel | 100 mg/kg + 10 mg/kg | 300 | 75 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the synergy between this compound and paclitaxel.
In Vitro Synergy Assessment: Cell Viability (MTT) Assay
This protocol outlines the determination of cell viability and calculation of IC50 values for this compound and paclitaxel, alone and in combination.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and paclitaxel in complete medium. For combination treatments, prepare fixed-ratio combinations of the two drugs.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared drug solutions (single agents or combinations). Include vehicle control wells (medium with DMSO, concentration matched to the highest drug concentration).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment using a dose-response curve fitting software. Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy.
In Vivo Synergy Assessment: Pancreatic Cancer Xenograft Model
This protocol describes an in vivo study to assess the synergistic anti-tumor efficacy of this compound and paclitaxel in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old
-
Pancreatic cancer cells (e.g., PANC-1)
-
Matrigel
-
This compound formulation for oral gavage
-
Paclitaxel formulation for intraperitoneal injection
-
Vehicle controls for both drugs
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 PANC-1 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Group Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (oral and i.p.)
-
Group 2: this compound (e.g., 100 mg/kg, daily, oral gavage)
-
Group 3: Paclitaxel (e.g., 10 mg/kg, twice weekly, i.p. injection)
-
Group 4: this compound + Paclitaxel (same dosing regimen as single agents)
-
-
Treatment Administration: Administer the treatments for a predefined period (e.g., 21-28 days).
-
Tumor Measurement and Body Weight: Continue to measure tumor volume and monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
Study Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistically analyze the differences in tumor volume between the groups to determine the significance of the combination therapy.
Signaling Pathways and Experimental Workflows
Mechanism of Action and Synergy
This compound functions by inhibiting the interaction between Aurora A kinase and its activating partner, TPX2.[1] This interaction is crucial for the proper localization and activity of Aurora A at the mitotic spindle, which in turn regulates microtubule dynamics and spindle assembly. By disrupting this interaction, this compound leads to mitotic defects and cell cycle arrest.
Paclitaxel's primary mechanism is the stabilization of microtubules, which also leads to mitotic arrest and subsequent apoptosis.[3] The synergy between this compound and paclitaxel likely arises from the dual attack on the mitotic machinery. Inhibition of the Aurora A-TPX2 axis can create a cellular environment where cancer cells are more susceptible to the microtubule-stabilizing effects of paclitaxel.
References
Application Notes and Protocols for CAM2602 Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
CAM2602 is a potent and selective small molecule inhibitor of the Aurora A-TPX2 protein-protein interaction.[1][2] It binds to Aurora A with a high affinity (KD of 19 nM), disrupting the interaction with its co-factor TPX2, which is crucial for its localization and enzymatic activity during mitosis.[3][4] Unlike traditional ATP-competitive kinase inhibitors, this compound acts via a novel allosteric mechanism, leading to high specificity for Aurora A over the closely related Aurora B kinase.[1][5] Inhibition of the Aurora A-TPX2 interaction by this compound results in delocalization of Aurora A from the mitotic spindle, a decrease in its phosphorylation at Threonine-288, mitotic arrest, and subsequent suppression of tumor cell growth.[1][3] These application notes provide detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo research applications.
Data Presentation
Quantitative data for this compound solubility, storage, and molecular properties are summarized below for easy reference.
Table 1: Physicochemical and Solubility Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 484.96 g/mol | [3][6] |
| Appearance | White to off-white solid | [3] |
| Formula | C₂₃H₂₁ClN₄O₄S | [3][6] |
| In Vitro Solubility | ≤ 200 mg/mL (412.41 mM) in DMSO. Note: Requires sonication. Use of new, anhydrous DMSO is recommended as the compound is hygroscopic. | [3][6] |
| In Vivo Solubility 1 | ≥ 5 mg/mL (10.31 mM) in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. | [3][6] |
| In Vivo Solubility 2 | ≥ 5 mg/mL (10.31 mM) in a vehicle of 10% DMSO and 90% Corn Oil. | [3][6] |
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life | Source(s) |
| Solid Powder | -20°C | 3 years | [3][6] |
| 4°C | 2 years | [3] | |
| In Solvent | -80°C | 6 months | [3][6] |
| -20°C | 1 month | [3][6] |
Table 3: Example Volumes for Preparing Stock Solutions in DMSO
| Desired Concentration | Mass of this compound (1 mg) | Mass of this compound (5 mg) | Mass of this compound (10 mg) |
| 1 mM | 2.0620 mL | 10.3101 mL | 20.6203 mL |
| 5 mM | 0.4124 mL | 2.0620 mL | 4.1241 mL |
| 10 mM | 0.2062 mL | 1.0310 mL | 2.0620 mL |
| 100 mM | 0.0206 mL | 0.1031 mL | 0.2062 mL |
Calculations are based on the molecular weight of 484.96 g/mol . Use a molarity calculator for other desired concentrations.
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a concentrated this compound stock solution in DMSO, suitable for subsequent dilution in cell culture media for in vitro experiments.
Materials:
-
This compound powder (HY-168022 or equivalent)
-
Anhydrous or newly opened Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, weigh 5 mg of the compound.
-
Solvent Addition: Based on the desired final concentration, add the calculated volume of DMSO. To prepare a 100 mM stock solution from 5 mg of this compound, add 103.1 µL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: To ensure complete dissolution, place the tube in a bath sonicator for 10-15 minutes. Visually inspect the solution to confirm that no solid particles remain. If precipitation is observed, gentle warming and further sonication may be applied.[3]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[3][7]
-
Storage: Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[3][6]
Protocol 2: Preparation of Working Solution for In Vivo Administration
This protocol details the preparation of a this compound solution suitable for oral gavage in animal models, starting from a concentrated DMSO stock.
Materials:
-
Concentrated this compound stock solution in DMSO (e.g., 50 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes (e.g., 15 mL)
-
Pipettes and sterile filter tips
Procedure: This procedure is an example for preparing 1 mL of a 5 mg/mL working solution.[3]
-
Prepare DMSO Stock: First, prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1 (e.g., 50 mg/mL).
-
Solvent Addition (Sequential): In a sterile conical tube, add the solvents in the following order, ensuring the solution is mixed thoroughly after each addition. a. Add 400 µL of PEG300 to the tube. b. Add 100 µL of the 50 mg/mL this compound DMSO stock solution to the PEG300 and mix until uniform. c. Add 50 µL of Tween-80 and mix again until the solution is clear and homogenous. d. Add 450 µL of sterile saline to reach a final volume of 1 mL. Mix thoroughly.
-
Final Solution: The final solution will have a concentration of 5 mg/mL this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3][6]
-
Administration: The solution should be prepared fresh before administration to animals.
Mandatory Visualizations
Diagram 1: Experimental Workflow for In Vitro Stock Preparation
Caption: Workflow for preparing this compound stock solution.
Diagram 2: Simplified Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on the Aurora A pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | Aurora A-TPX2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: Pharmacodynamic Biomarker Modulation by CAM2038
Introduction
CAM2038 is a long-acting, subcutaneous depot formulation of buprenorphine for the treatment of opioid use disorder (OUD).[1][2] As a partial mu-opioid receptor agonist and kappa-opioid receptor antagonist, buprenorphine exhibits a unique and complex pharmacology.[3][4] The characterization of its pharmacodynamic (PD) effects is crucial for optimizing clinical use and understanding its therapeutic profile. These application notes provide a detailed overview of key pharmacodynamic biomarkers modulated by CAM2038, presenting quantitative data and the experimental protocols used for their assessment. The primary biomarkers discussed include the blockade of subjective opioid effects, suppression of withdrawal symptoms, pupillary light reflex, and respiratory function.
Mechanism of Action: Receptor Signaling Pathway
Buprenorphine's therapeutic effects are derived from its interactions with multiple opioid receptors. It acts as a partial agonist at the mu-opioid receptor (MOR), an antagonist at the kappa (KOR) and delta (DOR) opioid receptors, and as a ligand for the nociceptin (B549756) receptor (NOR).[3] This mixed receptor profile contributes to its efficacy in treating OUD by reducing cravings and withdrawal, while also exhibiting a ceiling effect on respiratory depression, which enhances its safety profile compared to full mu-opioid agonists.[3][5] The antagonism of the KOR is also believed to reduce craving associated with addiction.[3]
Caption: Buprenorphine's multi-receptor interaction pathway.
Key Pharmacodynamic Biomarkers and Quantitative Data
Opioid Blockade and Subjective Effects
A primary measure of efficacy for OUD treatment is the ability to block the euphoric effects of exogenously administered opioids. This is typically assessed in a controlled clinical setting using an "opioid challenge" study.[5] Following administration of CAM2038, participants are challenged with a full opioid agonist, like hydromorphone, and subjective effects such as "drug liking" are measured.[6][7]
Table 1: Blockade of "Drug Liking" Following Hydromorphone Challenge
| Buprenorphine Plasma Concentration | Level of Effect on "Drug Liking" | Citation |
|---|---|---|
| ~1.25 ng/mL | Reported blockade of opioid agonist effect. | [8] |
| 0.4 ng/mL | Effective blockade of drug liking. | [6] |
| 0.675 ng/mL | IC90 (concentration for 90% of maximal effect). | [6] |
| 2.0 - 3.0 ng/mL | Concentration suggested for significant blockade in some studies. |[8] |
Withdrawal Suppression
CAM2038 has been shown to effectively suppress opioid withdrawal symptoms.[5][9] The Clinical Opiate Withdrawal Scale (COWS) is a standard tool used to assess the severity of withdrawal symptoms.[6][10]
Table 2: Suppression of Opioid Withdrawal Symptoms by CAM2038
| CAM2038 Weekly Dose | Outcome Measure | Effect Size | P-Value | Citation |
|---|---|---|---|---|
| 24 mg | Suppression of Withdrawal (COWS) | 0.617 | < .001 | [5][7] |
| 32 mg | Suppression of Withdrawal (COWS) | 0.751 | < .001 |[5][7] |
Pupillometry as an Objective Biomarker
Opioid administration causes pupillary constriction (miosis), and the precise measurement of pupil diameter via automated pupillometry provides an objective, non-invasive biomarker of opioid effect.[11][12] Studies have demonstrated a significant change in pupil size shortly after administration of opioid agonist therapy.[13][14]
Table 3: Pupillary Response to Opioid Agonist Therapy
| Illumination Condition | Mean Pupil Size (Pre-dose) | Mean Pupil Size (15 min Post-dose) | P-Value | Citation |
|---|---|---|---|---|
| Dark | 4.33 ± 1.40 mm | 4.01 ± 1.34 mm | 0.0115 | [11][13] |
| Bright | 2.96 ± 0.79 mm | 2.71 ± 0.72 mm | 0.0003 |[11][13] |
A greater decrease in dark-illuminated pupil size has been correlated with better control of withdrawal symptoms (10.6% decrease vs. 3.2% decrease for those with COWS scores <5).[11][13]
Respiratory Depression Monitoring
Opioid-induced respiratory depression (OIRD) is the most serious adverse effect of opioid use.[15] Monitoring respiratory function is a critical safety assessment. While buprenorphine has a ceiling effect on respiratory depression, monitoring is still essential in clinical trials.[3] Key parameters include respiratory rate, oxygen saturation (SpO₂), and end-tidal carbon dioxide (EtCO₂).[15]
Table 4: Definitions of Opioid-Induced Respiratory Depression (OIRD) Episodes
| Parameter | Threshold for OIRD Episode | Citation |
|---|---|---|
| Respiratory Rate | ≤ 5 breaths/min for ≥ 3 min | [15] |
| Oxygen Saturation (SpO₂) | ≤ 85% for ≥ 3 min | [15] |
| End-tidal CO₂ (EtCO₂) | ≤ 15 mmHg or ≥ 60 mmHg for ≥ 3 min | [15] |
| Apnea | Episode lasting > 30 seconds |[15] |
Experimental Protocols
Protocol for Opioid Challenge Study
This protocol outlines a typical design to evaluate the opioid-blocking effects of CAM2038.
-
Participant Selection : Enroll adults with moderate-to-severe OUD who are not currently seeking treatment.[5]
-
Qualification Phase : Conduct an initial 3-day test session where participants receive intramuscular (IM) hydromorphone (e.g., 0, 6, and 18 mg in random order) to establish a baseline for subjective effects.[5]
-
Randomization : Randomize participants to receive a weekly subcutaneous dose of CAM2038 (e.g., 24 mg or 32 mg).[5]
-
CAM2038 Administration : An unblinded nurse administers the assigned CAM2038 dose on Day 0 and Day 7.[7]
-
Post-Randomization Challenge : Conduct four subsequent 3-day test sessions (e.g., Days 1-3, 4-6, 8-10, and 11-13). In each session, administer hydromorphone (0, 6, 18 mg IM) in random order.[5]
-
Data Collection : At specified time points after each hydromorphone challenge, collect data on subjective effects using a 100-point Visual Analog Scale (VAS) for "Drug Liking," "High," and "Desire to Use." Also, monitor safety and withdrawal symptoms using the COWS scale.[6][7]
-
Pharmacokinetic Sampling : Collect blood samples to measure buprenorphine plasma concentrations and correlate them with pharmacodynamic responses.[6]
Caption: Experimental workflow for an opioid challenge study.
Protocol for Automated Pupillometry Measurement
This protocol details the steps for objective measurement of opioid effects on pupil size.
-
Participant Preparation : Seat the participant comfortably in a room with controlled, ambient lighting. Allow for a brief period of acclimatization.
-
Instrumentation : Use a calibrated, handheld automated pupillometer (e.g., NeurOptics NPi-200).[14]
-
Baseline Measurement : Prior to CAM2038 administration, obtain a baseline set of pupillometry measurements.
-
Measurement Procedure :
-
For each measurement, hold the device over the participant's eye, ensuring a proper seal to block external light.
-
Initiate the device, which will record a short video of the eye's response to a standardized light flash.
-
The device automatically calculates and records key parameters.
-
-
Data Parameters : Primary outcomes to record are pupil size in dark and bright illumination (mm). Secondary outcomes include latency of pupillary light reflex (s), constriction and dilation velocity (mm/s), and percent constriction.[13]
-
Post-Dose Measurements : Obtain sets of measurements at regular intervals after CAM2038 administration (e.g., 5, 15, 30, and 60 minutes post-dose) to capture the time course of the drug's effect.[11][13]
-
Clinical Correlation : Concurrently, assess withdrawal symptoms using the COWS scale to correlate physiological data with clinical state.[11]
Caption: Workflow for pupillometry data collection.
References
- 1. Population Pharmacokinetic Analysis Supports Initiation Treatment and Bridging from Sublingual Buprenorphine to Subcutaneous Administration of a Buprenorphine Depot (CAM2038) in the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetic Analysis Supports Initiation Treatment and Bridging from Sublingual Buprenorphine to Subcutaneous Administration of a Buprenorphine Depot (CAM2038) in the Treatment of Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buprenorphine Pharmacodynamics: A Bridge to Understanding Buprenorphine Clinical Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Buprenorphine Weekly Depot (CAM2038) and Hydromorphone Blockade in Individuals With Opioid Use Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic-pharmacodynamic analysis of drug liking blockade by buprenorphine subcutaneous depot (CAM2038) in participants with opioid use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 8. Pharmacokinetic-pharmacodynamic analysis of drug liking blockade by buprenorphine subcutaneous depot (CAM2038) in participants with opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-acting Buprenorphine Blocks Opioid Effects and Suppresses Withdrawal Symptoms in Adults with Opioid Use Disorder - Camurus [camurus.com]
- 10. Looking at Pupil Size for Effective Opioid Agonist Therapy - HealthCity [healthcity.bmc.org]
- 11. A Pilot Study of Automated Pupillometry in the Treatment of Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of opioid effect with pupillometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2minutemedicine.com [2minutemedicine.com]
- 15. journals.physiology.org [journals.physiology.org]
Assessing the Efficacy of CAM2602 in Tumor Xenografts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the preclinical assessment of CAM2602, a selective inhibitor of the Aurora A-TPX2 protein-protein interaction, in tumor xenograft models. Detailed protocols for in vivo efficacy studies, pharmacodynamic biomarker analysis, and supporting in vitro assays are presented. Quantitative data from these studies are summarized to facilitate the evaluation of this compound's anti-tumor activity. Furthermore, diagrams illustrating the underlying signaling pathway and experimental workflows are included to provide a clear conceptual framework for the described methodologies.
Introduction
Aurora A kinase is a critical regulator of mitotic progression, and its overexpression is a common feature in various cancers, often correlating with poor prognosis.[1][2][3] The interaction of Aurora A with the spindle assembly factor TPX2 is essential for its localization and enzymatic activity.[1][2][3] this compound is a novel small molecule inhibitor that specifically disrupts the Aurora A-TPX2 interaction, presenting a targeted therapeutic strategy.[1][2][3] Unlike traditional ATP-competitive inhibitors, this compound offers a distinct mechanism of action with high specificity for Aurora A over Aurora B.[1][2][3] Preclinical studies using tumor xenograft models are crucial for evaluating the in vivo efficacy and mechanism of action of such novel anti-cancer agents.[4] This document outlines the key experimental protocols and data for assessing the efficacy of this compound in a solid tumor xenograft model.
Data Presentation
In Vivo Efficacy of this compound in Jurkat Cell Xenografts
The anti-tumor activity of this compound was evaluated in a subcutaneous Jurkat cell xenograft model in NSG mice. The treatment groups, dosing regimens, and primary outcomes are summarized below.
| Treatment Group | Dose | Route of Administration | Dosing Schedule | Study Duration | Outcome |
| Vehicle Control | - | Oral | Daily | 26 Days | Continuous tumor growth |
| This compound | 100 mg/kg | Oral | Daily | 26 Days | Reduced tumor growth |
| This compound | 150 mg/kg | Oral | Daily | 26 Days | Greater reduction in tumor growth compared to 100 mg/kg |
| Alisertib (Comparator) | 20 mg/kg | Oral | Daily | 26 Days | Reduced tumor growth |
Data compiled from an efficacy study in xenografted NSG mice bearing subcutaneous Jurkat solid tumors.[1]
Pharmacodynamic Biomarker Modulation
To confirm target engagement in vivo, tumor samples were analyzed for key biomarkers following a single oral dose of this compound.
| Biomarker | Change Observed in this compound-treated Tumors | Implication |
| Phospho-Histone H3 (PH3) | Increased proportion of PH3-positive cells | Indication of mitotic arrest |
| Phospho-Aurora A (Thr288) | Decreased proportion of P-Thr288 positive cells within the mitotic population | Confirmation of Aurora A inhibition |
Biomarker analysis was conducted on tumor cells from xenografted mice at 8 and 12 hours post-dosing.[1][2]
Experimental Protocols
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a solid tumor xenograft model.
Materials:
-
Jurkat cells (human acute T-cell leukemia)
-
NOD scid gamma (NSG) mice (female)
-
This compound
-
Alisertib (comparator Aurora kinase inhibitor)
-
Vehicle solution
-
Matrigel
-
Calipers
Procedure:
-
Cell Culture: Jurkat cells are cultured in appropriate media and conditions to ensure they are in the logarithmic growth phase before implantation.
-
Tumor Implantation: A suspension of Jurkat cells is mixed with Matrigel and implanted subcutaneously into the rear dorsum of NSG mice.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment groups (n=5 per group) with comparable mean tumor volumes.
-
Drug Administration:
-
Tumor Volume Measurement: Tumor dimensions are measured three times per week using calipers. Tumor volume is calculated using a standard formula (e.g., Volume = (length x width^2) / 2).
-
Study Duration and Endpoint: Dosing continues for 26 days. The primary endpoint is the change in tumor volume over the course of the study.[1]
-
Tolerability: Mice are monitored for any signs of overt toxicity throughout the study.
Pharmacodynamic Biomarker Analysis in Xenografts
Objective: To assess the in vivo target engagement of this compound by measuring changes in downstream biomarkers.
Materials:
-
Xenografted NSG mice with established Jurkat tumors
-
This compound (200 mg/kg for single-dose PD studies)
-
Vehicle solution
-
Collagenase/Dispase for tumor digestion
-
Fixation and permeabilization buffers
-
Fluorescently labeled antibodies against PH3 and P-Thr288 Aurora A
-
Flow cytometer
Procedure:
-
Dosing: A single oral dose of this compound (e.g., 200 mg/kg) or vehicle is administered to tumor-bearing mice.[1]
-
Tumor Collection: At specified time points (e.g., 8 and 12 hours post-dose), mice are euthanized, and tumors are resected.[1]
-
Single-Cell Suspension Preparation: Resected tumors are mechanically and enzymatically digested to obtain a single-cell aspirate.
-
Cell Staining: The single-cell suspension is fixed, permeabilized, and stained with fluorescently labeled antibodies for PH3 and P-Thr288 Aurora A, along with a DNA stain.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the proportion of cells positive for each biomarker within specific cell cycle phases (e.g., mitotic cells with 4n DNA content).[1]
Visualizations
Caption: Mechanism of action of this compound in disrupting mitotic progression.
Caption: Experimental workflow for assessing this compound efficacy in a xenograft model.
Conclusion
The data and protocols outlined in these application notes demonstrate that this compound is an orally bioavailable inhibitor of the Aurora A-TPX2 interaction that effectively suppresses the growth of tumor xenografts.[1][2][3] The in vivo efficacy is supported by clear evidence of target engagement, as demonstrated by the modulation of pharmacodynamic biomarkers.[1][2] These findings underscore the therapeutic potential of targeting this specific protein-protein interaction in oncology and provide a solid foundation for further preclinical and clinical development. This compound also shows synergistic effects with taxanes in suppressing pancreatic cancer cell outgrowth, suggesting promising avenues for combination therapies.[1][3][5]
References
- 1. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. xenograft.org [xenograft.org]
- 5. researchgate.net [researchgate.net]
CAM2602: Application Notes and Protocols for In Vivo Oral Bioavailability Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo oral bioavailability and efficacy of CAM2602, a selective inhibitor of the Aurora A-TPX2 protein-protein interaction. The following protocols are based on published preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.
Introduction
This compound is a small molecule inhibitor that targets the interaction between Aurora A kinase and the spindle assembly factor TPX2.[1][2][3][4] This interaction is crucial for the localization and enzymatic activity of Aurora A, a key regulator of mitosis.[3][4] By disrupting this protein-protein interaction (PPI), this compound presents a novel mechanism of action compared to traditional ATP-competitive kinase inhibitors.[1][2][4] Preclinical studies have demonstrated that this compound exhibits significant oral bioavailability and antitumor efficacy in xenograft models, making it a promising candidate for cancer therapy.[1][2][5][6]
Quantitative Pharmacokinetic Data
This compound has demonstrated excellent oral bioavailability in preclinical mouse models.[1][2] A summary of its pharmacokinetic properties is presented below.
| Parameter | Value | Species | Dosage | Administration Route | Reference |
| Oral Bioavailability | 99.8% | CD-1 Mice | 50 mg/kg | Oral | [1][2] |
Signaling Pathway
This compound functions by inhibiting the interaction between Aurora A and TPX2, which is essential for proper mitotic spindle assembly and cell division. This disruption leads to mitotic arrest and subsequent inhibition of tumor growth.
Experimental Protocols
In Vivo Oral Bioavailability and Pharmacokinetic Analysis
This protocol describes the steps to assess the oral bioavailability and pharmacokinetics of this compound in mice.
Materials:
-
This compound
-
Female CD-1 mice
-
Vehicle solution (e.g., DMSO, PEG300, Tween-80, Saline)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Protocol:
-
Animal Acclimation: Acclimate female CD-1 mice for at least one week prior to the study.
-
Formulation Preparation: Prepare a clear solution of this compound for oral administration. A suggested formulation involves dissolving the compound in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline.[7] For instance, a stock solution in DMSO can be diluted with PEG300, followed by the addition of Tween-80 and finally saline.[7]
-
Dosing:
-
Blood Sampling: Collect blood samples from the mice at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability. The oral bioavailability of this compound at 50 mg/kg has been reported to be 99.8%.[1][2]
References
- 1. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
CAM2602: Application Notes and Protocols for Taxane-Resistant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical data and methodologies for utilizing CAM2602, a selective inhibitor of the Aurora A-TPX2 protein-protein interaction, in taxane-resistant cancer models. The information is compiled from published research to guide the design and execution of further studies.
Introduction
This compound is a novel, orally bioavailable small molecule that selectively inhibits the interaction between Aurora A kinase and its co-factor TPX2.[1][2] Aurora A kinase is a key regulator of mitosis, and its overexpression has been implicated in tumorigenesis and resistance to taxane-based chemotherapies.[1][3] By disrupting the Aurora A-TPX2 complex, this compound presents a targeted approach to overcome taxane (B156437) resistance and enhance anti-tumor efficacy.[1][3] this compound binds to Aurora A with a high affinity, demonstrating a binding affinity of 19 nM.[1]
Mechanism of Action in Taxane Resistance
Taxanes, such as paclitaxel (B517696), function by stabilizing microtubules, leading to mitotic arrest and apoptosis in cancer cells. However, overexpression of Aurora A can drive resistance to these agents.[1] this compound's mechanism of action circumvents this by selectively targeting the Aurora A-TPX2 interaction, which is essential for the proper localization and activation of Aurora A during mitosis.[1] This inhibition leads to mitotic spindle abnormalities and cell cycle arrest, acting synergistically with taxanes to induce cell death in resistant cancer models.[1][3]
Caption: Signaling pathway of this compound in overcoming taxane resistance.
Quantitative Data
In Vitro Efficacy & Pharmacokinetics
| Parameter | Value | Cell Line / Condition | Source |
| Binding Affinity (Kd) | 19 nM | Aurora A | [1] |
| Oral Bioavailability | 99.8% | CD-1 Mice (50 mg/kg) | [2] |
| Synergy with Paclitaxel | Demonstrated | PANC-1 (pancreatic cancer) | [1][3] |
In Vivo Pharmacokinetics (Single Dose in CD-1 Mice)
| Dose | Route | Cmax (ng/mL) | Tmax (h) | AUClast (h*ng/mL) |
| 5 mg/kg | IV | 1330 | 0.08 | 986 |
| 50 mg/kg | PO | 3400 | 4 | 40900 |
| 200 mg/kg | PO | 8370 | 8 | 131000 |
Data extracted from supplementary materials of Stockwell et al., 2024.
In Vivo Efficacy: Jurkat Xenograft Model
| Treatment Group | Dosage | Outcome |
| Vehicle | - | Continuous tumor growth |
| This compound | 100 mg/kg (daily, oral) | Reduced tumor growth |
| This compound | 150 mg/kg (daily, oral) | Greater reduction in tumor growth |
Efficacy study performed in NSG mice bearing subcutaneous Jurkat cell xenografts.[1]
Experimental Protocols
Protocol 1: In Vitro Synergy with Paclitaxel in PANC-1 Cells
This protocol outlines a general procedure for assessing the synergistic effects of this compound and paclitaxel in the PANC-1 human pancreatic cancer cell line.
Materials:
-
PANC-1 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Paclitaxel
-
DMSO (vehicle)
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Culture: Culture PANC-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed PANC-1 cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and paclitaxel in DMSO. Create a dose-response matrix with serial dilutions of both compounds.
-
Treatment: Treat the cells with varying concentrations of this compound, paclitaxel, and their combinations. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the treated cells for 72 hours.
-
Viability Assay: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine synergy using a validated method, such as the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Protocol 2: In Vivo Xenograft Model with Jurkat Cells
This protocol describes the establishment of a subcutaneous Jurkat cell xenograft model in immunodeficient mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Jurkat cells
-
NOD SCID gamma (NSG) mice (female, 6-8 weeks old)
-
Matrigel®
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[4]
-
Calipers
Procedure:
-
Cell Preparation: Harvest Jurkat cells and resuspend them in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each NSG mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment groups.
-
Drug Administration: Administer this compound (e.g., 100 or 150 mg/kg) or vehicle orally once daily for the duration of the study (e.g., 26 days).[1]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Pharmacodynamic Analysis (Optional): At the end of the study, or at specified time points, tumors can be excised for biomarker analysis (e.g., flow cytometry for PH3 and p-Thr288 Aurora A).[3]
Experimental Workflow Visualization
Caption: Workflow for evaluating this compound in taxane-resistant models.
References
Troubleshooting & Optimization
CAM2602 In Vitro Solubility and Stability: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro solubility and stability of CAM2602.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It exhibits high solubility in DMSO, reaching up to 200 mg/mL (412.41 mM), although this may require sonication to fully dissolve.[1] A stock solution of 10 mM in DMSO is also commonly used.[2]
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: If you encounter issues with dissolution, gentle warming and/or sonication can aid in dissolving the compound.[3] Ensure that your DMSO is of high purity and anhydrous, as water content can affect solubility.
Q3: What are the recommended storage conditions for this compound?
A3: The stability of this compound depends on whether it is in solid form or in solution.
-
Solid (Powder): Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
In Solvent (Stock Solution): For optimal stability, store stock solutions at -80°C for up to 6 months.[1][3] If stored at -20°C, the solution should be used within 1 month.[1][3]
Q4: I need to prepare this compound for an experiment in an aqueous buffer. What is the best approach?
A4: Direct dissolution of this compound in aqueous buffers is generally low. The recommended method is to first prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium. When diluting, add the DMSO stock solution to the aqueous buffer slowly while vortexing to prevent precipitation. The final concentration of DMSO in your experiment should be kept low (typically <0.5%) to avoid solvent effects on your cells or assay.
Q5: Is this compound stable in cell culture media?
A5: While specific data on the stability of this compound in various cell culture media is not extensively published, its development from predecessors with poor hepatocyte stability suggests that this compound has been optimized for improved metabolic stability.[4][5][6] However, it is always best practice to prepare fresh dilutions of the compound from a frozen DMSO stock for each experiment to ensure consistent activity.
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Concentration | Molarity | Notes |
| DMSO | 200 mg/mL | 412.41 mM | Requires sonication[1] |
| DMSO | 10 mM | [2] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | ≥ 10.31 mM | For in vivo use[1][3] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | ≥ 10.31 mM | For in vivo use[1][3] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| Powder | 4°C | 2 years[1] |
| In Solvent | -80°C | 6 months[1][3] |
| In Solvent | -20°C | 1 month[1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a standard stock solution of this compound for use in various in vitro assays.
Materials:
-
This compound powder (Molecular Weight: 484.96 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need:
-
Mass = 10 mmol/L * 1 L/1000 mL * 484.96 g/mol * 1000 mg/g = 4.85 mg
-
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Troubleshooting and Visualization
Troubleshooting Guide: Common Solubility Issues
This guide provides a logical workflow for addressing common problems encountered when preparing this compound solutions for in vitro experiments.
Caption: Troubleshooting workflow for this compound dissolution.
Experimental Workflow: From Stock to Experiment
The following diagram illustrates the standard workflow for preparing this compound working solutions for in vitro experiments.
Caption: Standard workflow for preparing this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | Aurora A-TPX2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
potential off-target effects of CAM2602
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on the potential off-target effects of CAM2602, an inhibitor of the Aurora A-TPX2 protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that specifically disrupts the protein-protein interaction (PPI) between Aurora A kinase and the spindle assembly factor TPX2.[1][2] By targeting this interaction, this compound allosterically inhibits Aurora A function, leading to mitotic arrest and suppression of tumor growth.[1][3] This mechanism is distinct from traditional ATP-competitive kinase inhibitors.[1][3][4]
Q2: What is the known selectivity profile of this compound?
A2: this compound is highly selective for Aurora A over the closely related Aurora B kinase.[1][2][3] This high specificity is attributed to its unique mechanism of targeting the less conserved protein-protein interaction site rather than the highly conserved ATP-binding pocket of the kinases.[1][5][6]
Q3: Has this compound been tested for off-target activities?
A3: Yes, the potential for off-target effects of this compound has been evaluated using a combination of in vitro protein-based screening and cellular toxicity assays.[1][5]
Q4: What specific off-target activity has been identified for this compound?
A4: In a comprehensive Cerep panel screen, the only significant off-target activity observed for this compound was the inhibition of an agonist radioligand binding to the human adenosine (B11128) A3 (A3) G-protein coupled receptor (GPCR).[1][5][6] This inhibition was 55% at a concentration of 10 µM.[1][5][6]
Q5: Were any cellular toxicities observed in preclinical studies?
A5: High-content cellular toxicology studies using HepG2 cells at concentrations up to 40 µM showed no measurable adverse effects on several key cellular health parameters.[1][5][6] These included cell growth, nuclear size, DNA structure, cell membrane permeability, mitochondrial mass, mitochondrial membrane potential, and cytochrome c release.[1][5][6] Furthermore, in vivo tolerability studies in mice with daily dosing up to 150 mg/kg did not show any overt toxicity.[1][5]
Troubleshooting Guide
Issue: Unexpected cellular phenotype observed at high concentrations of this compound.
Potential Cause: While this compound has a clean off-target profile, the observed 55% inhibition of the adenosine A3 receptor at 10 µM could contribute to cellular effects in systems where this receptor is highly expressed and functionally important.
Troubleshooting Steps:
-
Confirm On-Target Effect: First, verify that the observed phenotype is not an exaggerated on-target effect of Aurora A inhibition. Use a positive control, such as an ATP-competitive Aurora A inhibitor like alisertib, to compare phenotypes.
-
Assess Adenosine A3 Receptor Expression: Determine the expression level of the adenosine A3 receptor in your experimental cell line using techniques like qPCR or western blotting.
-
Use an Adenosine A3 Receptor Antagonist: If the receptor is expressed, co-treat cells with this compound and a specific adenosine A3 receptor antagonist to see if the unexpected phenotype is reversed.
-
Dose-Response Analysis: Perform a careful dose-response analysis with this compound to distinguish between the concentration ranges for the on-target and potential off-target effects.
Data Summary
Table 1: this compound Binding Affinity and Off-Target Activity
| Target/Assay | Parameter | Value | Concentration |
| Aurora A | Binding Affinity (KD) | 19 nM | N/A |
| Human Adenosine A3 GPCR | % Inhibition of Radioligand Binding | 55% | 10 µM |
Table 2: Summary of High-Content Cellular Toxicology in HepG2 Cells
| Parameter | Result at ≤ 40 µM this compound |
| Cell Growth | No measurable effect |
| Nuclear Size | No measurable effect |
| DNA Structure | No measurable effect |
| Cell Membrane Permeability | No measurable effect |
| Mitochondrial Mass | No measurable effect |
| Mitochondrial Membrane Potential | No measurable effect |
| Cytochrome c Release | No measurable effect |
Experimental Protocols
Protocol 1: Off-Target Liability Screening (Cerep Panel)
This protocol outlines a general approach for assessing the off-target binding of a compound using a commercial service like a Cerep panel.
-
Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare serial dilutions as required by the screening service.
-
Assay Selection: Select a broad panel of receptors, ion channels, transporters, and enzymes for screening. The panel should include targets known for off-target liabilities.
-
Binding Assays: The screening provider will perform competitive radioligand binding assays. In these assays, a fixed concentration of a radiolabeled ligand that is known to bind to the target is incubated with the target protein in the presence and absence of the test compound (this compound).
-
Data Analysis: The amount of radioligand binding in the presence of the test compound is measured and compared to the control (no compound). The results are typically expressed as the percentage of inhibition of radioligand binding at a specific concentration of the test compound. A significant inhibition (often >50%) flags a potential off-target interaction.
Protocol 2: High-Content Cellular Toxicology Assay
This protocol describes a general workflow for assessing cellular toxicity using high-content imaging.
-
Cell Culture: Plate HepG2 cells (or another cell line of interest) in multi-well imaging plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and appropriate vehicle controls (e.g., DMSO). Include a positive control for toxicity if available. Incubate for a relevant period (e.g., 24, 48, or 72 hours).
-
Cell Staining: Following treatment, stain the cells with a cocktail of fluorescent dyes that specifically label different cellular components and report on cellular health. For example:
-
Nuclei: Hoechst 33342 (for cell number and nuclear morphology)
-
Mitochondrial Membrane Potential: TMRM (Tetramethylrhodamine, Methyl Ester)
-
Cell Membrane Permeability: A cell-impermeant DNA dye (e.g., YOYO-1 or propidium (B1200493) iodide)
-
Cytochrome c: Use an antibody against cytochrome c with a fluorescently labeled secondary antibody (requires cell fixation and permeabilization).
-
-
Image Acquisition: Acquire images of the stained cells using a high-content imaging system.
-
Image Analysis: Use automated image analysis software to quantify various cellular parameters from the acquired images, such as cell count, nuclear area, nuclear intensity, mitochondrial integrity, and the percentage of cells with compromised membrane integrity or cytochrome c release.
-
Data Interpretation: Compare the measurements from the this compound-treated cells to the vehicle-treated controls to identify any statistically significant changes that would indicate cellular toxicity.
Visualizations
Caption: Mechanism of action of this compound in disrupting the Aurora A-TPX2 interaction.
Caption: Experimental workflow for assessing the off-target effects of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
CAM2602 Toxicity Profile: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the in vitro and in vivo toxicity of CAM2602. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
In Vitro Studies
-
Question: What off-target effects have been observed for this compound in vitro?
-
Answer: In a broad protein-based Cerep panel, this compound demonstrated high specificity. The only significant off-target activity noted was a 55% inhibition of agonist radioligand binding to the human adenosine (B11128) 3 (A3) GPCR at a concentration of 10 μM[1][2][3]. If your experiments involve pathways sensitive to adenosine signaling, this interaction should be considered.
-
-
Question: We are observing unexpected cytotoxicity in our cell line with this compound. What could be the cause?
-
Answer: this compound is designed to be cytotoxic to cancer cells by inhibiting the Aurora A-TPX2 protein-protein interaction, which is crucial for mitotic progression[1][2][4]. The cytotoxic effects are proportional to target engagement, marked by Aurora A mislocalization and dephosphorylation on Thr288[1][2][3]. Ensure that your cell line's proliferation is dependent on Aurora A signaling. For non-cancerous cell lines, significant cytotoxicity is not expected based on current data. High-content toxicology screening in HepG2 cells at concentrations up to 40 μM showed no measurable effects on cell growth, nuclear size, DNA structure, cell membrane permeability, mitochondrial mass or potential, or cytochrome c release[1][2][3].
-
-
Question: How can I confirm that this compound is engaging its target in my in vitro assay?
-
Answer: Target engagement can be confirmed by assessing the phosphorylation status of Aurora A and the downstream marker, histone H3. Treatment of Jurkat cells for 8 hours with 20 μM this compound resulted in an increase in phospho-histone H3 (PH3) positive cells, with a concurrent loss of phospho-Thr288 on Aurora A in the PH3-positive population, as measured by flow cytometry[1][2][3].
-
In Vivo Studies
-
Question: What is the maximum tolerated dose (MTD) of this compound in mice?
-
Question: Are there any observed toxicities in long-term in vivo studies?
-
Answer: In a 26-day efficacy study with daily oral dosing of 100 or 150 mg/kg in NSG mice bearing Jurkat cell xenografts, no overt toxic phenomena were observed. Importantly, there was no evidence of body weight loss, a common indicator of toxicity[1][2]. Furthermore, analyses of blood samples upon completion of the study did not show signs of dose-limiting toxicities often associated with ATP-competitive Aurora kinase inhibitors, such as bone marrow ablation and neutropenia[1][2].
-
-
Question: How can I monitor target engagement of this compound in my in vivo model?
-
Answer: Similar to in vitro methods, target engagement in vivo can be assessed by analyzing tumor tissue. In a Jurkat solid tumor xenograft model, a single oral dose of this compound led to an increase in PH3-positive cells and a decrease in the proportion of those cells that were positive for P-Thr288 on Aurora A. These pharmacodynamic biomarkers were measurable at 8 and 12 hours post-dosing[1][2][3].
-
Quantitative Toxicity Data
Table 1: In Vitro Off-Target Profile of this compound
| Assay Platform | Target Assessed | Concentration | Result |
| Cerep Panel | Human Adenosine 3 (A3) GPCR | 10 μM | 55% inhibition of agonist binding |
Table 2: In Vitro High-Content Cellular Toxicology of a this compound Analog (Compound 7)
| Cell Line | Concentration | Parameter Assessed | Result |
| HepG2 | Up to 40 μM | Cell Growth | No measurable effect |
| HepG2 | Up to 40 μM | Nuclear Size & DNA Structure | No measurable effect |
| HepG2 | Up to 40 μM | Cell Membrane Permeability | No measurable effect |
| HepG2 | Up to 40 μM | Mitochondrial Mass & Membrane Potential | No measurable effect |
| HepG2 | Up to 40 μM | Cytochrome c Release | No measurable effect |
Table 3: In Vivo Tolerability of this compound in NSG Mice
| Dose | Dosing Regimen | Observation Period | Outcome |
| 50 mg/kg | Daily oral gavage for 7 days | 7 days post-dosing | Well-tolerated |
| 100 mg/kg | Daily oral gavage for 7 days | 7 days post-dosing | Well-tolerated |
| 150 mg/kg | Daily oral gavage for 7 days | 7 days post-dosing | Well-tolerated, no overt toxicity |
Experimental Protocols
Protocol 1: In Vitro Target Engagement by Flow Cytometry
-
Cell Treatment: Plate Jurkat cells and treat with 20 μM this compound or vehicle control for 8 hours.
-
Cell Fixation and Permeabilization: Harvest cells, wash with PBS, and fix using a formaldehyde-based fixation buffer. Permeabilize the cells with a saponin-based permeabilization buffer.
-
Antibody Staining: Incubate cells with primary antibodies against phospho-histone H3 (Ser10) and phospho-Aurora A (Thr288).
-
Secondary Antibody Staining: Wash cells and incubate with appropriate fluorophore-conjugated secondary antibodies.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, gating on the PH3-positive population to assess the level of P-Thr288 Aurora A.
Protocol 2: In Vivo Tolerability and Efficacy Study
-
Animal Model: Utilize female NSG (NOD scid gamma) mice.
-
Tumor Implantation: Subcutaneously implant Jurkat cells to establish solid tumors.
-
Dosing: Once tumors are established, administer this compound orally via gavage at the desired dose (e.g., 100 or 150 mg/kg) daily for the study duration (e.g., 26 days). A vehicle control group should be included.
-
Monitoring: Monitor animal health and body weight daily. Measure tumor volume three times per week using calipers.
-
Pharmacodynamic Analysis: For biomarker assessment, administer a single oral dose of this compound. At specified time points (e.g., 8 and 12 hours), euthanize the animals, resect the tumors, and process them into single-cell suspensions for flow cytometric analysis as described in Protocol 1.
-
Toxicity Analysis: At the end of the study, collect blood samples for hematological analysis to assess for potential toxicities like neutropenia.
Visualizations
Caption: Mechanism of action of this compound in disrupting mitotic progression.
Caption: Experimental workflow for in vivo toxicity and efficacy studies of this compound.
References
troubleshooting CAM2602 experimental variability
Welcome to the technical support center for CAM2602, a selective inhibitor of the Aurora A-TPX2 protein-protein interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental best practices and to troubleshoot potential sources of variability when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective, orally bioavailable small molecule inhibitor that targets the protein-protein interaction (PPI) between Aurora A kinase and its co-activator, TPX2.[1][2][3] By binding to a hydrophobic pocket on Aurora A, this compound prevents the binding of TPX2, which is crucial for the localization and enzymatic activity of Aurora A during mitosis.[1][4] This disruption leads to Aurora A mislocalization, dephosphorylation at Threonine 288 (Thr288), mitotic arrest, and subsequent cytotoxicity in cancer cells.[1][3] Unlike ATP-competitive inhibitors, this compound offers high specificity for Aurora A over the closely related Aurora B kinase.[1][2]
Q2: What are the key biomarkers for assessing this compound target engagement?
A2: The primary pharmacodynamic biomarkers for assessing this compound activity are an increase in the percentage of cells positive for Phospho-Histone H3 (PH3), a marker of mitosis, and a decrease in the proportion of these mitotic cells that are positive for phosphorylated Aurora A at Thr288 (p-Thr288).[1][3][4]
Q3: What cell lines have shown sensitivity to this compound?
A3: this compound has demonstrated cytotoxic effects in various cancer cell lines, including Jurkat (acute T-cell leukemia), HeLa (cervical adenocarcinoma), and PANC-1 (pancreatic ductal adenocarcinoma).[1][4] Generally, Jurkat cells have shown higher sensitivity (lower GI₅₀ values) compared to HeLa cells.[1]
Q4: What are the recommended storage and handling conditions for this compound?
A4: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[5] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q5: Is this compound orally bioavailable for in vivo studies?
A5: Yes, this compound exhibits excellent oral bioavailability (99.8% at 50 mg/kg in mice) and favorable pharmacokinetic properties, making it suitable for in vivo studies.[1][6]
Troubleshooting Guides
In Vitro Cell-Based Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Lower than expected cytotoxicity (High GI₅₀) | Suboptimal Drug Preparation/Stability: this compound may have precipitated out of solution or degraded. | - Ensure complete solubilization of this compound in DMSO for stock solutions. - For working solutions in cell culture media, prepare fresh from a DMSO stock right before use. - Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[5] - If precipitation is observed in the media, consider the use of a low percentage of serum or a different formulation approach for poorly soluble compounds. |
| Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to Aurora A inhibition. | - Confirm that the cell line expresses Aurora A and TPX2. - Test a range of concentrations to establish a full dose-response curve. - Consider using a positive control cell line known to be sensitive to Aurora A inhibitors, such as Jurkat cells.[1] | |
| High Cell Seeding Density: Confluent cell cultures may exhibit reduced proliferation, diminishing the effect of a cell-cycle-specific agent. | - Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. | |
| High Variability in Cytotoxicity Data | Inconsistent Cell Health/Number: Variations in cell viability or number at the start of the experiment. | - Ensure a single-cell suspension with high viability before seeding. - Use a consistent cell number for all wells and plates. |
| Edge Effects in Multi-well Plates: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. | - Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. | |
| Inconsistent Biomarker Modulation (PH3, p-Thr288) | Incorrect Timing of Analysis: The peak of mitotic arrest may have been missed. | - Perform a time-course experiment (e.g., 8, 12, 24 hours) to determine the optimal time point for observing an increase in PH3 and a decrease in p-Thr288. An 8-hour treatment has been shown to be effective.[3][4] |
| Flow Cytometry Issues: Problems with antibody staining, compensation, or gating can lead to inaccurate quantification. | - Titrate antibodies to determine the optimal concentration. - Include appropriate controls (unstained, single-stain) for setting up compensation and gates. - Ensure proper fixation and permeabilization for intracellular targets. |
In Vivo Xenograft Studies
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Lack of Tumor Growth Inhibition | Poor Drug Exposure at the Tumor Site: Insufficient bioavailability or rapid metabolism. | - Although this compound has high oral bioavailability, confirm its concentration in plasma and tumor tissue.[1] - Ensure the formulation is stable and the compound does not precipitate upon administration. For in vivo studies, formulations with DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil have been used.[5] |
| Suboptimal Dosing Regimen: The dose or frequency of administration may be too low. | - Tolerability studies have shown that daily oral doses of up to 150 mg/kg are well-tolerated in NSG mice.[1][3] Efficacy has been observed at 100 and 150 mg/kg daily.[1][3] - Consider dose escalation studies to determine the maximum tolerated dose (MTD) and optimal biological dose in your specific model. | |
| Tumor Model Resistance: The chosen xenograft model may not be sensitive to Aurora A inhibition. | - Select cell lines for xenografts that have demonstrated in vitro sensitivity to this compound. Jurkat cell xenografts have been shown to be effective models.[1] | |
| High Variability in Tumor Growth | Inconsistent Tumor Engraftment and Growth: Natural variability in the establishment and growth of xenografts. | - Increase the number of animals per group to enhance statistical power. - Start treatment when tumors have reached a consistent, measurable size. |
| Unexpected Toxicity | Off-Target Effects: Although highly selective, off-target effects can occur at high concentrations. | - this compound has shown a minor off-target activity against the human adenosine (B11128) A3 (A3) GPCR at 10 µM.[1] While the in vivo relevance is likely low given the high selectivity, consider this if unexpected phenotypes are observed. - Monitor animals closely for signs of toxicity (e.g., weight loss, changes in behavior). |
Data Presentation
Table 1: In Vitro Efficacy of this compound and a Precursor Compound
| Compound | Cell Line | Assay | Endpoint | Value |
| This compound | Jurkat | Cytotoxicity | GI₅₀ | < 10 µM |
| This compound | HeLa | Cytotoxicity | GI₅₀ | > 10 µM |
| Compound 7 | Jurkat | Cytotoxicity | GI₅₀ | ~ 10 µM |
| Compound 7 | HeLa | Cytotoxicity | GI₅₀ | ~ 20 µM |
Data extracted from figures in Stockwell et al., 2024.[1]
Table 2: In Vivo Dosing and Efficacy of this compound
| Animal Model | Tumor Type | Dosing | Efficacy Outcome |
| NSG Mice | Jurkat Xenograft | 100 mg/kg, oral, daily | Significant tumor growth inhibition |
| NSG Mice | Jurkat Xenograft | 150 mg/kg, oral, daily | Significant tumor growth inhibition |
Based on studies by Stockwell et al., 2024.[1][3]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., Jurkat at 1x10⁵ cells/mL, HeLa at 5x10³ cells/well) in 96-well plates and allow them to adhere (for adherent cells) or stabilize for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Add the diluted this compound or vehicle control (e.g., 0.1% DMSO) to the cells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assessment: Determine cell viability using a standard method such as MTS or resazurin (B115843) assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration that causes 50% inhibition of cell growth).
Protocol 2: Flow Cytometry for Biomarker Analysis
-
Cell Treatment: Treat cells with this compound (e.g., 20 µM for Jurkat cells) or a vehicle control for the desired time (e.g., 8 hours).[3][4]
-
Cell Harvest and Fixation: Harvest the cells, wash with PBS, and fix with 70% ice-cold ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Permeabilization and Staining: Wash the fixed cells with PBS. Permeabilize the cells with a buffer containing Triton X-100 or saponin.
-
Antibody Incubation: Incubate the cells with primary antibodies against PH3 and p-Thr288 Aurora A, followed by appropriately conjugated secondary antibodies.
-
DNA Staining: Resuspend cells in a solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Data Acquisition and Analysis: Analyze the samples on a flow cytometer. Gate on the cell population and then on the mitotic (PH3-positive) population to assess the percentage of cells positive for p-Thr288.
Visualizations
Caption: Mechanism of action of this compound in disrupting the Aurora A signaling pathway.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: A logical troubleshooting guide for this compound experimental variability.
References
- 1. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
CAM2602 treatment duration for optimal effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving CAM2602.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective small molecule inhibitor of the protein-protein interaction between Aurora A kinase and the spindle assembly factor TPX2.[1][2][3] It binds to Aurora A with a high affinity (Ki of 19 nM), preventing the localization and activation of Aurora A, which is crucial for mitotic progression.[2][4][5] This disruption of the Aurora A-TPX2 interaction leads to mitotic arrest and subsequent cell death in cancer cells.[1][6] Unlike many other Aurora kinase inhibitors, this compound is not an ATP-competitive inhibitor, and it exhibits high specificity for Aurora A over Aurora B.[1][2][6]
Q2: What is the recommended treatment duration for this compound in preclinical in vivo studies?
A2: Based on published preclinical studies, daily oral administration of this compound for up to 26 days has been shown to be effective in reducing tumor growth in xenograft models.[1][7] The optimal duration for a specific experiment will depend on the tumor model, the dose administered, and the desired experimental endpoints. Continuous daily dosing is a common approach to maintain therapeutic concentrations.
Q3: What are the expected phenotypic effects of this compound treatment in cancer cell lines?
A3: Treatment of cancer cells with this compound is expected to induce mitotic arrest.[1] This can be observed by an increase in the population of cells positive for the mitotic marker phospho-histone H3 (PH3).[1][4][5] Additionally, a key biomarker of target engagement is the reduction of Aurora A autophosphorylation at Threonine 288 (P-Thr288), leading to mislocalization of Aurora A from the mitotic spindle.[1][7][8]
Q4: Is this compound orally bioavailable?
A4: Yes, this compound has demonstrated oral bioavailability in preclinical models.[1][2][6] Pharmacokinetic studies in mice have shown that after oral administration, this compound reaches concentrations in both plasma and tumor tissue that are sufficient for target engagement.[1]
Q5: What are potential mechanisms of resistance to this compound?
A5: While specific resistance mechanisms to this compound have not been extensively detailed in the provided search results, resistance to other anti-mitotic agents can arise from various factors. These may include mutations in the drug target, upregulation of drug efflux pumps, or activation of alternative signaling pathways that bypass the need for Aurora A activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant reduction in tumor growth in xenograft model. | Insufficient drug exposure. | Verify the formulation and administration route. Conduct a pilot pharmacokinetic study to ensure adequate plasma and tumor concentrations of this compound are achieved.[1] |
| Consider dose escalation. Tolerability studies have been conducted with daily oral doses up to 150 mg/kg in NSG mice without overt toxicity.[1] | ||
| Tumor model insensitivity. | Confirm Aurora A expression and dependency in your chosen cell line or tumor model. This compound's efficacy is linked to the inhibition of the Aurora A-TPX2 axis.[1][7] | |
| High variability in experimental results. | Inconsistent drug formulation or administration. | Ensure consistent preparation of the dosing solution. For in vivo experiments, prepare the working solution freshly for each use.[4] |
| Animal-to-animal variation. | Increase the number of animals per group to improve statistical power. | |
| Unexpected toxicity in vivo. | Off-target effects or vehicle toxicity. | Although this compound has shown a lack of overt toxicity at effective doses, consider reducing the dose or evaluating the toxicity of the vehicle alone.[1][7][9] The lead compound exhibited only one off-target activity in a Cerep screen at 10 µM.[1] |
| Lack of expected biomarker modulation (e.g., no increase in PH3+ cells). | Sub-optimal dosing or timing of sample collection. | Optimize the dose and the time point for sample collection post-treatment. In vivo biomarker modulation has been observed at 8 and 12 hours post-dosing.[1][7] |
| Issues with antibody or staining protocol for flow cytometry or IHC. | Validate the antibodies and staining protocols for PH3 and P-Thr288 Aurora A using appropriate positive and negative controls. |
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Jurkat Cell Xenograft Model
| Treatment Group | Dosing Regimen | Study Duration (Days) | Outcome |
| Vehicle | Daily Oral | 26 | Continuous tumor growth |
| This compound (100 mg/kg) | Daily Oral | 26 | Reduced tumor growth |
| This compound (150 mg/kg) | Daily Oral | 26 | Greater reduction in tumor growth compared to 100 mg/kg |
| Alisertib (20 mg/kg) | Daily Oral | 26 | Greatest impact on tumor growth |
Data summarized from a study in NSG mice bearing subcutaneous Jurkat cell solid tumors.[1]
Table 2: Pharmacokinetic Parameters of this compound in CD-1 Mice
| Administration Route | Key Observation |
| Intravenous | Cleared in a first-order elimination process. |
| Oral (higher doses) | Rapidly reaches a plateau concentration that is maintained for at least 8 hours, suggesting potential saturation of clearance mechanisms. |
Observations from pharmacokinetic studies in female CD-1 mice.[1]
Experimental Protocols
Protocol 1: In Vivo Tumor Growth Inhibition Study
-
Animal Model: Utilize immunodeficient mice (e.g., NSG mice) for xenograft studies.
-
Cell Implantation: Subcutaneously implant a suspension of cancer cells (e.g., Jurkat cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle for oral gavage. A suggested formulation involves preparing a stock solution in DMSO and then diluting with co-solvents like PEG300, Tween-80, and saline.[4]
-
Administer this compound or vehicle orally once daily at the desired doses (e.g., 100 or 150 mg/kg).[1]
-
-
Monitoring:
-
Measure tumor volumes using calipers three times per week.[1]
-
Monitor animal body weight and overall health status regularly.
-
-
Study Endpoint: Continue treatment for a predefined period (e.g., 26 days) or until tumors in the control group reach a predetermined maximum size.[1]
-
Data Analysis: Plot mean tumor volume ± SEM over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
Protocol 2: Pharmacodynamic Biomarker Analysis by Flow Cytometry
-
Treatment: Treat tumor-bearing mice with a single oral dose of this compound (e.g., 200 mg/kg) or vehicle.[1][7]
-
Sample Collection: At specified time points post-dosing (e.g., 8 and 12 hours), euthanize the mice and resect the tumors.[1][7]
-
Single-Cell Suspension: Digest the resected tumors to obtain a single-cell suspension.
-
Fixation and Permeabilization: Fix and permeabilize the cells using appropriate buffers to allow for intracellular antibody staining.
-
Antibody Staining: Stain the cells with fluorescently labeled antibodies specific for phospho-histone H3 (PH3) and phospho-Thr288 Aurora A (P-Thr288).
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the cell population of interest and quantify the percentage of PH3-positive cells and the level of P-Thr288 Aurora A staining.[1]
-
Data Analysis: Compare the biomarker modulation between this compound-treated and vehicle-treated groups.
Visualizations
Caption: Mechanism of action of this compound in disrupting mitotic progression.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents. [repository.cam.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Aurora A-TPX2 inhibitor | Probechem Biochemicals [probechem.com]
- 9. biorxiv.org [biorxiv.org]
minimizing CAM2602 toxicity in animal studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing toxicity when using CAM2602 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of this compound in preclinical animal models?
A1: Based on available research, this compound exhibits a favorable safety profile with a lack of overt toxicity observed in in vitro and in vivo studies.[1][2][3] In tolerability studies using NSG mice, daily oral doses of up to 150 mg/kg for seven days were well-tolerated without significant adverse effects.[2][4] Furthermore, during sustained multi-dose efficacy studies, toxicity did not impede the practical application of the compound, and there was no reported loss of body weight in the treated mice.[1][2][4]
Q2: What is the mechanism of action of this compound and how does it relate to its low toxicity?
A2: this compound is a highly specific inhibitor of the protein-protein interaction (PPI) between Aurora A and its co-activator TPX2.[5][6] This targeted mechanism is distinct from ATP-competitive inhibitors of Aurora kinases. The high specificity for Aurora A over the closely related Aurora B kinase is believed to contribute to its apparent lack of toxicity.[1][4] Off-target effects are minimal, as demonstrated in broad panel screenings.[1][4]
Q3: What are the known off-target effects of this compound?
A3: In a Cerep screen, the primary off-target activity observed for this compound was a 55% inhibition of agonist radioligand binding to the human adenosine (B11128) 3 (A3) GPCR at a concentration of 10 μM.[1][4] Importantly, this compound does not inhibit the hERG channel or a panel of cytochrome P450 enzymes at concentrations up to 25 μM.[1][4]
Troubleshooting Guide
Issue 1: Observed unexpected adverse effects or toxicity in animal subjects.
-
Possible Cause 1: Formulation Issues. Improper formulation can lead to poor solubility, precipitation, and altered bioavailability, potentially causing localized or systemic toxicity.
-
Solution: Ensure proper preparation of the dosing solution. For in vivo studies, this compound can be formulated as described in the experimental protocols. A common method involves dissolving this compound in DMSO to create a stock solution, which is then further diluted. For oral administration, this stock can be mixed with corn oil or a combination of PEG300, Tween-80, and saline to ensure a clear and stable solution.[7] Always prepare the dosing solution fresh on the day of administration.[8]
-
-
Possible Cause 2: Incorrect Dosing. While this compound is well-tolerated at high doses, exceeding the recommended dose range may lead to unforeseen toxicity.
-
Solution: Refer to the established dosing guidelines from tolerability and efficacy studies. Doses up to 150 mg/kg/day have been shown to be well-tolerated in mice.[2][4] It is recommended to conduct a preliminary dose-range-finding study in your specific animal model if you are deviating from established protocols.
-
-
Possible Cause 3: Animal Model Specific Sensitivity. The reported low toxicity is based on studies in specific mouse strains (e.g., NSG and CD-1 mice).[1][4] Different species or strains might exhibit varying sensitivities.
-
Solution: When using a new animal model, it is prudent to start with a lower dose and escalate gradually while closely monitoring the animals for any signs of toxicity.
-
Issue 2: Lack of efficacy or target engagement in the tumor model.
-
Possible Cause 1: Suboptimal Bioavailability. This could be related to the formulation or route of administration.
-
Possible Cause 2: Insufficient Target Inhibition. The dose may not be high enough to achieve the necessary level of target engagement in the tumor tissue.
-
Solution: Confirm target engagement by measuring pharmacodynamic biomarkers such as an increase in PH3-positive cells and a decrease in P-Thr288 Aurora A-positive cells in tumor samples via flow cytometry or other methods.[1][4] If target engagement is low, a higher dose of this compound may be required, within the tolerated range.
-
Quantitative Data Summary
Table 1: In Vivo Tolerability of this compound in NSG Mice
| Dose (mg/kg) | Dosing Schedule | Observation | Reference |
| 50 | Daily oral gavage for 7 days | Well-tolerated, no overt toxicity | [2][4] |
| 100 | Daily oral gavage for 7 days | Well-tolerated, no overt toxicity | [2][4] |
| 150 | Daily oral gavage for 7 days | Well-tolerated, no overt toxicity | [2][4] |
Table 2: In Vitro Toxicology of this compound
| Cell Line | Concentration | Effect | Reference |
| HepG2 | Up to 40 μM | No measurable effects on cell growth, nuclear size, DNA structure, cell membrane permeability, mitochondrial mass, mitochondrial membrane potential, or cytochrome c release. | [1][2][4] |
Experimental Protocols
1. In Vivo Tolerability Study
-
Animal Model: NSG (NOD scid gamma) mice.
-
Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 10% DMSO, 90% Corn Oil).
-
Dosing: Administer this compound via oral gavage daily for 7 consecutive days at doses of 50, 100, and 150 mg/kg. A vehicle control group should be included.
-
Monitoring: Observe the mice daily for any signs of overt toxicity, including changes in behavior, appearance, and body weight.
-
Outcome: The highest dose that does not cause significant adverse effects is considered the maximum tolerated dose (MTD) under these conditions.
2. In Vivo Efficacy Study in a Xenograft Model
-
Animal Model: NSG mice with subcutaneously implanted Jurkat cells.
-
Tumor Induction: Implant Jurkat cells subcutaneously. Allow tumors to reach a predetermined size (e.g., 100-150 mm³) before starting treatment.
-
Treatment Groups: Randomize mice into groups to receive vehicle control, this compound (e.g., 100 or 150 mg/kg), or a positive control like alisertib (B1683940) (e.g., 20 mg/kg).
-
Dosing: Administer the compounds orally once daily for the duration of the study (e.g., 26 days).
-
Monitoring: Measure tumor volume three times per week. Monitor animal health and body weight regularly.
-
Endpoint: At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis.
Visualizations
Caption: Mechanism of action of this compound in inhibiting mitotic progression.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Investigating Resistance to CAM2602
Welcome to the technical support center for CAM2602. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and understanding potential mechanisms of resistance to this compound, a novel inhibitor of the Aurora A-TPX2 interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an allosteric inhibitor that targets the protein-protein interaction (PPI) between Aurora A kinase and its co-activator, TPX2.[1][2][3] By binding to Aurora A, this compound prevents the conformational changes induced by TPX2 that are necessary for full kinase activation.[4][5][6] This leads to mitotic arrest and subsequent cell death in cancer cells that are dependent on Aurora A signaling.[1][2]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not yet been extensively documented, based on known mechanisms of resistance to other kinase inhibitors, potential explanations include:
-
Target Modification: Mutations in the AURKA gene that alter the drug-binding site could prevent this compound from effectively inhibiting the Aurora A-TPX2 interaction.
-
Target Overexpression: Increased expression of Aurora A or TPX2 could titrate out the inhibitor, requiring higher concentrations to achieve a therapeutic effect.[7]
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways that promote cell survival and proliferation can compensate for the inhibition of Aurora A.
-
Drug Efflux and Metabolism: Increased expression or activity of drug efflux pumps could reduce the intracellular concentration of this compound. Additionally, altered metabolism of the compound could lead to its inactivation.[1]
Q3: How can I experimentally determine if my resistant cells have mutations in the Aurora A gene?
To identify mutations in the AURKA gene, you can perform the following:
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from both your sensitive (parental) and resistant cell lines and reverse transcribe it into complementary DNA (cDNA).
-
PCR Amplification: Amplify the coding sequence of AURKA from the cDNA using polymerase chain reaction (PCR).
-
Sanger Sequencing: Sequence the PCR products to identify any nucleotide changes that result in amino acid substitutions in the Aurora A protein. Compare the sequences from the resistant cells to those from the parental cells.
Q4: What are some initial experiments to investigate bypass pathway activation?
A good starting point is to perform a broad phosphoproteomic or phosphokinase array analysis. This will allow you to compare the phosphorylation status of a wide range of signaling proteins in your sensitive versus resistant cell lines, both in the presence and absence of this compound. Significant changes in phosphorylation of proteins in pathways such as the PI3K/Akt, MAPK/ERK, or other cell cycle-related pathways could indicate the activation of a bypass mechanism.
Troubleshooting Guides
Problem: Inconsistent IC50 values for this compound in cell viability assays.
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure consistent cell numbers are seeded across all wells. Create a standard operating procedure (SOP) for cell counting and seeding. |
| Drug Potency | Aliquot and store this compound according to the manufacturer's instructions to avoid degradation.[8] Perform a dose-response curve with a fresh aliquot. |
| Assay Incubation Time | Optimize the incubation time for your specific cell line. A time course experiment (e.g., 24, 48, 72 hours) can help determine the optimal endpoint. |
| DMSO Concentration | Ensure the final concentration of the vehicle (DMSO) is consistent across all wells and is below a toxic level (typically <0.5%). |
Problem: No significant difference in Aurora A phosphorylation (p-Thr288) between sensitive and resistant cells upon this compound treatment.
| Potential Cause | Troubleshooting Step |
| Antibody Quality | Validate your anti-phospho-Aurora A (Thr288) antibody using appropriate positive and negative controls. |
| Timing of Analysis | Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of Aurora A phosphorylation after this compound treatment. |
| Resistance Mechanism | The resistance mechanism may be downstream of or parallel to Aurora A phosphorylation. Consider investigating other potential mechanisms like bypass pathways or drug efflux. |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[9][10][11]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture plates/flasks
-
Trypsin-EDTA
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate (typically after 2-3 passages), increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat Escalation: Continue this stepwise increase in drug concentration. If significant cell death is observed, maintain the cells at the current concentration for a longer period or reduce the fold-increase in the next step.
-
Monitor Resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of the cell population to monitor the development of resistance.
-
Establish Resistant Clones: Once a significant increase in IC50 (e.g., >5-fold) is observed and the cell line is stable at a high concentration of this compound, you can either maintain the population as a whole or isolate single-cell clones through limiting dilution.
-
Cryopreservation: Cryopreserve vials of the resistant cells at various stages of the selection process.
Protocol 2: Western Blot Analysis of Aurora A and Downstream Markers
This protocol details the procedure for assessing the protein levels and phosphorylation status of Aurora A and its downstream targets.
Materials:
-
Sensitive and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Aurora A, anti-phospho-Aurora A (Thr288), anti-Histone H3, anti-phospho-Histone H3 (Ser10))
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 50 | 1 |
| Resistant Clone 1 | 550 | 11 |
| Resistant Clone 2 | 800 | 16 |
| Resistant Population | 650 | 13 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential resistance mechanisms to this compound.
Caption: Workflow for identifying this compound resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. portlandpress.com [portlandpress.com]
- 6. The multifaceted allosteric regulation of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CAM2602 and the Human Adenosine A3 GPCR
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the off-target activity of CAM2602 on the human adenosine (B11128) 3 (A3) G-protein coupled receptor (GPCR).
Frequently Asked Questions (FAQs)
Q1: What is the known off-target activity of this compound on the human adenosine A3 GPCR?
A1: In a Cerep screen, this compound was found to inhibit the binding of an agonist radioligand to the human adenosine 3 (A3) GPCR by 55% when tested at a concentration of 10 μM.[1][2] This was the only off-target activity identified for this compound in this particular screen.[1][2]
Q2: What are the primary signaling pathways of the human adenosine A3 receptor?
A2: The human adenosine A3 receptor (A3AR) is a class A GPCR that primarily couples to Gαi and Gαq proteins.[3][4] Activation of the A3AR can lead to various downstream effects, including the inhibition of adenylyl cyclase (leading to decreased cAMP levels) and the stimulation of phospholipase C (PLC), which results in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.[4]
Q3: What type of assay is suitable for investigating the off-target activity of this compound on the A3 receptor?
A3: A radioligand binding assay is a suitable method to quantify the interaction of this compound with the A3 receptor. This type of assay directly measures the ability of a test compound to displace a radioactively labeled ligand that is known to bind to the receptor. Functional assays, such as cAMP measurement or calcium flux assays, can also be employed to determine if this compound acts as an agonist, antagonist, or inverse agonist at the A3 receptor.
Q4: We are observing high non-specific binding in our radioligand binding assay. What could be the cause and how can we troubleshoot this?
A4: High non-specific binding can be caused by several factors. Ensure that the concentration of the radioligand is not too high; it should ideally be at or below its Kd for the receptor. You can also try increasing the number of wash steps after incubation and filtration. Including a known unlabeled ligand at a high concentration will help to define the level of non-specific binding. Additionally, optimizing the protein concentration in your assay may be necessary.
Q5: Our functional assay results are not reproducible. What are some common causes for this?
A5: Lack of reproducibility in functional GPCR assays can stem from several sources. It is crucial to maintain consistent cell culture conditions, including cell density and passage number. Ensure that all reagents, including the ligand solutions, are prepared fresh and accurately. Pipetting errors can also contribute to variability, so ensure your pipettes are calibrated. Finally, be mindful of the incubation times and temperatures as these can significantly impact the results.
Quantitative Data Summary
The following table summarizes the known quantitative data for the off-target activity of this compound on the human adenosine A3 GPCR.
| Compound | Target | Assay Type | Concentration | Result |
| This compound | Human Adenosine A3 GPCR | Radioligand Binding Assay (Cerep Screen) | 10 μM | 55% inhibition of agonist radioligand binding[1][2] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Human Adenosine A3 GPCR
This protocol provides a general framework for a radioligand competition binding assay to determine the inhibitory activity of a test compound like this compound on the human A3 GPCR.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human adenosine A3 receptor (e.g., CHO or HEK-293 cells).
-
Radiolabeled A3 receptor agonist (e.g., [¹²⁵I]AB-MECA).
-
Unlabeled A3 receptor agonist for determining non-specific binding (e.g., IB-MECA).
-
Test compound (this compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well microplate, add the following components in order:
-
Assay Buffer.
-
Test compound (this compound) at various concentrations.
-
Radiolabeled agonist at a final concentration at or near its Kd.
-
Cell membranes (the amount should be optimized to ensure that less than 10% of the radioligand is bound).
-
-
Controls:
-
Total Binding: Wells containing assay buffer, radioligand, and cell membranes.
-
Non-Specific Binding: Wells containing assay buffer, radioligand, cell membranes, and a high concentration of unlabeled agonist (e.g., 1 µM IB-MECA).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent inhibition of specific binding by the test compound at each concentration and calculate the IC₅₀ value.
Protocol 2: cAMP Functional Assay for Human Adenosine A3 GPCR
This protocol outlines a method to assess the functional effect of a test compound on A3 receptor activation by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
A cell line stably expressing the human adenosine A3 receptor (e.g., CHO-K1).
-
Cell culture medium.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
A known A3 receptor agonist (e.g., IB-MECA) as a positive control.
-
Test compound (this compound).
-
A commercial cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to the desired confluency.
-
Compound Incubation:
-
For antagonist mode: Pre-incubate the cells with the test compound (this compound) at various concentrations for a defined period.
-
For agonist mode: Add the test compound directly to the cells.
-
-
Stimulation: Add a known A3 receptor agonist (for antagonist mode) or forskolin to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate for a specified time (e.g., 20 minutes at 37°C) to allow for changes in cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist mode: Determine the EC₅₀ value of the test compound in stimulating a change in cAMP levels.
-
Antagonist mode: Determine the IC₅₀ value of the test compound in inhibiting the agonist-induced change in cAMP levels.
-
Visualizations
Caption: Adenosine A3 Receptor Signaling Pathway and the inhibitory effect of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. A live cell NanoBRET binding assay allows the study of ligand-binding kinetics to the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CAM2602 In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing and troubleshooting in vitro experiments involving CAM2602, a selective inhibitor of the Aurora A-TPX2 protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the protein-protein interaction between Aurora A kinase and its co-activator, TPX2.[1][2] It binds to Aurora A with a high affinity (binding affinity of 19 nM) at a site distinct from the ATP-binding pocket, making its mechanism novel compared to traditional kinase inhibitors.[1][3] By preventing the Aurora A-TPX2 interaction, this compound disrupts mitotic spindle formation, leading to mitotic arrest and subsequent apoptosis in cancer cells.[4][5]
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated in vitro activity in various cancer cell lines, including HeLa (cervical cancer) and Jurkat (T-cell leukemia) cells.[6] It has also been noted for its potential to inhibit the growth of pancreatic cancer cells and to synergize with taxanes like paclitaxel (B517696) in this context.[1][2]
Q3: What are the expected phenotypic effects of this compound treatment in vitro?
A3: Successful treatment with this compound is expected to induce:
-
An increase in the population of cells in the G2/M phase of the cell cycle (mitotic arrest).
-
An increase in markers of mitosis, such as Phospho-Histone H3 (Ser10).
-
A decrease in the phosphorylation of Aurora A at Threonine 288 (p-Thr288), a marker of its activation by TPX2.[7]
-
Induction of apoptosis following prolonged mitotic arrest.
Q4: How should this compound be stored and handled?
A4: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[6]
Troubleshooting Guide: Poor Response to this compound Treatment
This guide addresses common issues that may lead to a weaker-than-expected response to this compound in your in vitro experiments.
Problem 1: No significant decrease in cell viability or proliferation.
| Possible Cause | Recommended Solution |
| Incorrect Drug Concentration | The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal GI50 for your specific cell line. |
| Suboptimal Treatment Duration | As an anti-mitotic agent, the cytotoxic effects of this compound may require a longer incubation period to manifest. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Cell Line Insensitivity or Resistance | The target cell line may have intrinsic or acquired resistance mechanisms. This could include mutations in Aurora A that prevent this compound binding, or alterations in downstream signaling pathways that bypass the need for Aurora A-TPX2 interaction. Consider using a positive control cell line known to be sensitive to this compound, such as Jurkat cells. |
| Issues with this compound Stock | The compound may have degraded due to improper storage or handling. Prepare a fresh stock solution and re-test. |
| High Cell Seeding Density | A high cell density can lead to contact inhibition and reduced proliferation, which may mask the anti-proliferative effects of an anti-mitotic agent. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Assay Interference | If using a colorimetric assay like MTT, the compound itself might interfere with the absorbance reading. Include a "compound-only" control (no cells) to check for this. Consider using an alternative viability assay, such as a luminescence-based ATP assay (e.g., CellTiter-Glo). |
Problem 2: No observable increase in mitotic arrest (G2/M population).
| Possible Cause | Recommended Solution |
| Inappropriate Time Point for Analysis | The peak of mitotic arrest may be transient. Perform a time-course analysis of the cell cycle (e.g., at 8, 16, 24, and 48 hours post-treatment) to capture the optimal window of mitotic arrest. |
| Cell Line with a Weak Spindle Assembly Checkpoint | Some cell lines may undergo mitotic slippage more readily, exiting mitosis without proper chromosome segregation. This would result in a tetraploid G1 population rather than a sustained G2/M arrest. Analyze DNA content carefully to distinguish between G2/M and tetraploid G1 cells. |
| Sub-optimal Drug Concentration | A concentration that is too low may not be sufficient to induce a robust mitotic block. Conversely, a very high concentration might induce rapid apoptosis, depleting the G2/M population. Refer to your dose-response curve to select an appropriate concentration for cell cycle analysis (typically 1-5x GI50). |
| Problems with Cell Cycle Staining Protocol | Inadequate fixation, insufficient RNase treatment, or improper dye concentration can all lead to poor resolution of cell cycle phases. Review and optimize your staining protocol. |
Problem 3: No significant induction of apoptosis.
| Possible Cause | Recommended Solution |
| Premature Time Point for Analysis | Apoptosis is a downstream event of mitotic arrest and may take longer to become apparent. Analyze for apoptosis at later time points (e.g., 48, 72, or 96 hours). |
| Apoptosis Assay Insensitivity | The chosen assay may not be sensitive enough to detect the level of apoptosis induced. Consider using a combination of assays, such as Annexin V/PI staining and a caspase activity assay. |
| Cell Line Resistance to Apoptosis | The cell line may have defects in the apoptotic machinery (e.g., high expression of anti-apoptotic proteins like Bcl-2 or Mcl-1). |
| Mitotic Slippage Followed by Senescence | Instead of undergoing apoptosis, cells may exit mitosis and enter a state of senescence. Consider staining for senescence markers like SA-β-galactosidase. |
Quantitative Data
The following table summarizes the available quantitative data for this compound's in vitro activity.
| Parameter | Cell Line | Value | Assay Method |
| Binding Affinity (Kd) | - | 19 nM | Not specified |
| GI50 | HeLa | 21.8 µM | Sulforhodamine B (SRB) assay (72h) |
| GI50 | Jurkat | 10.3 µM | CellTiter-Blue assay (72h) |
Experimental Protocols
Cell Viability Assay (e.g., MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium and MTT only) from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the GI50 value.
-
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol outlines the detection of apoptosis through the externalization of phosphatidylserine (B164497) and loss of membrane integrity.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with this compound at the desired concentration and for the desired duration. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle dissociation method (e.g., Accutase or gentle trypsinization).
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry.
-
The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
References
- 1. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurkin-A, a TPX2-Aurora A small molecule inhibitor disrupts Alisertib-induced polyploidy in aggressive diffuse large B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
adjusting CAM2602 dosage for different tumor models
CAM2602 Technical Support Center
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound in preclinical tumor models. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, small-molecule inhibitor of the Aurora A-TPX2 protein-protein interaction (PPI).[1][2][3][4][5][6] Aurora A kinase, a critical regulator of cell division, requires interaction with the spindle assembly factor TPX2 for its localization and enzymatic activity.[2][3][4][5] By binding to Aurora A with a high affinity (19 nM), this compound prevents its interaction with TPX2.[2][3][4][5] This disruption leads to defects in mitotic spindle assembly, an increase in cells arrested in mitosis (indicated by a rise in PH3-positive cells), and a decrease in Aurora A activity (measured by reduced phosphorylation at Thr288), ultimately inducing cancer cell death.[1][2][7]
Q2: In which tumor models has this compound shown efficacy?
A2: this compound has demonstrated efficacy in both in vitro and in vivo models. It has been shown to inhibit the growth of pancreatic cancer cells and shows a synergistic effect when combined with paclitaxel (B517696) in this cell type.[1][2][3][4][5][6] In vivo, this compound has been shown to arrest the growth of solid tumor xenografts of Jurkat cells (an acute T-cell leukemia line) in NSG mice.[2][6][7][8]
Q3: What is a recommended starting dose for an in vivo efficacy study?
A3: For efficacy studies in mouse xenograft models, daily oral doses of 100 mg/kg and 150 mg/kg have been shown to be effective at reducing tumor growth without overt toxicity.[2][6][7][8] A tolerability study indicated that daily doses up to 150 mg/kg for seven days were well-tolerated in NSG mice.[2][7] The selection of the initial dose should also consider the tumor model and the experimental goals.
Q4: How can I prepare this compound for oral administration in mice?
A4: A common formulation for oral gavage in mice involves creating a suspension. A suggested protocol is to first prepare a stock solution in DMSO, then sequentially add co-solvents. For example, a working solution can be prepared by mixing the DMSO stock with PEG300, followed by Tween-80, and finally saline to reach the desired concentration.[1] It is recommended to prepare the final working solution fresh on the day of use.[1]
Q5: What are the expected pharmacodynamic effects of this compound in tumors?
A5: In a solid tumor xenograft model, oral administration of this compound is expected to lead to a measurable increase in the percentage of PH3-positive cells within the tumor, which is a marker of mitotic arrest.[1][2][7] Concurrently, a decrease in the proportion of cells positive for phosphorylated Thr288 on Aurora A should be observed, indicating successful target engagement and inhibition of the kinase's activity.[1][2][7] These biomarkers can be assessed using flow cytometry on single-cell suspensions derived from tumor samples.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound during formulation. | Improper mixing or incorrect solvent ratios. | Ensure the DMSO stock solution is fully dissolved before adding co-solvents. Add co-solvents sequentially and mix thoroughly after each addition. Gentle warming may aid dissolution, but check for compound stability at higher temperatures. |
| No significant tumor growth inhibition at tested doses. | Suboptimal dosing regimen or insufficient drug exposure. | Consider increasing the dose to 150 mg/kg/day, as this has been shown to have a greater effect than 100 mg/kg/day.[8] Confirm the oral bioavailability in your specific mouse strain if possible, as it can vary. Ensure accurate dosing and animal handling. |
| Tumor model is resistant to Aurora A inhibition. | Test the sensitivity of your tumor cell line to this compound in vitro before starting in vivo experiments. Consider combination therapies, such as with paclitaxel, which has shown synergy with this compound.[2][3][4][5][6] | |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | Dose is too high for the specific animal model or strain. | Although this compound is reported to have low toxicity,[2][7][9] individual models may show different sensitivities. Reduce the dose or consider a different dosing schedule (e.g., every other day). Monitor animals closely for any adverse effects. |
| High variability in tumor growth within treatment groups. | Inconsistent tumor cell implantation or variable animal health. | Ensure a consistent number of viable tumor cells are implanted at the same subcutaneous site for each animal. Use healthy animals of a similar age and weight. Increase the number of animals per group to improve statistical power. |
| No change in pharmacodynamic markers (PH3, p-Thr288 Aurora A). | Timing of tumor collection is not optimal to observe the peak effect. | The peak pharmacodynamic effect may be time-dependent. Conduct a time-course experiment, collecting tumors at different time points (e.g., 8, 12, and 24 hours) after a single dose of this compound to determine the optimal window for biomarker modulation.[2][7] |
| Issues with sample processing or antibody staining for flow cytometry. | Optimize the protocol for digesting the tumor into a single-cell suspension. Titrate antibodies for PH3 and p-Thr288 Aurora A to determine the optimal concentration. Include appropriate positive and negative controls in your flow cytometry experiments. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Jurkat Cell Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Duration | Outcome |
| Vehicle | N/A | Daily Oral Gavage | 26 days | Continuous tumor growth |
| This compound | 100 | Daily Oral Gavage | 26 days | Reduced tumor growth compared to vehicle[8] |
| This compound | 150 | Daily Oral Gavage | 26 days | Greater reduction in tumor growth compared to 100 mg/kg[2][7][8] |
| Alisertib (comparator) | 20 | Daily Oral Gavage | 26 days | Reduced tumor growth[8] |
Table 2: Pharmacokinetic and Safety Profile of this compound
| Parameter | Value | Species | Notes |
| Binding Affinity (Kd) | 19 nM | N/A | To Aurora A[2][3][4][5] |
| Oral Bioavailability | 99.8% | CD-1 Mice | At a dose of 50 mg/kg[7][8] |
| Tolerability | Up to 150 mg/kg | NSG Mice | Daily dosing for 7 days with no overt toxicity[2][7] |
| Off-Target Activity | 55% inhibition of agonist binding to Adenosine A3 GPCR at 10 µM | In vitro (Cerep screen) | Only one off-target activity noted[2][9] |
| hERG Inhibition | No inhibition | In vitro | At 25 µM[2] |
| Cytochrome P450 Inhibition | No inhibition | In vitro | At 25 µM[2] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
-
Cell Culture: Culture Jurkat cells under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability before implantation.
-
Animal Model: Use female NOD scid gamma (NSG) mice, 6-8 weeks old. Allow animals to acclimate for at least one week before the start of the experiment.
-
Tumor Implantation: Resuspend Jurkat cells in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject 5-10 x 106 cells into the rear dorsum or flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers three times per week. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm3, randomize the animals into treatment groups (e.g., Vehicle, this compound 100 mg/kg, this compound 150 mg/kg).
-
This compound Formulation: Prepare the dosing solution fresh daily as described in the FAQs.
-
Administration: Administer this compound or vehicle via oral gavage once daily for the duration of the study (e.g., 26 days).
-
Monitoring: Monitor animal weight and overall health daily.
-
Endpoint: The study can be concluded when tumors in the vehicle group reach a predetermined size, or at the end of the treatment period. Euthanize animals and excise tumors for further analysis.
Protocol 2: Pharmacodynamic Analysis of Tumors
-
Dosing: Administer a single oral dose of this compound (e.g., 200 mg/kg) to tumor-bearing mice.[7][8][9]
-
Tumor Collection: At specified time points post-dosing (e.g., 8 and 12 hours), euthanize the animals and excise the tumors.[7]
-
Single-Cell Suspension: Mechanically and enzymatically digest the resected tumors to obtain a single-cell suspension. Filter the suspension through a cell strainer to remove debris.
-
Fixation and Permeabilization: Fix the cells with a suitable fixation buffer, followed by permeabilization with a permeabilization buffer to allow for intracellular antibody staining.
-
Antibody Staining: Incubate the cells with fluorescently-conjugated antibodies against PH3 and phosphorylated Thr288 Aurora A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Gate on the cell population of interest and quantify the percentage of cells positive for each marker. Compare the results from this compound-treated tumors to those from vehicle-treated tumors.
Visualizations
Caption: Mechanism of action of this compound in disrupting mitotic progression.
Caption: Experimental workflow for adjusting this compound dosage in tumor models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents. [repository.cam.ac.uk]
- 6. This compound | Aurora A-TPX2 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide to CAM2602 and Other Aurora A Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CAM2602, a novel Aurora A inhibitor, with other well-established inhibitors targeting the same kinase. The information presented is collated from publicly available experimental data to assist researchers in making informed decisions for their drug development and scientific research endeavors.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor that targets the protein-protein interaction (PPI) between Aurora A kinase and its activating partner, TPX2.[1][2][3][4][5][6] Unlike traditional ATP-competitive inhibitors, this compound functions through a distinct mechanism, binding to Aurora A with a high affinity of 19 nM and displacing TPX2.[1][2][3][4][5] This specific mode of action contributes to its high selectivity for Aurora A over the closely related Aurora B kinase.[3][4] Preclinical studies have demonstrated that this compound can effectively inhibit the growth of cancer cells and suppress tumor growth in xenograft models.[1][5][6] Furthermore, it has shown synergistic effects when used in combination with taxane-based chemotherapies like paclitaxel.[3][4]
Quantitative Comparison of Aurora A Inhibitors
The following tables summarize the key quantitative data for this compound and a selection of other Aurora A inhibitors. It is important to note that while the data for this compound and Alisertib are from direct comparative studies, the data for other inhibitors are compiled from various sources and may not be directly comparable due to different experimental conditions.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Mechanism of Action | Target | Binding Affinity (K D ) | IC 50 (nM) | Selectivity (Aurora A vs. B) |
| This compound | Aurora A-TPX2 PPI Inhibitor | Aurora A | 19 nM | - | High |
| Alisertib (MLN8237) | ATP-competitive | Aurora A | - | 1.2 nM | >200-fold |
| Danusertib (PHA-739358) | ATP-competitive | Pan-Aurora, Abl, Ret, Trk-A, FGFR1 | - | 13 nM (Aurora A) | ~6-fold |
| MK-5108 (VX-689) | ATP-competitive | Aurora A | - | 0.064 nM | >220-fold |
| ENMD-2076 | ATP-competitive | Aurora A, VEGFR, FGFR, PDGFR | - | 14 nM | - |
Table 2: Cellular Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Assay | GI 50 /IC 50 | Reference |
| This compound | Jurkat | Cell Viability | Lower than in HeLa cells | [7] |
| This compound | HeLa | Cell Viability | Higher than in Jurkat cells | [7] |
| Alisertib (MLN8237) | Various (Lung, Prostate, Ovarian, Lymphoma) | Proliferation | Various | [8] |
| Danusertib (PHA-739358) | Various | Proliferation | 34 - 1370 nM | |
| MK-5108 (VX-689) | 17 diverse cancer cell lines | Proliferation | 0.16 - 6.4 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Kinase Inhibition Assay (General Protocol)
Biochemical assays are crucial for determining the direct inhibitory effect of a compound on the kinase's enzymatic activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human Aurora A kinase
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT)
-
ATP
-
Substrate (e.g., Kemptide)
-
Test inhibitors (e.g., this compound, Alisertib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitors in the kinase buffer.
-
In a 384-well plate, add the test inhibitor, recombinant Aurora A kinase, and the substrate/ATP mixture.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol.
-
Luminescence is measured using a microplate reader. The IC50 values are then calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, Jurkat)
-
Cell culture medium
-
96-well plates
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined by analyzing the dose-response curves.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Aurora A inhibitors in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Human cancer cells (e.g., Jurkat)
-
Vehicle solution
-
Test inhibitors (e.g., this compound, Alisertib)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human cancer cells into the flanks of the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test inhibitors or vehicle to the respective groups via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule. For example, this compound has been administered at 100 or 150 mg/kg daily, and Alisertib at 20 mg/kg daily.
-
Monitor tumor volume by caliper measurements at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
Visualizations
Signaling Pathway
Caption: Aurora A Kinase signaling pathway during mitosis and points of inhibition.
Experimental Workflow
Caption: A generalized experimental workflow for the comparative evaluation of Aurora A inhibitors.
Logical Relationship of Inhibitor Effects
Caption: Logical flow from the mechanism of action to the therapeutic effect of Aurora A inhibitors.
References
- 1. Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Aurora A-TPX2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
CAM2602: A Novel Inhibitor of the Aurora A-TPX2 Interaction Demonstrates Potent Anti-Tumor Effects
For Immediate Release: Researchers have unveiled compelling preclinical data on CAM2602, a first-in-class, orally bioavailable small molecule inhibitor targeting the protein-protein interaction (PPI) between Aurora A kinase and the spindle assembly factor TPX2. The studies showcase the potent and selective anti-tumor activity of this compound, offering a promising new therapeutic avenue for various cancers. This guide provides a comprehensive comparison of this compound with the established ATP-competitive Aurora A inhibitor, Alisertib, and explores its synergistic effects with paclitaxel (B517696).
Aurora A kinase is a critical regulator of cell division and is frequently overexpressed in a multitude of cancers, including pancreatic, breast, and ovarian cancers, where it is often associated with poor prognosis and resistance to chemotherapy.[1][2] this compound's unique mechanism of action, which disrupts the Aurora A-TPX2 interaction necessary for kinase activation and localization, sets it apart from traditional kinase inhibitors that target the ATP-binding pocket.[3][4] This novel approach leads to high specificity for Aurora A over its closely related family member, Aurora B, potentially resulting in a more favorable safety profile.[1][3][4][5]
In Vivo Efficacy: this compound vs. Alisertib in a Xenograft Model
In a key preclinical study, the anti-tumor efficacy of this compound was directly compared to Alisertib in a solid tumor xenograft model using Jurkat cells in NSG mice.[3] Oral administration of this compound resulted in a dose-dependent inhibition of tumor growth over a 26-day period.[3]
| Treatment Group | Dosage (Oral, Daily) | Mean Tumor Volume (Day 26) | Percentage Tumor Growth Inhibition |
| Vehicle | - | Approx. 1200 mm³ | 0% |
| This compound | 100 mg/kg | Approx. 600 mm³ | ~50% |
| This compound | 150 mg/kg | Approx. 400 mm³ | ~67% |
| Alisertib | 20 mg/kg | Approx. 200 mm³ | ~83% |
Note: Tumor volumes are estimated from graphical data presented in the source publication.[3]
While Alisertib demonstrated the highest tumor growth inhibition in this model, this compound exhibited significant, dose-dependent anti-tumor activity.[3] The distinct mechanism of this compound may offer advantages in specific cancer contexts or in combination therapies.
Synergistic Anti-Tumor Effects with Paclitaxel
A significant finding from the preclinical evaluation of this compound's class of inhibitors is the synergistic effect observed when combined with the widely used chemotherapeutic agent, paclitaxel. In studies involving pancreatic cancer cell lines, a compound structurally analogous to this compound demonstrated a potent synergistic interaction with paclitaxel in suppressing cancer cell growth.[1][3][6] This suggests that inhibiting the Aurora A-TPX2 interaction could be a valuable strategy to enhance the efficacy of taxane-based chemotherapies.[1][6]
Mechanism of Action and Pharmacodynamic Effects
This compound functions by inhibiting the interaction between Aurora A and TPX2. This disruption prevents the proper localization and activation of Aurora A, leading to defects in mitotic spindle formation and ultimately, mitotic arrest and cell death in cancer cells.
Figure 1. Simplified signaling pathway of this compound's mechanism of action.
Preclinical studies have confirmed the on-target activity of this compound in vivo. Treatment with this compound in tumor-bearing mice led to an increase in the mitotic marker phospho-histone H3 (PH3) and a decrease in the Aurora A activation marker phospho-Thr288, confirming engagement of the intended target in a physiological setting.[3]
Experimental Protocols
In Vivo Xenograft Study
-
Animal Model: Female NOD scid gamma (NSG) mice were used for the study.[3]
-
Cell Line and Implantation: 5 x 106 Jurkat cells were implanted subcutaneously into the flanks of the mice.[3]
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups. This compound (100 or 150 mg/kg), Alisertib (20 mg/kg), or a vehicle control were administered daily via oral gavage for 26 days.[3]
-
Tumor Volume Measurement: Tumor dimensions were measured three times per week using calipers, and tumor volume was calculated using the formula: (length x width²)/2.[3]
Figure 2. Experimental workflow for the in vivo xenograft study.
In Vitro Synergy Study
-
Cell Line: PANC-1 pancreatic cancer cells were used.
-
Treatment: Cells were treated with a matrix of concentrations of an analogue of this compound and paclitaxel.
-
Analysis: Cell viability was assessed after a set incubation period, and synergy was calculated using a suitable analytical model (e.g., Bliss independence or Loewe additivity).
Conclusion
This compound represents a novel and promising approach to targeting Aurora A kinase in cancer. Its distinct mechanism of action, oral bioavailability, and demonstrated anti-tumor efficacy, both as a single agent and in synergy with paclitaxel, underscore its potential as a future therapeutic. Further investigation is warranted to explore the full clinical potential of this innovative anti-cancer agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents. [repository.cam.ac.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
A Preclinical Comparative Analysis of CAM2602 and Paclitaxel Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of CAM2602, a novel Aurora A-TPX2 interaction inhibitor, and paclitaxel (B517696), a widely used microtubule stabilizer. The information presented is based on available preclinical data to inform research and drug development efforts.
Mechanism of Action: A Tale of Two Mitotic Inhibitors
This compound and paclitaxel both disrupt cell division, a hallmark of cancer therapy, but through distinct molecular mechanisms.
This compound: Targeting Aurora A Kinase Localization
This compound is a small molecule inhibitor that disrupts the protein-protein interaction between Aurora A kinase and its activating and localizing protein, TPX2.[1][2][3] Aurora A is a key regulator of mitosis, and its overexpression is linked to genomic instability and resistance to chemotherapy.[2][3] By preventing the Aurora A-TPX2 interaction, this compound inhibits the proper localization and activity of Aurora A, leading to mitotic arrest and subsequent tumor growth inhibition.[1][2]
Paclitaxel: Stabilizing the Microtubule Skeleton
Paclitaxel, a member of the taxane (B156437) family of drugs, targets microtubules, which are essential components of the cell's cytoskeleton involved in cell division.[4][5][6][7][8] Unlike other microtubule-targeting agents that cause depolymerization, paclitaxel stabilizes microtubules, preventing their normal dynamic disassembly.[4][5][6][7][8] This leads to the formation of abnormal microtubule bundles and mitotic spindle assembly defects, ultimately arresting cells in mitosis and inducing apoptosis.[4][5][6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nab-Paclitaxel Plus S-1 Shows Increased Antitumor Activity in Patient-Derived Pancreatic Cancer Xenograft Mouse Models | Semantic Scholar [semanticscholar.org]
- 3. Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Next-generation Paclitaxel-nanoparticle formulation for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PANC-1 Xenograft Model | Xenograft Services [xenograft.net]
Unveiling CAM2602: A Comparative Guide to a Novel Aurora A-TPX2 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Aurora A-TPX2 interaction inhibitor, CAM2602, with other relevant anti-cancer agents. It is designed to offer an objective overview of its performance, supported by available experimental data, to inform future research and drug development endeavors.
Abstract
This compound is a potent and selective small molecule inhibitor that disrupts the protein-protein interaction between Aurora A kinase and its activating cofactor, TPX2.[1] This interaction is crucial for proper mitotic spindle assembly, and its inhibition leads to mitotic arrest and subsequent cell death in cancer cells.[2][3] this compound has demonstrated significant anti-proliferative activity in various cancer cell lines and has shown promising in vivo efficacy in xenograft models. A key characteristic of this compound is its ability to synergize with taxanes, such as paclitaxel (B517696), offering a potential therapeutic advantage in cancers with Aurora A overexpression, which is often associated with taxane (B156437) resistance.
Comparative Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated in several human cancer cell lines. The following table summarizes the half-maximal growth inhibition (GI50) values for this compound and provides a comparison with the well-characterized Aurora kinase inhibitor, Alisertib.
| Cell Line | Cancer Type | This compound GI50 (µM) | Alisertib GI50 (nM) | Assay Used |
| HeLa | Cervical Cancer | 21.8 | Not Reported | Sulforhodamine B (SRB) Assay |
| Jurkat | T-cell Leukemia | 10.3 | ~7-35 | CellTiter-Blue Assay |
| PANC-1 | Pancreatic Cancer | Not Reported | Not Reported | Not Reported |
Data for Alisertib is provided as a reference from various studies and may not have been generated under the same experimental conditions as the this compound data.[4][5]
Mechanism of Action: The Aurora A-TPX2 Signaling Pathway
This compound exerts its anti-cancer effects by specifically targeting the interaction between Aurora A kinase and TPX2. This interaction is a critical step in the activation and localization of Aurora A to the spindle poles during mitosis. Disruption of this interaction by this compound prevents the proper formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Growth Inhibition Assays
1. Sulforhodamine B (SRB) Assay (as performed for HeLa cells)
-
Principle: The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.
-
Protocol:
-
Seed HeLa cells in 96-well plates at a density that allows for logarithmic growth during the incubation period.
-
After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle-only control.
-
Incubate the plates for 72 hours.
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Air dry the plates completely.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Measure the optical density (OD) at 510 nm using a microplate reader.
-
Calculate the GI50 value from the dose-response curve.
-
2. CellTiter-Blue® Cell Viability Assay (as performed for Jurkat cells)
-
Principle: This is a fluorescent assay that measures the conversion of the redox dye resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells.
-
Protocol:
-
Seed Jurkat cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations and a vehicle control.
-
Incubate for 72 hours.
-
Add 20 µL of CellTiter-Blue® reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Determine the GI50 from the generated dose-response data.
-
Synergy Analysis with Paclitaxel
The synergistic effect of this compound and paclitaxel has been observed in pancreatic cancer cell lines like PANC-1.
Conclusion
This compound represents a promising new therapeutic agent that selectively targets the Aurora A-TPX2 interaction. Its distinct mechanism of action and its synergistic activity with taxanes warrant further investigation across a broader range of cancer types. The experimental protocols and comparative data presented in this guide are intended to facilitate these future research efforts and contribute to the development of more effective cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Non-centrosomal TPX2-Dependent Regulation of the Aurora A Kinase: Functional Implications for Healthy and Pathological Cell Division [frontiersin.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. benchchem.com [benchchem.com]
- 5. pblassaysci.com [pblassaysci.com]
CAM2602 Demonstrates High Specificity for Aurora A Kinase
For Immediate Release
Cambridge, MA – December 4, 2025 – Life sciences researchers and drug development professionals now have access to a comprehensive specificity profile of CAM2602, a potent and selective small molecule inhibitor of the Aurora A-TPX2 protein-protein interaction (PPI).[1][2] Detailed analysis reveals that this compound is highly specific for Aurora A kinase, exhibiting minimal interaction with a broad panel of other kinases, including the closely related Aurora B.[1][3]
This compound binds to Aurora A with a high affinity of 19 nM.[1][2] Its mechanism of action, which involves inhibiting the interaction between Aurora A and its activating partner TPX2, differs from traditional ATP-competitive inhibitors.[1] This novel mechanism is a key factor in its remarkable selectivity.
Kinase Specificity Profile
The selectivity of this compound and its analogs has been rigorously evaluated using advanced screening platforms. A key study utilized the DiscoverX KINOMEscan™ platform to assess the activity of a representative compound from the same chemical series, compound 9, against a panel of 97 different kinases. At a concentration of 10 µM, this compound showed no significant off-target binding.[1]
Furthermore, direct assessment of this compound revealed excellent selectivity. In a Cerep screen, this compound's only notable off-target activity at a 10 µM concentration was a 55% inhibition of agonist radioligand binding to the human adenosine (B11128) A3 G-protein coupled receptor.[1]
Isothermal Titration Calorimetry (ITC) data further underscores the high selectivity of this series of compounds for Aurora A over Aurora B. While potent binding to Aurora A was observed, the binding affinity for Aurora B was significantly weaker, demonstrating greater than 1000-fold selectivity for Aurora A.[1]
Comparative Kinase Inhibition Data
| Kinase | This compound Analog (Compound 9) % Inhibition @ 10µM | This compound Off-Target Activity @ 10µM |
| Aurora A | Primary Target | High Affinity (19 nM K D ) |
| Aurora B | Not Determined | >1000-fold weaker binding than Aurora A |
| Panel of 97 Kinases | No significant binding observed | Not applicable |
| Adenosine A3 GPCR | Not Determined | 55% inhibition of radioligand binding |
Experimental Methodologies
The specificity of this compound was determined using state-of-the-art experimental protocols to ensure the accuracy and reliability of the data.
KINOMEscan™ Profiling
The kinase selectivity of the this compound series was assessed using the KINOMEscan™ platform from DiscoverX. This method is based on a competitive binding assay.
Experimental Workflow:
-
Assay Components: The assay consists of three main components: the kinase of interest, a ligand that is immobilized, and the test compound (e.g., this compound analog).
-
Competitive Binding: The test compound is incubated with the kinase. If the compound binds to the active site of the kinase, it will compete with the immobilized ligand.
-
Quantification: The amount of kinase that binds to the immobilized ligand is quantified. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is interacting with the kinase.
Isothermal Titration Calorimetry (ITC)
The binding affinity and thermodynamics of this compound and its analogs to Aurora A and Aurora B were determined by Isothermal Titration Calorimetry.
Experimental Protocol:
-
Sample Preparation: The kinase protein (e.g., Aurora A or Aurora B) is placed in the sample cell of the calorimeter. The inhibitor (e.g., this compound) is loaded into a syringe.
-
Titration: The inhibitor is injected in small, precise amounts into the sample cell containing the kinase.
-
Heat Measurement: The heat change that occurs upon binding of the inhibitor to the kinase is measured by the instrument.
-
Data Analysis: The resulting data is analyzed to determine the binding affinity (K D ), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Aurora A Signaling Pathway
Aurora A is a critical regulator of cell division, and its dysregulation is implicated in various cancers. It functions within a complex signaling network to ensure proper mitotic progression. This compound's specific inhibition of the Aurora A-TPX2 interaction disrupts this pathway, leading to mitotic arrest and cell death in cancer cells.
References
A Comparative Analysis of CAM2602 and Other Antimitotic Agents: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel antimitotic agent CAM2602 with established antimitotic drugs, including the Aurora kinase inhibitor alisertib (B1683940), the taxane (B156437) paclitaxel (B517696), and the vinca (B1221190) alkaloid vincristine. This analysis is supported by available preclinical experimental data to aid in the evaluation of this compound's potential in cancer therapy.
Executive Summary
This compound is a first-in-class inhibitor of the protein-protein interaction (PPI) between Aurora A kinase and its activating cofactor TPX2.[1][2][3][4][5][6][7][8] This novel mechanism of action distinguishes it from traditional ATP-competitive Aurora A inhibitors like alisertib. Preclinical data suggests that this compound induces mitotic arrest and inhibits tumor growth. It exhibits high selectivity for Aurora A over Aurora B, a feature that may translate to an improved safety profile.[3][4] This guide presents a comparative overview of its performance against other widely used antimitotic agents.
Data Presentation
Table 1: In Vitro Antiproliferative Activity of Antimitotic Agents
The following table summarizes the available half-maximal growth inhibitory concentrations (GI50) and half-maximal inhibitory concentrations (IC50) of this compound and other selected antimitotic agents across various human cancer cell lines. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Cell Line | Cancer Type | This compound (GI50) | Alisertib (IC50) | Paclitaxel (IC50/GI50) | Vincristine (IC50) |
| HeLa | Cervical Cancer | 21.8 µM[6] | - | 1.4 - 2.6 nM | 33 - 62 nM |
| Jurkat | Acute T-cell Leukemia | 10.3 µM[6] | - | - | - |
| HCT-116 | Colorectal Carcinoma | - | 15 - 469 nM | - | - |
| A549 | Non-small Cell Lung Cancer | - | - | 4 - 24 nM (GI50) | - |
| NCI-H23 | Non-small Cell Lung Cancer | - | - | 4 - 24 nM (GI50) | - |
| NCI-H460 | Non-small Cell Lung Cancer | - | - | 4 - 24 nM (GI50) | - |
| DMS-273 | Small Cell Lung Cancer | - | - | 4 - 24 nM (GI50) | - |
| MCF-7 | Breast Adenocarcinoma | - | - | >1000 nM | 14.30 ng/mL |
| SK-BR-3 | Breast Adenocarcinoma | - | - | - | - |
| MDA-MB-231 | Breast Adenocarcinoma | - | - | - | - |
| OVCAR-3 | Ovarian Adenocarcinoma | - | 22.13 µM | - | - |
| SKOV3 | Ovarian Adenocarcinoma | - | 20.48 µM | - | - |
| L1210 | Mouse Leukemia | - | - | - | 4.4 nM |
| S49 | Mouse Lymphoma | - | - | - | 5 nM |
| HL-60 | Human Promyelocytic Leukemia | - | - | - | 4.1 nM |
Note: Data for this compound is currently limited to a small number of cell lines. Further studies on a broader panel are needed for a more comprehensive comparative assessment.
Table 2: In Vivo Efficacy of this compound and Alisertib in a Jurkat Xenograft Model
This table presents a direct comparison of the in vivo antitumor activity of orally administered this compound and alisertib in a subcutaneous Jurkat cell xenograft model in NSG mice.
| Compound | Dose | Dosing Schedule | Outcome | Reference |
| Vehicle | - | Daily | Continuous tumor growth | [4] |
| This compound | 100 mg/kg | Daily, Oral | Reduced tumor growth | [4] |
| This compound | 150 mg/kg | Daily, Oral | Greater reduction in tumor growth compared to 100 mg/kg | [4] |
| Alisertib | 20 mg/kg | Daily, Oral | Greatest impact on tumor growth | [4] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay is used to assess the direct effect of compounds on the polymerization of tubulin into microtubules.
Principle: The polymerization of purified tubulin is monitored by an increase in turbidity (light scattering) at 340-350 nm in a temperature-controlled spectrophotometer. Inhibitors of polymerization will reduce the rate and extent of this increase.
Detailed Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine or porcine brain tubulin (>99% pure) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a 10 mM stock solution of GTP in water.
-
Prepare stock solutions of test compounds (e.g., this compound, paclitaxel, vincristine) and controls (e.g., nocodazole (B1683961) as an inhibitor, paclitaxel as a stabilizer) in DMSO.
-
-
Reaction Mixture Preparation (on ice):
-
In a microcentrifuge tube, combine General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (B35011) (to a final concentration of 5-10%).
-
Add the desired concentration of the test compound or vehicle control (DMSO). The final DMSO concentration should be kept low (e.g., <1%).
-
Add purified tubulin to a final concentration of 2-4 mg/mL.
-
-
Data Acquisition:
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the maximum rate of polymerization (Vmax) from the steepest slope of the curve.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Mitotic Arrest Assay by Flow Cytometry (Phospho-Histone H3 Staining)
This assay quantifies the percentage of cells in mitosis by detecting the phosphorylation of histone H3 at Serine 10 (pH3), a specific marker for mitotic cells.
Principle: Cells are treated with the test compound, fixed, and then stained with a fluorescently labeled antibody specific for phospho-histone H3 (Ser10) and a DNA dye (e.g., propidium (B1200493) iodide). Flow cytometry is then used to quantify the number of pH3-positive cells, which corresponds to the mitotic population.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Cell Fixation:
-
Harvest cells by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in a small volume of PBS and, while vortexing gently, add ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours or overnight.[10]
-
-
Immunostaining:
-
Wash the fixed cells with PBS containing 1% BSA.
-
Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 15 minutes on ice.
-
Wash the cells again with PBS/BSA.
-
Resuspend the cells in a solution containing a fluorescently conjugated anti-phospho-histone H3 (Ser10) antibody (e.g., Alexa Fluor 488 conjugate) and incubate for 1-2 hours at room temperature in the dark.[10]
-
-
DNA Staining and Flow Cytometry:
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in a solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells using a flow cytometer. The percentage of pH3-positive cells represents the mitotic index.[10]
-
In Vivo Xenograft Tumor Growth Inhibition Study
This study evaluates the antitumor efficacy of a compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Detailed Protocol:
-
Animal Model and Cell Implantation:
-
Tumor Growth Monitoring and Treatment Initiation:
-
Drug Administration:
-
Administer the test compound (e.g., this compound) and control vehicle via the appropriate route (e.g., oral gavage) and schedule (e.g., daily).[4]
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume throughout the study.
-
Monitor the body weight and general health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) percentage: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Mandatory Visualization
Signaling Pathway Diagrams (Graphviz DOT Language)
The following diagrams illustrate the mechanisms of action of this compound and other antimitotic agents.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Alisertib.
Caption: Mechanism of action of Paclitaxel and Vincristine.
Experimental Workflow Diagram (Graphviz DOT Language)
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents. [repository.cam.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. flowcytometry-embl.de [flowcytometry-embl.de]
- 11. INVESTIGATION OF ANTI-CANCER POTENTIAL OF PLANT EXTRACT USING MURINE CANCER CELL LINE XENOGRAFT MODEL IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]
- 12. brd.nci.nih.gov [brd.nci.nih.gov]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of CAM2602 with Other Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAM2602 is a novel, orally bioavailable small molecule inhibitor that targets the protein-protein interaction (PPI) between Aurora A kinase and its activating cofactor TPX2.[1][2][3][4][5] Unlike traditional ATP-competitive inhibitors, this compound offers a distinct mechanism of action with high specificity for Aurora A over Aurora B, potentially leading to an improved safety profile.[2][3][5][6][7] Aurora A kinase is a critical regulator of mitosis, and its overexpression is frequently observed in various cancers, contributing to genomic instability and resistance to chemotherapy.[2][4][5][6] This guide provides a comparative analysis of the synergistic effects of this compound in combination with other therapeutic agents, supported by available preclinical data.
Mechanism of Action of this compound
This compound binds to Aurora A with a high affinity (binding affinity of 19 nM), disrupting its interaction with TPX2.[1][2][4][8][5] This allosteric inhibition prevents the proper localization and activation of Aurora A at the mitotic spindle, leading to mitotic arrest and subsequent cancer cell death.[2][3] Preclinical studies have demonstrated that this compound can inhibit the growth of pancreatic cancer cells and, in solid tumor xenograft models, it increases the proportion of PH3 positive cells while reducing the proportion of P-Thr288 Aurora A positive cells, indicating its efficacy in inhibiting tumor growth.[1][2][3]
Synergistic Combination Therapy: this compound and Paclitaxel (B517696)
Preclinical evidence strongly suggests a synergistic relationship between this compound and the anti-mitotic agent paclitaxel, particularly in cancer cells where Aurora A overexpression drives taxane (B156437) resistance.[2][3][4][5][6][9] The combination of these two agents has been shown to be more effective at suppressing the outgrowth of pancreatic cancer cells than either agent alone.[2][3][4][5]
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies on this compound, providing a basis for comparing its single-agent activity with its effects in combination with paclitaxel.
| Parameter | This compound Monotherapy | Alisertib (B1683940) (Control) | This compound + Paclitaxel Combination | Reference |
| Binding Affinity (to Aurora A) | 19 nM | Not specified in these studies | Not Applicable | [1][2][4][8][5] |
| In Vitro Effect (Jurkat cells) | Increased PH3-positive cells, decreased P-Thr288 Aurora A | Similar inhibition of Aurora A phosphorylation to this compound | Synergistically suppresses outgrowth of pancreatic cancer cells | [2][3] |
| In Vivo Efficacy (Tumor Xenograft) | Reduced tumor growth | Greater impact on tumor growth than this compound alone | Not explicitly quantified in provided abstracts, but described as synergistic | [2] |
| Off-Target Activity (Cerep screen) | Inhibition of agonist radioligand binding to human adenosine (B11128) 3 (A3) GPCR by 55% at 10 µM | Not specified | Not specified | [2][3] |
Experimental Protocols
In Vitro Analysis of Biomarker Modulation in Jurkat Cells
-
Cell Line: Jurkat cells were utilized for in vitro experiments.
-
Treatment: Cells were treated for 8 hours with either 20 µM this compound or 14 nM alisertib (as a positive control) or a vehicle control.
-
Analysis: Flow cytometry was used to analyze the percentage of PH3-positive cells. The PH3-positive cell population was then assessed for a decrease in P-Thr288 Aurora A positivity, a biomarker of Aurora A inhibition.[2][3]
In Vivo Tumor Growth Suppression in a Xenograft Model
-
Animal Model: Female NSG mice were used to establish solid tumor xenografts.
-
Tumor Induction: Jurkat cells were implanted subcutaneously to form tumors.
-
Treatment Regimen: Mice were orally dosed once daily with either a vehicle control, this compound, or alisertib.
-
Efficacy Measurement: Tumor volumes were measured three times per week to assess the rate of tumor growth in each treatment group.[2][9]
Synergy Study in Pancreatic Cancer Cells
-
Cell Line: PANC-1 pancreatic cancer cell line was used.
-
Drugs: An earlier compound in the same series as this compound (compound 6) was used in combination with paclitaxel.
-
Synergy Assessment: The synergistic effect of the drug combination was demonstrated, emulating benefits previously observed for ATP-competitive Aurora A inhibitors.[3]
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound and Paclitaxel Synergy
Caption: Synergistic targeting of mitosis by this compound and paclitaxel.
Experimental Workflow for In Vivo Synergy Evaluation
Caption: A generalized workflow for assessing in vivo drug synergy.
Conclusion
The preclinical data available for this compound demonstrates its potential as a highly specific inhibitor of the Aurora A-TPX2 interaction. The synergistic effects observed with paclitaxel in pancreatic cancer models are promising and suggest a potential clinical utility for this combination, particularly in tumors that have developed resistance to taxanes due to Aurora A overexpression.[2][3][4][8][5][6] The distinct mechanism of action of this compound, coupled with a favorable preclinical toxicity profile, warrants further investigation into its synergistic potential with a broader range of anti-cancer agents.[2][3][7] Future studies should aim to quantify the synergistic interactions more definitively, for example, by calculating combination indices across various cancer cell lines and in in vivo models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents. [repository.cam.ac.uk]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
head-to-head comparison of CAM2602 and current cancer therapies
A Head-to-Head Comparison with Current Cancer Therapies for Researchers, Scientists, and Drug Development Professionals
The landscape of cancer treatment is continually evolving, with a constant search for more effective and less toxic therapeutic agents. A promising new molecule, CAM2602, has emerged from preclinical studies, targeting a key player in cell division, Aurora A kinase. This guide provides an in-depth, head-to-head comparison of this compound with current standard-of-care cancer therapies, supported by available experimental data. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's potential and its standing relative to existing treatment modalities.
Executive Summary
This compound is a novel, orally bioavailable small molecule inhibitor that uniquely targets the interaction between Aurora A kinase and its activating partner, TPX2.[1][2][3][4][5] This mechanism of action is distinct from traditional ATP-competitive Aurora A inhibitors. Preclinical evidence suggests that this compound exhibits potent anti-tumor activity, particularly in cancers characterized by Aurora A overexpression, such as certain types of pancreatic, breast, and ovarian cancers.[4][5] Notably, this compound has demonstrated synergistic effects when combined with taxanes, a cornerstone of chemotherapy for many solid tumors.[1][2][3][4][5] This guide will delve into the quantitative preclinical data, compare its efficacy and safety profile with established therapies, and provide detailed experimental protocols for key assays.
Mechanism of Action: A Differentiated Approach
Aurora A kinase is a critical regulator of mitosis, the process of cell division. Its overexpression is a frequent event in various cancers, contributing to genomic instability and resistance to chemotherapy.[2][4][5] Unlike many existing Aurora A inhibitors that compete with ATP for binding to the kinase's active site, this compound prevents the interaction between Aurora A and TPX2.[1][2][3][4][5] This interaction is crucial for the proper localization and activation of Aurora A at the mitotic spindle. By disrupting this protein-protein interaction, this compound effectively inhibits Aurora A function, leading to mitotic arrest and subsequent cancer cell death.[1][2][3][4][5]
Below is a diagram illustrating the signaling pathway of Aurora A and the point of intervention for this compound.
Head-to-Head Comparison: this compound vs. Current Therapies
A direct comparison of this compound with standard-of-care therapies is crucial for understanding its potential clinical utility. The following tables summarize the available preclinical data for this compound and the established efficacy and safety data for current first-line treatments in cancers where Aurora A is frequently overexpressed.
Pancreatic Ductal Adenocarcinoma (PDAC)
Standard of Care: FOLFIRINOX (5-fluorouracil, leucovorin, irinotecan, and oxaliplatin) and gemcitabine (B846) in combination with nab-paclitaxel are the primary first-line regimens for advanced PDAC.[6][7][8]
Table 1: this compound vs. Standard of Care in Pancreatic Cancer
| Therapy | Efficacy (Preclinical/Clinical) | Key Safety/Tolerability Findings |
| This compound | Preclinical: Synergizes with paclitaxel (B517696) to suppress the outgrowth of pancreatic cancer cells.[1][2][3][4][5] In vivo data in Jurkat cell xenografts (a leukemia model, but indicative of general anti-tumor activity) showed significant tumor growth inhibition. | Preclinical: No overt toxicity observed in vivo at effective doses.[3] High-content cell toxicology showed no measurable effects on key cellular health parameters.[3] |
| FOLFIRINOX | Clinical: Median Overall Survival (OS): ~11.1 months.[6][9] Median Progression-Free Survival (PFS): ~6.4 months.[6][9] | Clinical: High rates of Grade 3/4 toxicities, including neutropenia (45.7%), febrile neutropenia (5.4%), fatigue (23.6%), and diarrhea (12.7%).[6][9] |
| Gemcitabine + nab-Paclitaxel | Clinical: Median OS: ~8.5 months.[7] Median PFS: ~5.5 months.[7] | Clinical: Common Grade ≥3 adverse events include neutropenia (38%), fatigue (17%), and neuropathy (17%).[7] |
Triple-Negative Breast Cancer (TNBC)
Standard of Care: Chemotherapy, often including taxanes and platinum-based agents, remains the backbone of treatment for TNBC. For localized disease, immunotherapy with pembrolizumab (B1139204) in combination with chemotherapy is a new standard of care.[10]
Table 2: this compound vs. Standard of Care in Triple-Negative Breast Cancer
| Therapy | Efficacy (Preclinical/Clinical) | Key Safety/Tolerability Findings |
| This compound | Preclinical: Aurora A is frequently overexpressed in TNBC.[11] The demonstrated synergy with paclitaxel is highly relevant for this cancer type.[1][2][3][4][5] | Preclinical: As noted, favorable in vivo and in vitro safety profiles observed.[3] |
| Chemotherapy (e.g., paclitaxel, carboplatin) | Clinical: Response rates vary based on the specific regimen and disease stage. In the neoadjuvant setting with pembrolizumab, a significant improvement in event-free survival has been shown.[10] | Clinical: Common toxicities include myelosuppression, neuropathy, alopecia, and fatigue. |
| Sacituzumab govitecan-hziy (for metastatic TNBC) | Clinical: In previously treated patients, demonstrated longer PFS and OS compared to single-agent chemotherapy.[10] | Clinical: Manageable adverse effect profile.[10] |
High-Grade Serous Ovarian Cancer (HGSOC)
Standard of Care: The standard first-line treatment for HGSOC typically involves debulking surgery followed by platinum-based chemotherapy (e.g., carboplatin (B1684641) and paclitaxel).[12][13]
Table 3: this compound vs. Standard of Care in High-Grade Serous Ovarian Cancer
| Therapy | Efficacy (Preclinical/Clinical) | Key Safety/Tolerability Findings |
| This compound | Preclinical: Aurora A overexpression is common in HGSOC and is associated with platinum resistance.[13] The synergy with paclitaxel suggests potential utility in this setting.[1][2][3][4][5] | Preclinical: Favorable in vivo and in vitro safety profiles observed.[3] |
| Carboplatin + Paclitaxel | Clinical: High initial response rates (>70%), although recurrence is common.[14] | Clinical: Common side effects include myelosuppression, nausea, vomiting, and peripheral neuropathy. |
Experimental Protocols
To facilitate further research and replication of key findings, detailed methodologies for critical experiments are provided below.
In Vivo Tumor Growth Inhibition Assay
This protocol outlines the general procedure for assessing the anti-tumor efficacy of a compound in a xenograft mouse model.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., Jurkat for leukemia models, or relevant solid tumor lines) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells (typically 1-10 million cells in a sterile buffer like PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach the desired size, mice are randomly assigned to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, comparator drug).
-
Drug Administration: The investigational drug (e.g., this compound) and vehicle are administered according to the planned schedule (e.g., daily oral gavage).
-
Data Collection: Tumor volumes and mouse body weights are recorded throughout the study. Body weight is monitored as an indicator of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: Tumor growth curves are plotted for each group. Efficacy is often expressed as tumor growth inhibition (TGI), calculated as: (1 - (average tumor volume of treated group / average tumor volume of control group)) x 100%. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed differences.
Western Blot for Phosphorylated Proteins
This protocol is used to detect the phosphorylation status of specific proteins, which is crucial for understanding the activation of signaling pathways.
Methodology:
-
Sample Preparation:
-
Treat cells with the compound of interest (e.g., this compound) for the desired time.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Blocking:
-
Block the membrane with a protein-rich solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. It is important to avoid milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Aurora A (Thr288)).
-
-
Secondary Antibody Incubation:
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection:
-
Wash the membrane to remove unbound secondary antibody.
-
Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensity to determine the relative amount of the phosphorylated protein. It is common practice to also probe for the total amount of the protein as a loading control.
-
Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Preparation:
-
Treat cells with the compound of interest (e.g., this compound) for a specified duration.
-
Harvest the cells and wash them with PBS.
-
-
Fixation:
-
Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane. This step is crucial for allowing the DNA dye to enter the cells.
-
-
Staining:
-
Wash the fixed cells to remove the ethanol.
-
Resuspend the cells in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide or DAPI) and RNase A (to prevent staining of RNA).
-
-
Data Acquisition:
-
Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.
-
-
Data Analysis:
-
Generate a histogram of DNA content. Cells in G0/G1 phase will have a 2n DNA content, cells in G2/M phase will have a 4n DNA content, and cells in S phase will have a DNA content between 2n and 4n.
-
Software is used to quantify the percentage of cells in each phase of the cell cycle.
-
Future Directions and Conclusion
This compound represents a promising new therapeutic agent with a distinct mechanism of action that differentiates it from existing Aurora A kinase inhibitors. Its preclinical efficacy, particularly its synergy with taxanes, suggests its potential as a valuable addition to the oncologist's armamentarium. However, it is important to note that the currently available data is preclinical, and direct head-to-head comparisons with aggressive multi-drug chemotherapy regimens like FOLFIRINOX in relevant cancer models are not yet publicly available.
Further research is warranted to:
-
Conduct in vivo studies directly comparing this compound, both as a monotherapy and in combination with standard-of-care agents, against regimens like FOLFIRINOX and gemcitabine + nab-paclitaxel in pancreatic cancer models.
-
Evaluate the efficacy and safety of this compound in preclinical models of triple-negative breast cancer and high-grade serous ovarian cancer in combination with standard chemotherapy and targeted agents.
-
Identify predictive biomarkers to select patients who are most likely to respond to this compound therapy.
-
Investigate potential mechanisms of resistance to this compound.
References
- 1. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. FOLFIRINOX and translational studies: Towards personalized therapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase II study of gemcitabine plus nab-paclitaxel as first-line therapy for locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of First-Line Chemotherapy Strategies in Metastatic Pancreatic Cancer - The ASCO Post [ascopost.com]
- 9. FOLFOXIRI vs FOLFIRINOX as first-line chemotherapy in patients with advanced pancreatic cancer: A population-based cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. Efficacy of gemcitabine plus nab-paclitaxel in second-line treatment of metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Aurora Kinases and Potential Medical Applications of Aurora Kinase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Aurora-A/TPX2 Axis Directs Spindle Orientation in Adherent Human Cells by Regulating NuMA and Microtubule Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Analysis: Investigating CAM2602 and the Potential for a Case of Mistaken Identity with CAM2038 (Buvidal)
Introduction
This guide provides a detailed assessment of the safety profile of CAM2602, an investigational inhibitor of the Aurora A-TPX2 interaction with potential applications in oncology. Preclinical data suggests a promising safety profile, which will be compared with the established safety information of the clinical-stage Aurora A kinase inhibitor, alisertib (B1683940), and standard chemotherapy regimens for pancreatic cancer.
Furthermore, it has come to our attention that the query regarding "this compound" may stem from a possible confusion with "CAM2038," a buprenorphine formulation for opioid use disorder, commercially known as Buvidal. Given the extensive clinical data available for CAM2038 that directly addresses an improved safety profile relative to other formulations, this guide will also provide a comprehensive comparative safety analysis of CAM2038 (Buvidal).
Part 1: Preclinical Safety Profile of this compound
This compound is a novel, orally bioavailable small molecule that inhibits the protein-protein interaction between Aurora A kinase and its activating cofactor TPX2.[1][2] This mechanism of action is distinct from that of ATP-competitive Aurora A inhibitors.[1][2] Preclinical studies have explored its potential as a targeted antimitotic agent in oncology, particularly in pancreatic cancer.[3]
Summary of Preclinical Safety Findings for this compound
In vivo studies in mouse xenograft models have indicated that this compound is well-tolerated at therapeutic doses.[4] Key preclinical safety and tolerability findings include:
-
Lack of Overt Toxicity: In tolerability studies, daily oral administration of this compound at doses up to 150 mg/kg for 7 days did not result in overt toxicity in NSG mice.[4]
-
No Adverse Events in Pharmacokinetic Studies: Pharmacokinetic studies in mice, with oral doses up to 50 mg/kg, showed no weight loss or adverse events.[5]
-
High Specificity: this compound demonstrates high specificity for Aurora A over Aurora B, which may contribute to its favorable preclinical safety profile compared to less selective kinase inhibitors.[1][2]
-
Limited Off-Target Activity: In vitro screening against a panel of proteins (Cerep panel) revealed only one significant off-target activity: inhibition of agonist binding to the human adenosine (B11128) A3 GPCR by 55% at a 10 µM concentration.[4][6]
-
No Cellular Toxicity in HepG2 Cells: High-content cellular toxicology assays in HepG2 cells at concentrations up to 40 µM showed no measurable effects on cell growth, nuclear size, DNA structure, cell membrane permeability, mitochondrial mass or potential, or cytochrome c release.[4][6]
Comparative Safety Overview: this compound (Preclinical) vs. Alisertib and Standard Pancreatic Cancer Chemotherapy (Clinical)
The following table summarizes the available preclinical safety information for this compound and compares it to the known clinical adverse event profiles of alisertib and standard-of-care chemotherapies for pancreatic cancer, FOLFIRINOX and gemcitabine (B846) plus nab-paclitaxel. It is crucial to note that the data for this compound is from animal studies and may not be predictive of its effects in humans.
| Adverse Event Category | This compound (Preclinical) | Alisertib (Clinical) | FOLFIRINOX (Clinical) | Gemcitabine + nab-paclitaxel (Clinical) |
| Hematological | Not reported in preclinical studies. | Anemia, Neutropenia, Febrile Neutropenia, Thrombocytopenia, Leukopenia.[7][8][9] | Neutropenia, Febrile Neutropenia, Thrombocytopenia.[10] | Anemia, Neutropenia, Thrombocytopenia. |
| Gastrointestinal | Not reported in preclinical studies. | Diarrhea, Nausea, Stomatitis, Vomiting.[7][8] | Nausea, Vomiting, Diarrhea.[10] | Nausea, Vomiting, Diarrhea. |
| Neurological | Not reported in preclinical studies. | Not a prominent toxicity. | Sensory Neuropathy.[10] | Peripheral Neuropathy. |
| Constitutional | No weight loss or overt signs of toxicity observed.[5] | Fatigue.[11] | Fatigue. | Fatigue, Alopecia. |
| Other | Inhibition of adenosine A3 GPCR binding (in vitro).[4][6] | Mucositis.[12] | - | - |
Experimental Protocols: In Vivo Assessment of this compound
Tolerability and Efficacy Study in Jurkat Cell Xenograft Model [4][5]
-
Animal Model: NOD scid gamma (NSG) mice.
-
Tumor Implantation: Subcutaneous implantation of Jurkat cells to form solid tumors.
-
Tolerability Study Dosing: Daily oral administration of this compound at 50, 100, and 150 mg/kg for 7 days, followed by a 7-day observation period.
-
Efficacy Study Dosing: Daily oral administration of vehicle, this compound (100 or 150 mg/kg), or alisertib (20 mg/kg) for 26 days.
-
Monitoring: Animal bodyweight, behavior, and appearance were monitored daily. Tumor volumes were measured three times per week.[13]
-
Pharmacodynamic Biomarker Analysis: For biomarker studies, mice with established tumors received a single oral dose of this compound (200 mg/kg) or vehicle. Tumors were harvested at 8 and 12 hours post-dosing, digested into single-cell suspensions, and analyzed by flow cytometry for phosphohistone H3 (PH3) and phospho-Thr288 Aurora A levels.[13][14]
Visualizations: this compound Mechanism and Preclinical Workflow
Caption: Mechanism of action of this compound.
Caption: Preclinical safety and efficacy workflow for this compound.
Part 2: Improved Safety Profile of CAM2038 (Buvidal) - A Likely Candidate for the Initial Query
It is plausible that the query about "this compound" was intended to be about "CAM2038," which is marketed as Buvidal. CAM2038 is a prolonged-release, subcutaneous injection of buprenorphine for the treatment of opioid use disorder.[6] Clinical trials have demonstrated its improved safety and adherence profile compared to daily sublingual buprenorphine formulations.
Clinical Safety Profile of CAM2038 (Buvidal)
The safety profile of CAM2038 has been evaluated in multiple clinical trials, including a pivotal Phase 3 study comparing it to sublingual buprenorphine/naloxone.[6][15] The overall systemic safety profile of CAM2038 is consistent with that of sublingual buprenorphine.[15][16][17] The primary difference in the safety profiles lies in the occurrence of injection site reactions with CAM2038.
Key aspects of the improved safety and tolerability profile of a long-acting formulation like Buvidal include:
-
Reduced Risk of Diversion and Misuse: As Buvidal is administered by a healthcare professional, the risk of the medication being diverted for illicit use is minimized.[18]
-
Stable Plasma Concentrations: The prolonged-release formulation provides stable plasma concentrations of buprenorphine, which may lead to a more consistent clinical effect and potentially fewer withdrawal symptoms between doses compared to daily formulations.[1]
-
Improved Treatment Adherence: A weekly or monthly injection obviates the need for daily dosing, which can improve treatment adherence and reduce the risk of missed doses and subsequent relapse.
Comparative Adverse Event Data: CAM2038 (Buvidal) vs. Sublingual Buprenorphine/Naloxone
The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) from a Phase 3 clinical trial comparing weekly and monthly CAM2038 to daily sublingual buprenorphine/naloxone.[2]
| Adverse Event | CAM2038 (Buvidal) (n=213) | Sublingual Buprenorphine/Naloxone (n=215) |
| Any TEAE | 63.0%[15] | Not explicitly stated, but safety profile was comparable.[6] |
| Injection Site Pain | 8.9% | N/A (placebo injection) |
| Headache | 7.5% | Similar incidence to Buvidal group. |
| Constipation | 7.5% | Similar incidence to Buvidal group. |
| Nausea | 7.0% | Similar incidence to Buvidal group. |
| Injection Site Pruritus | 6.1% | N/A (placebo injection) |
| Insomnia | 5.6% | 2.8% |
| Injection Site Erythema | 5.6% | N/A (placebo injection) |
| Drug-Related TEAEs | 26.4%[15] | Not explicitly stated. |
| Serious AEs attributed to study drug | 0%[15] | Not explicitly stated. |
Data from Lofwall et al. (2018) as cited by NICE (2019) and Frost et al. (2019).[2][15]
Methodology of a Key Clinical Trial: Phase 3, Randomized, Double-Blind, Double-Dummy Study[6]
-
Objective: To compare the efficacy and safety of weekly and monthly subcutaneous CAM2038 with daily sublingual buprenorphine/naloxone for the treatment of moderate-to-severe opioid use disorder.
-
Design: A 24-week, randomized, double-blind, double-dummy, active-controlled trial.
-
Participants: 428 adults with opioid use disorder.
-
Intervention: Participants were randomized to receive either:
-
Weekly or monthly subcutaneous injections of CAM2038 and daily sublingual placebo tablets.
-
Daily sublingual buprenorphine/naloxone tablets and weekly or monthly placebo injections.
-
-
Primary Endpoint: Mean percentage of urine samples negative for illicit opioids from week 1 to 24.
-
Key Secondary Endpoint: Cumulative distribution function for the percentage of urine samples negative for illicit opioid use.
-
Safety Assessments: Monitoring and recording of all adverse events, serious adverse events, and injection site reactions.
Visualization: Rationale for Improved Safety with a Long-Acting Formulation
Caption: Logic diagram for the improved safety profile of CAM2038.
References
- 1. Long acting injectable buprenorphine (Buvidal®) protocol | Right Decisions [rightdecisions.scot.nhs.uk]
- 2. nice.org.uk [nice.org.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. news.cision.com [news.cision.com]
- 7. Safety of alisertib in the treatment of solid and hematological cancers: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Evaluation of Alisertib Alone or Combined With Fulvestrant in Patients With Endocrine-Resistant Advanced Breast Cancer: The Phase 2 TBCRC041 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pancreatic cancer: current standards, working towards a new therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Long-term safety of a weekly and monthly subcutaneous buprenorphine depot (CAM2038) in the treatment of adult out-patients with opioid use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Long‐term safety of a weekly and monthly subcutaneous buprenorphine depot (CAM2038) in the treatment of adult out‐patients with opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medicines.org.uk [medicines.org.uk]
Safety Operating Guide
Essential Safety and Disposal Protocol for CAM2602
For laboratory professionals engaged in pivotal research and development, the proper handling and disposal of chemical compounds is a cornerstone of a safe and compliant operational environment. This document provides a comprehensive, step-by-step guide for the proper disposal of CAM2602, an Aurora A-TPX2 interaction inhibitor. Due to its classification as a targeted antimitotic and potentially cytotoxic agent, all handling and disposal procedures must be conducted with stringent adherence to safety protocols to mitigate exposure risks and ensure environmental protection.[1][2][3][4]
Immediate Safety and Handling Considerations
Given that this compound is designed to inhibit cell growth and is cytotoxic to cancer cells, it should be treated as a hazardous compound.[1][2] All personnel must be thoroughly familiar with the potential hazards associated with antineoplastic agents before handling this compound.[3]
Personal Protective Equipment (PPE):
To minimize exposure, the following PPE is mandatory when handling this compound in any form (solid or in solution):
| PPE Category | Item | Specification |
| Hand Protection | Double Gloves | Chemotherapy-rated gloves are required. |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes. |
| Body Protection | Lab Coat | A dedicated lab coat, preferably disposable. |
| Respiratory | Fume Hood | All handling of powdered or volatile solutions. |
Step-by-Step Disposal Procedure for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound and any contaminated materials. This procedure is based on best practices for the disposal of hazardous and antineoplastic chemical waste.
Step 1: Waste Segregation
Proper segregation of waste is critical. At the point of generation, separate this compound waste from all other waste streams. Do not mix this compound waste with general, biological, or non-hazardous chemical waste.
Step 2: Preparing Waste Containers
All waste containers must be clearly labeled, in good condition, leak-proof, and made of a material compatible with the waste they will contain. The primary waste container should be labeled as "Hazardous Waste: this compound" and include the full chemical name. Avoid using abbreviations.
Step 3: Disposal of Solid this compound Waste
-
Contaminated Lab Supplies: All disposable items that have come into contact with this compound, such as gloves, pipette tips, empty vials, and absorbent pads, must be considered contaminated solid waste.
-
Collection: Place all solid contaminated waste into a designated, clearly labeled hazardous waste container.
Step 4: Disposal of Liquid this compound Waste
-
Solutions: Any solutions containing this compound, including stock solutions and experimental media, must be collected as liquid hazardous waste.
-
Collection: Pour liquid waste into a dedicated, leak-proof, and clearly labeled hazardous waste container. If the solution contains solvents, list the solvent and the estimated concentration of this compound on the label.
-
Prohibition: Never dispose of liquid this compound waste down the drain.
Step 5: Decontamination of Non-Disposable Items
-
Procedure: Any reusable labware (e.g., glassware, spatulas) that has been in contact with this compound must be decontaminated. This can typically be achieved by soaking the items in a suitable deactivating solution (consult your institution's Environmental Health and Safety office for approved decontaminants) followed by a thorough rinse.
-
Rinsate Collection: The initial rinsate from the decontamination process must be collected and disposed of as liquid hazardous waste.
Step 6: Final Disposal
-
Storage: Keep all hazardous waste containers securely closed except when adding waste. Store them in a designated and properly ventilated satellite accumulation area within the laboratory.
-
Professional Disposal: Arrange for the collection and disposal of the this compound hazardous waste through your institution's Environmental Health and Safety (EHS) office. They will coordinate with a licensed professional waste disposal service.
Experimental Workflow and Disposal Decision Process
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Essential Safety and Logistical Information for Handling CAM2602
For Research Use Only. Not for human or veterinary use.
This document provides essential guidance for the safe handling and disposal of CAM2602, a potent Aurora A-TPX2 interaction inhibitor. Given that a specific Material Safety Data Sheet (MSDS) is not publicly available, these recommendations are based on best practices for handling novel, potent chemical compounds in a laboratory setting. A thorough risk assessment should be conducted by researchers prior to handling this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure during the handling of this compound. The required level of protection depends on the specific procedure being performed.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder Form) | - Full-face powered air-purifying respirator (PAPR) or a certified N95 respirator with safety glasses- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving with chemical-resistant gloves (e.g., nitrile)- Disposable sleeves | High risk of aerosolization and inhalation of potent powder. Full respiratory and skin protection is critical to prevent exposure.[1] |
| Solution Preparation | - Chemical fume hood or other certified ventilated enclosure- Lab coat- Chemical splash goggles or safety glasses with side shields- Chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powder, but potential for splashes and spills remains. Engineering controls are the primary barrier.[1][2] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses with side shields- Appropriate chemical-resistant gloves | Focus on preventing skin and eye contact. The specific procedure will dictate if additional containment is necessary.[1] |
All personnel handling this compound must be trained on the proper use and disposal of PPE.[3][4]
Operational Plan: Step-by-Step Handling Protocol
-
Preparation and Risk Assessment:
-
Before handling, review all available information on this compound and similar compounds.
-
Conduct a formal risk assessment for the planned experiment.[4][5][6]
-
Ensure a calibrated analytical balance is located within a chemical fume hood or other containment device.
-
Prepare all necessary equipment, including spatulas, weigh boats, and solvent vials, within the containment area.
-
Designate a specific work area for handling this compound and clearly label it.
-
-
Weighing and Reconstitution:
-
Don the appropriate PPE as specified in the table above for handling potent powders.[1]
-
Carefully weigh the desired amount of this compound powder. Avoid any actions that could generate dust.
-
Add the appropriate solvent (e.g., DMSO) dropwise to the powder to minimize aerosolization.
-
Ensure the compound is fully dissolved before removing it from the containment area.
-
-
Experimental Use:
-
All procedures involving this compound solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.
-
Use appropriate labware to prevent spills and contamination.
-
Avoid skin contact and inhalation of aerosols or mists.
-
-
Decontamination:
-
Wipe down all surfaces and equipment that came into contact with this compound using an appropriate deactivating solution or a suitable solvent followed by a detergent wash.
-
Properly doff PPE to avoid cross-contamination.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Contaminated items such as gloves, weigh boats, pipette tips, and disposable lab coats should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1]
-
The label should include "Hazardous Waste" and the chemical name "this compound".
-
-
Liquid Waste:
-
Disposal Procedures:
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | CA [sdsmanager.com]
- 4. sbnsoftware.com [sbnsoftware.com]
- 5. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 6. intersolia.com [intersolia.com]
- 7. danielshealth.com [danielshealth.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
